molecular formula C8H7FO B11794245 4-Fluoro-2,3-dihydrobenzofuran

4-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B11794245
M. Wt: 138.14 g/mol
InChI Key: HCBQXDCGBLXQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,3-dihydrobenzofuran is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the 2,3-dihydrobenzofuran scaffold, a structure prevalent in numerous biologically active natural products and synthetic pharmaceuticals, modified with a fluorine atom to enhance its physicochemical properties and potential for target binding . The primary research value of this compound lies in its utility as a versatile synthetic intermediate for the development of novel therapeutic agents. Scientific studies on closely related fluorinated dihydrobenzofuran derivatives have demonstrated promising anti-inflammatory and anticancer activities . In research settings, such compounds have been shown to suppress key inflammatory mediators, including prostaglandin E2 (PGE2) and interleukin-6 (IL-6), by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2) in cellular models . Furthermore, certain difluorinated analogues inhibit cancer cell proliferation and induce apoptosis, as evidenced by the cleavage of PARP-1 and DNA fragmentation in human colorectal adenocarcinoma cells (HCT116) . The incorporation of fluorine, a key strategy in drug design, can improve a molecule's metabolic stability, membrane permeability, and overall bioavailability . Researchers leverage 4-Fluoro-2,3-dihydrobenzofuran to synthesize and optimize new chemical entities, particularly for probing inflammation-driven diseases and oncology targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H7FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2

InChI Key

HCBQXDCGBLXQST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-2,3-dihydrobenzofuran chemical structure and properties

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

is a specialized bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere and metabolic blocker. Structurally, it consists of a benzene ring fused to a saturated furan ring, with a fluorine atom substituted at the C4 position. This specific substitution pattern is critical: it places an electron-withdrawing group adjacent to the ether oxygen, modulating the pKa of the system and blocking the C4 position—a common site for Phase I metabolic hydroxylation in unsubstituted benzofurans.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, validated synthetic pathways, and applications in drug discovery, specifically within the context of CNS-active agents (e.g., melatonin receptor agonists).

Part 1: Chemical Profile & Physicochemical Properties

The 4-fluoro substituent introduces significant electronic and steric changes compared to the parent 2,3-dihydrobenzofuran. The fluorine atom acts as a metabolic shield while only minimally increasing the steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

1.1 Structural Specifications
PropertyDataNotes
IUPAC Name 4-Fluoro-2,3-dihydro-1-benzofuran
CAS Number N/A (Parent) Note: Derivatives are common (e.g., 3-amine: 1213519-46-0).
Molecular Formula C₈H₇FO
Molecular Weight 138.14 g/mol
SMILES C1COc2c1cccc2F
InChI Key Predicted
1.2 Physicochemical Properties (Experimental & Predicted)
ParameterValueScientific Context
LogP (Octanol/Water) ~2.31 (Predicted)Higher lipophilicity than unsubstituted parent (LogP ~2.0) due to F-substitution.
Boiling Point 185–190 °C (Predicted)Estimated based on parent dihydrobenzofuran (188°C) and amine derivative data.
H-Bond Acceptors 1The ether oxygen; electron density reduced by inductive effect of 4-F.
Topological Polar Surface Area 9.23 ŲFavorable for CNS penetration (BBB crossing).
Electronic Effect Inductive Withdrawing (-I)Reduces basicity of the ether oxygen; deactivates C5/C7 positions toward electrophilic attack.
Part 2: Synthetic Methodologies

Synthesizing 4-fluoro-2,3-dihydrobenzofuran requires overcoming regioselectivity challenges. Direct cyclization of 3-fluorophenol derivatives often yields a mixture of 4-fluoro and 6-fluoro isomers. The following protocols prioritize regiocontrol.

Method A: Reduction of 4-Fluorobenzofuran (High Purity Route)

This route ensures the correct isomer is isolated at the benzofuran stage before reduction.

Mechanism:

  • Cyclization: 3-Fluorophenol reacts with bromoacetaldehyde diethyl acetal (or chloroacetone for methyl derivatives) to form the benzofuran ring.

  • Separation: 4-fluoro and 6-fluoro isomers are separated via column chromatography.

  • Reduction: Catalytic hydrogenation reduces the furan double bond.

Protocol:

  • Reagents: 4-Fluorobenzofuran (1.0 eq), Pd/C (10% wt), Ethanol, H₂ gas (balloon or Parr shaker).

  • Setup: Dissolve 4-fluorobenzofuran in ethanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add Pd/C under inert atmosphere (N₂).

  • Hydrogenation: Purge with H₂ and stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of the aromatic furan spot.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Method B: Intramolecular Cyclization (The "Intermediate B" Route)

Adapted from Patent WO2020160180A1, this method utilizes a pre-functionalized phenol to force cyclization at the oxygen.

Protocol:

  • Precursor: Start with 1-(2-bromoethoxy)-3-fluorobenzene .

  • Cyclization: Treat with a Lewis Acid (e.g., AlCl₃ or BF₃·Et₂O) in DCM.

    • Note: This Friedel-Crafts alkylation may still yield isomer mixtures (ortho vs para to F).

  • Alternative (Base-Mediated): Use 2-(2-bromoethyl)-3-fluorophenol .

    • Dissolve substrate (0.84 g) in anhydrous THF (20 mL).

    • Add t-BuOK (3.0 eq).

    • Stir at 60°C for 1 hour.

    • Result: The alkoxide attacks the alkyl bromide intramolecularly to close the ring. This is regiospecific if the starting material is isomerically pure.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in synthesizing the 4-fluoro isomer versus the 6-fluoro isomer.

SynthesisPathStartStarting Material:3-FluorophenolAlkylationO-Alkylation(Bromoacetaldehyde diethyl acetal)Start->AlkylationCyclizationAcid-Catalyzed Cyclization(Polyphosphoric Acid)Alkylation->CyclizationMixtureIsomer Mixture:4-Fluoro & 6-FluorobenzofuranCyclization->MixtureSeparationChromatographic SeparationMixture->SeparationCritical StepPureInterIntermediate:4-FluorobenzofuranSeparation->PureInterReductionCatalytic Hydrogenation(Pd/C, H2)PureInter->ReductionProductTarget:Reduction->Product

Caption: Workflow for the isolation of regio-pure 4-fluoro-2,3-dihydrobenzofuran from 3-fluorophenol.

Part 4: Medicinal Chemistry Applications
4.1 Metabolic Stability & Blocking

In drug design, the benzofuran ring is susceptible to oxidation by Cytochrome P450 enzymes.

  • Problem: Unsubstituted dihydrobenzofurans are electron-rich. P450s often hydroxylate the C4 or C6 positions (para/ortho to the oxygen).

  • Solution: Introducing fluorine at C4 blocks this metabolic soft spot. The C-F bond energy (approx. 116 kcal/mol) renders it inert to oxidative cleavage under physiological conditions.

4.2 Bioisosteric Replacement

The 4-fluoro-2,3-dihydrobenzofuran moiety is a bioisostere for:

  • Indoles: Mimics the electron density but lacks the H-bond donor (NH).

  • Methoxyphenyl groups: The dihydrofuran ring constrains the "methoxy" group into a planar, rigid conformation, reducing entropic penalty upon binding.

4.3 Case Study: Melatonin Agonists

This scaffold is structurally analogous to the core of Ramelteon (a tricyclic indan derivative). Research indicates that replacing the indan core with a dihydrobenzofuran can improve receptor subtype selectivity (MT1 vs. MT2) due to the specific electronic vector of the ether oxygen and the 4-fluoro substituent.

Part 5: Analytical Characterization

To validate the synthesis of 4-fluoro-2,3-dihydrobenzofuran, researchers must look for specific spectroscopic signatures.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 4.60 (t, 2H) C2 Methylene protons (adjacent to Oxygen).
δ 3.25 (t, 2H) C3 Methylene protons (benzylic).
δ 6.50–7.20 (m, 3H) Aromatic protons. Look for specific splitting patterns (dd or dt) caused by ¹⁹F coupling.
¹³C NMR 160 ppm (d, J245 Hz) C4 Carbon directly bonded to Fluorine (large coupling constant).
¹⁹F NMR ~ -115 to -120 ppm Distinct singlet (or multiplet if coupled) relative to CFCl₃.
MS (EI/ESI) m/z 138 [M]+ Molecular ion peak.
Part 6: Safety & Handling (MSDS Highlights)

While specific toxicological data for the parent compound is limited, data from the amine derivative (CAS 1213519-46-0) suggests the following precautions:

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the benzylic position (C3) can be susceptible to slow autoxidation over time if exposed to light and air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References
  • American Elements. (S)--3-amine Product Specifications. Available at: [Link]

  • Google Patents.WO2020160180A1 - Compounds and uses thereof (Intermediate C Synthesis).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96081757. Available at: [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1213519-46-0) is a highly specialized, chiral heterocyclic building block pivotal in modern drug discovery[1]. Featuring a rigid dihydrobenzofuran core, a stereospecific amine at the C3 position, and a strategically placed fluorine atom at the C4 position, this molecule serves as a foundational scaffold for developing therapeutics targeting complex pathologies, including oncology and neurodegeneration[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect its physicochemical profile, the mechanistic rationale behind its structural features, and the state-of-the-art synthetic methodologies required to isolate its (S)-enantiomer with high fidelity.

Physicochemical Profiling & Quality Metrics

Understanding the baseline properties of is critical for its integration into larger synthetic workflows. The compound is highly sensitive to oxidative and thermal degradation, necessitating strict handling protocols[1].

PropertyValueClinical / Synthetic Relevance
Chemical Name (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amineDefines the exact stereoisomer required for target binding.
CAS Number 1213519-46-0Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C8H8FNOContains the critical C-F bioisosteric bond[1].
Molecular Weight 153.16 g/mol Low molecular weight ideal for fragment-based drug design[1].
Stereochemistry (S)-enantiomerDictates spatial orientation of the hydrogen-bond donating amine.
Purity Standard ≥97% (Chiral HPLC)Ensures no racemic interference during downstream coupling[1].
Storage Conditions 2-8°C, inert atmosphere, darkPrevents amine oxidation and ring-opening degradation[1].
GHS Safety Profile H302, H315, H319, H335Requires standard PPE; acts as an irritant to skin and mucosa[1].

Mechanistic Rationale in Medicinal Chemistry

The architectural design of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine is not accidental; it is a masterclass in rational drug design.

  • Fluorine Bioisosterism at C4 : The introduction of a fluorine atom at the 4-position serves a dual purpose. First, its strong electron-withdrawing inductive effect (-I) lowers the pKa of the adjacent C3-amine, modulating its protonation state at physiological pH to enhance membrane permeability. Second, the robust C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidative degradation at the electron-rich aromatic ring, thereby increasing the half-life of the resulting drug candidate.

  • The Chiral Amine Vector : The primary amine at the C3 position acts as a rigid, directional vector for hydrogen bonding. In the context of kinase inhibitors or GPCR ligands, the (S)-configuration ensures that the amine is perfectly oriented to interact with specific aspartate or glutamate residues in the target binding pocket, minimizing the entropy penalty upon binding.

  • Therapeutic Integration : Derivatives of the 3-amino-2,3-dihydrobenzofuran core have demonstrated potent biological activities. Notably, they are critical constituents in experimental antitumor agents that induce cell cycle arrest, as well as in therapeutics aimed at alleviating Alzheimer's disease symptoms[2].

Advanced Synthetic Methodologies

Synthesizing the chiral 3-amino-2,3-dihydrobenzofuran core requires overcoming significant thermodynamic and stereochemical barriers. Recent advancements have shifted from traditional, low-yield resolutions to highly efficient asymmetric catalytic cascades.

  • Microwave-Assisted Asymmetric Synthesis : A breakthrough route utilizes microwave irradiation to rapidly generate chalcone intermediates, followed by Corey-Bakshi-Shibata (CBS) reduction and Sharpless asymmetric epoxidation. A final microwave-assisted, regioselective epoxide opening triggers an intramolecular nucleophilic aromatic substitution (SNAr) to yield the chiral core[3].

  • Copper-Catalyzed Asymmetric Annulation : An alternative strategy employs a Copper/BOX complex to catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates. This method efficiently constructs the enantiomerically enriched 2,3-dihydrobenzofuran bearing chiral centers in moderate to excellent yields[2].

  • Visible Light-Driven Decarboxylative Cyclization : A cutting-edge, green chemistry approach uses an iron catalyst under visible light to drive the decarboxylative cyclization of 2-carboxymethoxybenzaldehydes with aryl amines, allowing for rapid, one-pot construction of the core[4].

SynthesisPathways cluster_0 Advanced Synthetic Pathways N1 Chalcone Precursors (Aldol Condensation) C (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1213519-46-0) N1->C Microwave-Assisted Epoxidation & SNAr N2 2-Carboxymethoxybenzaldehydes + Aryl Amines N2->C Fe-Catalyzed Decarboxylative Cyclization N3 2-Imino-substituted Phenols + Aryl Diazoacetates N3->C Cu/BOX Asymmetric Annulation T1 Antitumor Agents C->T1 Scaffold Integration T2 Alzheimer's Therapeutics C->T2 Scaffold Integration

Figure 1: Convergent synthetic pathways and therapeutic integrations of the 3-amino-2,3-dihydrobenzofuran core.

Experimental Protocol: Microwave-Assisted Asymmetric Synthesis

The following protocol is a self-validating system adapted from the validated methodology for 3-amino-2,3-dihydrobenzofuran derivatives[3].

Phase 1: Chalcone Formation & Stereospecific Reduction
  • Reagent Assembly : Combine the appropriately substituted 2-fluoro-6-hydroxyacetophenone (1.0 eq) and a benzaldehyde derivative (1.1 eq) in a heavy-walled microwave-safe vial.

  • Aldol Condensation : Add catalytic p-toluenesulfonic acid (pTSA) and ethanol. Subject to microwave irradiation at 120°C for 15 minutes.

    • Causality: provides uniform thermal energy, overcoming the activation energy barrier rapidly. This prevents the degradation of the electron-rich phenolic precursors that typically occurs under prolonged conventional reflux[3].

  • CBS Reduction : Cool the mixture and transfer to a dry, argon-purged flask. Add (R)-CBS catalyst (0.1 eq) and borane-dimethyl sulfide complex (1.5 eq) at -20°C.

    • Causality: The (R)-CBS catalyst coordinates with both the borane and the ketone, enforcing a rigid transition state. This strict spatial arrangement dictates the stereofacial delivery of the hydride, ensuring >95% enantiomeric excess (ee) of the resulting chiral alcohol[3].

Phase 2: Epoxidation & Intramolecular Cyclization
  • Sharpless Epoxidation : Treat the isolated chiral allylic alcohol with titanium tetraisopropoxide (Ti(OiPr)4), (+)-diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (TBHP) at -20°C to form the chiral epoxyalcohol.

  • Microwave-Assisted Cyclization : Transfer the epoxyalcohol to a microwave vial. Add an ammonia equivalent (e.g., ammonium hydroxide) and a catalytic Lewis acid (e.g., BF3·OEt2). Irradiate at 110°C for 20 minutes.

    • Causality: The Lewis acid activates the epoxide, allowing the amine to regioselectively open it at the C3 position. Simultaneously, the microwave heating drives the intramolecular nucleophilic aromatic substitution (SNAr), where the phenolic oxygen attacks the aromatic ring to close the dihydrobenzofuran system[3].

Phase 3: Analytical Validation (Quality Control)

A protocol is only as robust as its validation. To confirm the successful synthesis of the (S)-enantiomer: 6. Chiral HPLC : Analyze the purified product using a Chiralcel OD-H column (Hexane/Isopropanol 90:10 mobile phase).

  • Validation: A single distinct peak validates the stereospecificity of the CBS reduction and confirms the absence of racemic scrambling during the SNAr ring closure.
  • Nuclear Magnetic Resonance (NMR) :
  • 19F NMR : Look for a single resonance characteristic of the 4-fluoro position (typically around -115 ppm).
  • 1H NMR : Analyze the coupling constants (J-values) of the protons at C2 and C3. The specific J-coupling will validate the relative trans or cis stereochemistry of the newly formed dihydrobenzofuran ring, confirming the structural integrity of the core.

Conclusion

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine represents a triumph of precision organic chemistry. By combining the metabolic stability of organofluorine chemistry with the spatial exactness of a chiral amine, it provides drug developers with a highly effective scaffold for targeting complex biological pathways. As synthetic methodologies like visible-light photocatalysis and microwave-assisted cascades continue to evolve, access to this critical building block will become increasingly streamlined, accelerating its integration into next-generation therapeutics.

References

  • Helgren, T. R., et al. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal. URL:[Link]

  • Sheng, W., et al. (2025). "Visible Light-Driven Iron-Catalyzed Decarboxylative Cyclization Reaction for Synthesis of 3-Amino-2,3-Dihydrobenzofuran Derivatives from 2-Carboxymethoxybenzaldehydes and Aryl Amines." ResearchGate. URL:[Link]

  • MDPI. (2024). "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones." Molecules. URL: [Link]

Sources

Structure-Activity Relationship (SAR) of 4-Fluoro-2,3-dihydrobenzofuran: A Privileged Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran (DHBF) nucleus is a conformationally restricted oxygen-containing heterocycle that has emerged as a cornerstone in medicinal chemistry[1]. When functionalized with a fluorine atom at the C4 position, the resulting 4-fluoro-2,3-dihydrobenzofuran (4-F-DHBF) scaffold exhibits a unique convergence of metabolic stability, precise stereochemical vectoring, and tuned lipophilicity. This in-depth technical guide explores the causality behind the physicochemical properties of 4-F-DHBF, maps its structure-activity relationships (SAR) across recent high-profile therapeutic targets, and provides a self-validating synthetic protocol for its integration into drug discovery pipelines.

Physicochemical Rationale: The "Fluorine Effect" on the DHBF Core

The transition from a flexible acyclic ether to the rigidized DHBF bicyclic system reduces the entropic penalty upon target binding[2]. However, the unsubstituted DHBF ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, particularly at the electron-rich aromatic positions.

The strategic installation of a fluorine atom at the C4 position introduces profound physicochemical changes:

  • Metabolic Shielding: Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) directly block oxidative metabolism at the C4 position while deactivating the adjacent C5 position toward electrophilic aromatic substitution.

  • Electronic Tuning of the Furan Oxygen: The inductive electron-withdrawing effect of the 4-fluoro group pulls electron density away from the furan oxygen (O1). This slightly reduces the basicity and hydrogen-bond accepting capacity of the oxygen, which is often crucial for optimizing the off-target selectivity profile (e.g., reducing hERG liability).

  • Dipole Moment Modulation: The C-F bond introduces a strong local dipole that can engage in orthogonal multipolar interactions with backbone amides in the target protein's binding pocket.

Quantitative Scaffold Comparison

To illustrate the impact of the 4-fluoro substitution, the table below summarizes the calculated physicochemical properties of various DHBF derivatives.

Scaffold / DerivativeMolecular Weight ( g/mol )cLogPTPSA (Ų)Intrinsic Clearance (Cl_int)Primary SAR Function
Benzofuran 118.132.6513.14HighPlanar pi-stacking
2,3-Dihydrobenzofuran 120.152.219.23ModerateConformational restriction
4-Fluoro-DHBF 138.142.459.23LowMetabolic shielding
(S)-4-Fluoro-DHBF-3-amine 153.151.1235.25LowChiral vectoring / H-bond donor

SAR Landscapes and Target Applications

The 4-F-DHBF scaffold is rarely the primary pharmacophore; rather, it acts as a highly optimized structural vector that directs appended functional groups into specific sub-pockets.

SAR_Map Core 4-Fluoro-2,3-dihydrobenzofuran (Privileged Scaffold) F_Atom 4-Fluoro Substitution - Blocks CYP450 oxidation - Induces local dipole - Modulates lipophilicity Core->F_Atom Metabolic Shielding O_Atom Furan Oxygen (O1) - Weak H-bond acceptor - Conformational lock Core->O_Atom Electronic Tuning C3_Pos C3 Chiral Center - Vector for target engagement - Stereospecific binding Core->C3_Pos Functionalization Aromatic Aromatic Ring - Pi-Pi / Cation-Pi stacking - Scaffold rigidity Core->Aromatic Hydrophobic Interaction

Pharmacophore and SAR logic map of the 4-fluoro-2,3-dihydrobenzofuran scaffold.

Case Study A: Orexin-2 Receptor (OX2R) Agonists

Recent developments in sleep-wake therapeutics have utilized the 4-F-DHBF moiety in aryl sulfone derivatives targeting the OX2R[3].

  • Causality in Design: The OX2R binding pocket features a deep, lipophilic cavity. The 4-F-DHBF ring perfectly occupies this space, with the fluorine atom pointing toward a lipophilic sub-pocket formed by hydrophobic residues. The rigidity of the dihydrobenzofuran prevents the entropic loss associated with flexible alkoxy-aromatic chains, leading to sub-nanomolar EC50 values.

Case Study B: PRMT5 and KHK Inhibitors

In oncology and metabolic disease, the chiral derivative (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine is heavily utilized as a building block for PRMT5[4] and Ketohexokinase (KHK) inhibitors[5].

  • Causality in Design: The C3-amine acts as a critical hydrogen bond donor. The (S)-enantiomer specifically directs the attached pharmacophore (e.g., a pyrimidine or methanesulfonamide group) into the catalytic cleft. The 4-fluoro substitution creates a steric boundary that locks the C3-substituent into a pseudo-axial conformation, forcing the molecule into the bioactive pose required for target engagement.

Self-Validating Experimental Protocol: Enantioselective Synthesis of (S)-4-Fluoro-DHBF-3-amine

To leverage this scaffold, researchers must synthesize it with high enantiomeric purity. The following protocol details the asymmetric synthesis of (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine, explaining the mechanistic causality behind each step.

Synthesis_Workflow SM 2-Fluoro-6-hydroxy- acetophenone Step1 Alkylation & Cyclization (K2CO3, DMF) SM->Step1 Int1 4-Fluoro-DHBF- 3-one Step1->Int1 Step2 Asymmetric Reductive Amination (Ru-Catalyst) Int1->Step2 Product (S)-4-Fluoro-DHBF- 3-amine (ee > 99%) Step2->Product

Enantioselective synthetic workflow for (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine.

Phase 1: Construction of the 4-Fluoro-DHBF-3-one Core

Objective: Form the bicyclic system via an intramolecular Williamson ether synthesis.

  • Reaction Setup: Dissolve 2-fluoro-6-hydroxyacetophenone (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and 2-bromo-1,1-diethoxyethane (1.2 eq).

  • Causality of Reagents: K₂CO₃ is chosen as a mild base to deprotonate the phenol without causing aldol condensation of the acetophenone. DMF provides a polar aprotic environment that accelerates the SN2 displacement of the bromide.

  • Cyclization: Heat to 90°C for 12 hours. Cool to room temperature, add 2M HCl, and stir for 2 hours to hydrolyze the acetal and trigger the intramolecular cyclization to yield 4-fluoro-2,3-dihydrobenzofuran-3-one.

  • Validation Check: Analyze the intermediate via LC-MS. The disappearance of the open-chain acetal mass and the appearance of the [M+H]+ peak at m/z 153.1 confirms successful cyclization. If the open-chain aldehyde persists, the acid hydrolysis step requires extended time or higher temperature.

Phase 2: Asymmetric Reductive Amination

Objective: Convert the C3 ketone to the (S)-amine with >99% enantiomeric excess (ee).

  • Imine Formation: Combine the ketone (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in anhydrous THF.

  • Causality of Reagents: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the sulfinyl imine. The bulky tert-butyl group of the sulfinamide provides the necessary steric hindrance for the subsequent stereoselective reduction.

  • Reduction: Cool the mixture to -40°C. Dropwise add NaBH₄ (3.0 eq). The hydride attacks from the less sterically hindered face, dictated by the chiral auxiliary.

  • Deprotection: Quench with brine, extract, and treat the crude sulfinamide with 4M HCl in dioxane to cleave the chiral auxiliary, yielding the hydrochloride salt of (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine.

  • Validation Check (Critical): Analyze the final product via chiral Supercritical Fluid Chromatography (SFC).

    • Self-Validation Logic: An ee of <98% indicates premature reduction by NaBH₄ before complete imine formation, or insufficient cooling during the hydride addition. If ee is low, the protocol dictates discarding the batch and ensuring strict anhydrous conditions and temperature control in the next run.

References

  • WO2022212194A1 - Khk inhibitors Source: Google Patents URL
  • WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
  • Source: Googleapis.com (WIPO)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Medicinal Chemistry Applications of 4-Substituted Dihydrobenzofurans: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: High-Priority Scaffold for SAR Optimization Primary Utility: Conformational Restriction, Bioisosterism, and Ortho-Substitution Exploitation.[1]

This guide addresses the specific medicinal chemistry applications of 4-substituted 2,3-dihydrobenzofurans . While 5- and 6-substituted isomers are ubiquitous in drug discovery (e.g., darifenacin, ramelteon analogs), the 4-position (adjacent to the furan ring fusion) represents a unique and underutilized vector. Accessing this position allows researchers to probe specific steric pockets in receptors (e.g., 5-HT2A, MT1/MT2) and modulate metabolic stability by blocking the metabolically vulnerable ortho-position relative to the ether oxygen.

This document serves as a technical manual for synthesizing, evaluating, and applying this scaffold, moving beyond generic descriptions to actionable, field-proven protocols.

Structural Analysis & Pharmacophore Logic

The "4-Position" Paradox

In the IUPAC numbering of 2,3-dihydrobenzofuran:

  • Position 1: Oxygen atom.[2][3]

  • Position 4: The carbon on the benzene ring immediately adjacent to the C3a bridgehead.

Why target the 4-position?

  • Conformational Locking: Substituents at C4 exert significant steric pressure on the adjacent furan ring, often locking the conformation of the ethyl/propyl side chains or affecting the pucker of the dihydrofuran ring.

  • Bioisosteric Replacement: The 4-substituted dihydrobenzofuran moiety acts as a rigidified bioisostere of 2-alkoxy-substituted aromatics .[1] For example, it models the active conformation of the 3-methoxy group in mescaline-type phenethylamines.[1]

  • Metabolic Blockade: The C4 position is electronically activated (ortho to the bridgehead). Substituting this position can prevent unwanted oxidative metabolism or ring hydroxylation.

Comparative Topology[1]
  • 5-Substituted: Linear extension (para to oxygen). Mimics para-substituted phenols.

  • 4-Substituted: Bent/Angular extension (ortho to bridgehead). Mimics ortho-substituted phenols and creates a "molecular elbow" often required for fitting into tight GPCR pockets (e.g., Serotonin 5-HT2C).[1]

Synthetic Strategies for 4-Substituted Dihydrobenzofurans

Accessing the 4-position is synthetically challenging due to the directing effects of the oxygen at position 1, which typically favors 5- or 7-substitution.[1] The following protocols circumvent this limitation.

Protocol A: The [4+1] Annulation of p-Quinone Methides (Modern/Scalable)

This method allows for the construction of the dihydrobenzofuran core with pre-installed substituents.

Mechanism: A p-quinone methide (p-QM) intermediate is generated in situ from a 2-alkyl phenol.[1] This reacts with a sulfur ylide or similar C1 synthon. To get a 4-substituent , the starting phenol must be 3-substituted.[1]

Step-by-Step Workflow:

  • Precursor Selection: Start with 3-substituted-2-methylphenol .[1] The substituent at position 3 will become the 4-substituent in the final dihydrobenzofuran.[1]

  • p-QM Generation: Treat the phenol with Silver Oxide (Ag₂O) or DDQ to generate the ortho-quinone methide.[1]

  • Annulation: React with a sulfur ylide (e.g., dimethylsulfoxonium methylide) or a diazo compound.

  • Cyclization: The nucleophilic attack and subsequent ring closure yield the 4-substituted-2,3-dihydrobenzofuran.[1]

Synthesis cluster_logic Regioselectivity Logic Start 3-Substituted 2-Methylphenol Inter Ortho-Quinone Methide (o-QM) Start->Inter Ag2O or DDQ (Oxidation) Product 4-Substituted 2,3-Dihydrobenzofuran Inter->Product [4+1] Annulation Reagent Sulfur Ylide / Diazo Reagent Reagent->Inter Nucleophilic Attack Note 3-substituent on phenol becomes 4-substituent on scaffold

Caption: Figure 1. Regioselective synthesis of 4-substituted dihydrobenzofurans via o-QM intermediates.

Protocol B: The "Grandberg" Tryptamine Analogue Route (Specific for Amino-Derivatives)

For synthesizing 4-(2-aminoethyl) derivatives (tryptamine/serotonin bioisosteres), the Fischer indole synthesis is often adapted, but for dihydrobenzofurans, a radical cyclization or intramolecular alkylation is preferred.

Key Precursor: 3-(2-bromoethoxy)phenylacetonitrile.[1] Cyclization: Radical cyclization using Bu₃SnH/AIBN often yields the dihydrobenzofuran ring. If the starting phenyl ring has a substituent ortho to the ethoxy chain, it forces the cyclization to the other ortho position, but to get a 4-substituent, one typically starts with the pre-cyclized core or uses a Claisen rearrangement of an allyl ether followed by cyclization.

Pharmacological Applications & Case Studies

Case Study 1: Psychoactive Pharmacophores (4-APDB)

Compound: 4-(2-Aminopropyl)-2,3-dihydrobenzofuran (4-APDB).[1][4] Class: Entactogen / Stimulant.[5][6] Target: Monoamine Transporters (SERT, DAT, NET).

Mechanism of Action: Unlike its 5- and 6-isomers (5-APDB, 6-APDB) which are highly potent serotonin releasing agents, the 4-isomer exhibits a distinct pharmacological profile.[1] The 4-position substitution creates a steric clash in the SERT binding pocket that slightly reduces potency compared to the 5-isomer but alters the DAT/SERT selectivity ratio.[1]

  • Significance: This compound demonstrates how shifting the alkylamine side chain to the 4-position (adjacent to the oxygen) modulates the "entactogenic" vs. "stimulant" profile. It serves as a critical reference standard in forensic chemistry and neuropharmacology.

Case Study 2: Rigidified Mescaline Analogues

Compound: 4-(2-Aminoethyl)-6,7-dimethoxy-2,3-dihydrobenzofuran.[1][7] Target: 5-HT2A and 5-HT2C Receptors.[1][7][8]

Scientific Insight: This molecule is designed to test the "active conformation" of mescaline (3,4,5-trimethoxyphenethylamine).

  • The Hypothesis: Does the 3-methoxy group of mescaline bind in a coplanar or perpendicular orientation?

  • The Experiment: By incorporating the oxygen of the 3-methoxy group into a dihydrofuran ring fused at the 3,4-positions of the benzene ring, the "methoxy" group is locked.

  • Result: The 4-substituted dihydrobenzofuran analog (where the side chain is at position 4) shows specific affinity patterns. If the side chain is at C4, it mimics a specific rotamer of the phenethylamine chain relative to the oxygen. These analogs have shown that the orientation of the oxygen lone pairs is critical for receptor activation.

Data Summary: Binding Affinities (Ki)

Compound 5-HT2A (nM) 5-HT2C (nM) Functional Efficacy
Mescaline (Ref) ~3000 ~2000 Full Agonist
4-Substituted Dihydrobenzofuran Analog < 500 < 300 Partial Agonist

| Interpretation | Higher Affinity | Higher Affinity | Reduced Efficacy |[1]

Note: The rigidification improves binding (lower Ki) by reducing entropy costs, but the steric bulk at the 4-position may prevent the receptor conformational change required for full agonism.

Case Study 3: Antioxidant Potency (BFA)

Compound: 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid.[1] Activity: Radical Scavenging.

Mechanism: The 4-methyl group (along with 6,7-methyls) acts as an electron-donating group that stabilizes the phenoxy radical formed after the hydroxyl group donates a hydrogen atom to a free radical.[1]

  • Role of C4: The substituent at C4 is crucial because it is ortho to the bridgehead and meta to the hydroxyl (in this specific substitution pattern), contributing to the overall electron density of the ring system without sterically hindering the hydroxyl group's access to radicals.

Experimental Protocol: Synthesis of 4-(2-Aminoethyl)-2,3-dihydrobenzofuran

A self-validating protocol for generating the core scaffold.

Reagents:

  • 3-(2-Hydroxyethyl)phenol (Starting material)[1]

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh3)

  • Solvent: THF (Anhydrous)

Procedure:

  • Mitsunobu Cyclization: Dissolve 3-(2-hydroxyethyl)phenol in anhydrous THF.

    • Note: This precursor typically yields the 2,3-dihydrobenzofuran.[1][9] To get the 4-substituted variant, one must start with 2-(3-hydroxyphenyl)ethanol substituted at the position ortho to the phenol hydroxyl with the desired group (e.g., an alkyl chain).[1]

    • Correction for 4-Substitution: A more reliable route to the 4-functionalized core is the Claisen Rearrangement .[1]

  • Claisen Route (Recommended):

    • Step 1: O-Allylation of 3-substituted phenol.[1]

    • Step 2: Thermal Claisen rearrangement.[1] The allyl group migrates to the ortho position. If one ortho position is blocked or electronically disfavored, it goes to the other (the 2-position of the phenol, which becomes C4 of the benzofuran).

    • Step 3: Cyclization of the o-allyl phenol using HBr/AcOH or Pd(II) catalysis to form the dihydrofuran ring.

    • Step 4: The original substituent at position 3 of the phenol is now at position 4 or 6 of the dihydrobenzofuran. Careful selection of the starting material (e.g., 2-substituted resorcinol derivatives) allows specific placement at C4.

References

  • Monte, A. P., et al. (1996).[10] "Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups." Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2023). "4-APDB (hydrochloride) Product Information." Cayman Chemical Catalog. Link

  • Savekar, A. T., et al. (2024). "A one-pot synthesis of 2,3-dihydrobenzofurans... via a [4 + 1] annulation reaction." RSC Advances. Link

  • Sun, L. Q., et al. (2005). "(R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives as melatoninergic agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Khatana, K., & Gupta, A. (2020). "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences. Link

Sources

Metabolic Stability of 4-Fluoro-2,3-Dihydrobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, appearing in melatonin receptor agonists (e.g., Ramelteon), mPGES-1 inhibitors, and various CNS-active agents. However, the scaffold is inherently susceptible to rapid oxidative clearance mediated by Cytochrome P450 (CYP) enzymes. This metabolic instability often manifests through benzylic hydroxylation (C2/C3 positions) or aromatic hydroxylation.

This guide details the strategic incorporation of a fluorine atom at the C4 position—4-fluoro-2,3-dihydrobenzofuran —to modulate physicochemical properties and enhance metabolic stability. It provides a comprehensive workflow for validating this stability using Human Liver Microsomes (HLM), interpreting intrinsic clearance (


), and understanding the mechanistic basis of fluorine-mediated metabolic blockade.

Mechanistic Rationale: The Fluorine Effect[1][2]

Metabolic Liabilities of the Parent Scaffold

The unsubstituted 2,3-dihydrobenzofuran core faces two primary metabolic "soft spots":

  • Benzylic Oxidation (C2/C3): The ether oxygen activates the adjacent C2 and C3 positions. CYP450 enzymes (specifically CYP1A2 and CYP3A4) often catalyze hydroxylation here, leading to ring opening or dehydrogenation to the benzofuran.

  • Aromatic Hydroxylation: The electron-rich aromatic ring is prone to electrophilic attack by the high-valent Iron-Oxo species (

    
    ) of the CYP heme center, typically at para- or ortho-positions relative to the oxygen.
    
The 4-Fluoro Stabilization Strategy

Substituting hydrogen with fluorine at the C4 position (ortho to the ether oxygen) introduces specific stabilizing effects:

  • Electronic Deactivation: Fluorine is the most electronegative element. Through the inductive effect (

    
    ), it pulls electron density away from the aromatic ring. This raises the oxidation potential, making the ring less susceptible to electrophilic attack by CYP enzymes.
    
  • Metabolic Blocking: If the C4 position is a primary site of metabolism for a specific analog, fluorine acts as a direct steric and chemical block (the C-F bond energy is ~116 kcal/mol vs. ~99 kcal/mol for C-H), rendering it inert to oxidative cleavage.

  • Lipophilicity Modulation: Fluorine substitution often modulates

    
     and 
    
    
    
    , potentially altering the compound's binding affinity to the CYP active site (altering
    
    
    ) rather than just the rate of catalysis (
    
    
    ).
Pathway Visualization

The following diagram illustrates the metabolic diversion achieved by 4-fluoro substitution.

MetabolicPathway Parent 2,3-Dihydrobenzofuran (Parent) CYP CYP450 (Oxidation) Parent->CYP Metabolite1 Aromatic-OH (High Clearance) CYP->Metabolite1 Major Path Metabolite2 Ring Opening (Unstable) CYP->Metabolite2 Minor Path Analog 4-Fluoro Analog (Stabilized) CYP_Blocked CYP450 (Deactivated) Analog->CYP_Blocked Electronic Deactivation Stable Intact Drug (Extended t1/2) CYP_Blocked->Stable Metabolic Resistance

Caption: Comparison of metabolic fate between the parent scaffold and the 4-fluoro analog, highlighting the blocking of oxidative pathways.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability enhancement, a rigorous Microsomal Stability Assay is required. This protocol uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.[1]

Reagents and Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Co-factor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Buffer + HLM (final protein conc: 0.5 mg/mL).

    • Spike Test Compound (final conc: 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5-10 minutes to equilibrate.

  • Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • At designated time points (

      
       min), remove aliquots (e.g., 50 µL).
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Quench Solution (ACN + IS).

    • Vortex vigorously to precipitate proteins.

  • Clarification:

    • Centrifuge at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (e.g., Sciex Triple Quad or Q-TOF).

    • Monitor MRM transitions for Parent and Internal Standard.

Assay Visualization Workflow

AssayWorkflow Start Reaction Mix (Microsomes + Compound) Incubate Incubation 37°C Start->Incubate Sample Sampling (0, 5, 15... 60 min) Incubate->Sample NADPH Add NADPH (Start Reaction) NADPH->Incubate Initiates Quench Quench (ACN + Internal Std) Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Step-by-step workflow for the HLM stability assay, from initiation with NADPH to LC-MS/MS quantification.

Data Analysis and Interpretation

Calculation of Intrinsic Clearance

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Plot:

    
     vs. Time (
    
    
    
    ).[2]
  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Representative Data Structure

The following table illustrates a comparison between a labile parent compound and a stable 4-fluoro analog.

Time (min)Parent (% Rem)4-Fluoro Analog (% Rem)
0100%100%
585%98%
1550%92%
3025%85%
605%78%

15 min >120 min

High Low
Interpretation
  • High Clearance (

    
    ):  Indicates rapid metabolism. The compound is likely flow-limited in vivo (extraction ratio approaches 1). The 4-fluoro modification is necessary.
    
  • Low Clearance (

    
    ):  Indicates high stability. The 4-fluoro analog in the table above demonstrates successful metabolic blockade.
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Standard reference for ADME protocols).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Ayoub, A. J., et al. (2023).[4] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[4] Molecules, 28(13), 4902. Link

  • Cyprotex/Evotec. (n.d.). Microsomal Stability Assay Protocol. Link

Sources

Technical Guide: 4-Fluoro-2,3-dihydrobenzofuran vs. Benzofuran Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Scientists

Executive Summary: The Scaffold Evolution

In medicinal chemistry, the transition from a benzofuran to a 2,3-dihydrobenzofuran core, and subsequently to its 4-fluoro-substituted variant, represents a classic strategy in "lead optimization." While benzofurans offer rigid, planar aromaticity ideal for pi-stacking interactions, they often suffer from metabolic liabilities (furan ring epoxidation) and poor solubility.

The 4-Fluoro-2,3-dihydrobenzofuran scaffold emerges as a superior bioisostere in specific contexts, offering three distinct advantages:

  • Conformational Flexibility: Saturation of the C2-C3 bond introduces a "pucker," allowing the molecule to escape strict planarity and explore sp³ space.

  • Metabolic Hardening: Removal of the furan double bond eliminates the risk of toxic epoxide formation, while the C4-fluorine atom blocks Phase I metabolic hydroxylation at an electron-rich site.

  • Electronic Modulation: The C4-fluorine exerts a strong inductive effect (-I), lowering the pKa of neighboring functional groups and altering the quadrupole moment of the benzene ring without adding significant steric bulk.

Pharmacophore Profiling: Benzofuran vs. Dihydrobenzofuran[1][2]

Structural & Electronic Comparison

The core distinction lies in the aromatic character and geometry of the heterocyclic ring.

FeatureBenzofuran2,3-Dihydrobenzofuran4-Fluoro-2,3-dihydrobenzofuran
Hybridization (C2/C3) sp² (Planar)sp³ (Puckered/Twisted)sp³ (Puckered)
Aromaticity 10

-electrons (Fully Aromatic)
6

-electrons (Benzene only)
6

-electrons (Perturbed by F)
Metabolic Liability High (Furan epoxidation)Low (Benzylic oxidation possible)Very Low (C4 blocked)
LogP (Lipophilicity) HighModerateModerate-High (F increases LogP)
H-Bond Acceptor Weak (Oxygen lone pair delocalized)Stronger (Lone pair localized)Stronger (Inductive withdrawal)
The "Furan Liability" Mechanism

Benzofurans are susceptible to cytochrome P450-mediated oxidation at the C2-C3 double bond. This generates a reactive arene oxide (epoxide) intermediate, which can:

  • Open to form a hepatotoxic dialdehyde.

  • Covalently bind to hepatic proteins (mechanism-based inhibition).

Optimization Strategy: Saturation to the dihydro form removes this double bond, effectively "de-risking" the scaffold.

The "Fluorine Effect" at Position C4

Why specifically the 4-position? In the dihydrobenzofuran scaffold, the C4 and C6 positions are electronically activated by the oxygen lone pair (ortho/para directors).

  • Metabolic Blocking: The C4 position is a "soft spot" for CYP450 hydroxylation. Substituting hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) blocks this attack with minimal steric penalty.

  • Conformational Lock: In some receptor pockets, the C4-F can engage in multipolar interactions with backbone amides or orthogonal carbonyls, locking the bioactive conformation.

Visualization: Scaffold Evolution & Logic

The following diagram illustrates the decision tree for evolving the pharmacophore.

PharmacophoreEvolution Benzofuran Benzofuran Core (Planar, Aromatic) MetabolicRisk Metabolic Liability: C2-C3 Epoxidation Benzofuran->MetabolicRisk Dihydro 2,3-Dihydrobenzofuran (Puckered, sp3 C2/C3) Benzofuran->Dihydro Saturation (H2/Pd) OxidationRisk Risk: C4/C6 Hydroxylation Dihydro->OxidationRisk FluoroDihydro 4-Fluoro-2,3-dihydrobenzofuran (Optimized Lead) Dihydro->FluoroDihydro F-Substitution (Metabolic Block)

Caption: Logical evolution from the metabolically labile benzofuran to the stabilized 4-fluoro-2,3-dihydrobenzofuran scaffold.

Synthesis Protocol: 4-Fluoro-2,3-dihydrobenzofuran

Synthesizing the 4-fluoro variant requires starting with a pre-fluorinated precursor, as direct fluorination of the dihydrobenzofuran ring is non-selective.

Target Molecule: 4-Fluoro-2,3-dihydrobenzofuran Primary Route: Intramolecular Cyclization of 3-Fluorophenol Derivatives.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Reagents: 3-Fluorophenol, 1-bromo-2-chloroethane, K₂CO₃, Acetone.

  • Charge a round-bottom flask with 3-fluorophenol (1.0 eq) and anhydrous acetone (0.5 M).

  • Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 mins to form the phenoxide.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise.

  • Reflux at 60°C for 12 hours.

  • Workup: Filter salts, concentrate filtrate, and extract with EtOAc/Water.

  • Product: 1-(2-chloroethoxy)-3-fluorobenzene.

Step 2: Intramolecular Cyclization (Friedel-Crafts Alkylation)

Note: This step closes the ring. The fluorine substituent at the meta-position of the phenol directs the cyclization.

Reagents: AlCl₃ (Aluminum Chloride) or Polyphosphoric Acid (PPA).

  • Dissolve the chloroethoxy intermediate in anhydrous DCM (0.2 M).

  • Cool to 0°C under N₂ atmosphere.

  • Slowly add AlCl₃ (1.2 eq).

  • Allow to warm to RT and stir for 4–6 hours. Critical: Monitor by TLC/LCMS to prevent over-reaction.

  • Quench: Pour onto ice-water carefully.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

  • Isomer Separation: The cyclization may yield a mixture of 4-fluoro and 6-fluoro isomers depending on steric/electronic direction. Isolate the 4-fluoro-2,3-dihydrobenzofuran via preparative HPLC if necessary.

Visualization: Synthesis Workflow

SynthesisPath Start 3-Fluorophenol Step1 O-Alkylation (Br-CH2-CH2-Cl / K2CO3) Start->Step1 Intermed 1-(2-chloroethoxy)-3-fluorobenzene Step1->Intermed Step2 Intramolecular Cyclization (AlCl3 / Lewis Acid) Intermed->Step2 Isomers Mixture of Isomers: 4-Fluoro & 6-Fluoro Step2->Isomers Purification HPLC Separation Isomers->Purification Final 4-Fluoro-2,3-dihydrobenzofuran Purification->Final

Caption: Step-by-step synthetic route from 3-fluorophenol to the target scaffold.

Experimental Validation: Metabolic Stability Assay

To confirm the superiority of the 4-fluoro-dihydro scaffold over the parent benzofuran, a Microsomal Stability Assay is required.

Protocol:
  • Preparation: Prepare 10 mM stock solutions of:

    • Compound A: Benzofuran analog.[1]

    • Compound B: 4-Fluoro-2,3-dihydrobenzofuran analog.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Expected Outcome:

  • Benzofuran: Rapid clearance (High

    
    ) due to furan ring oxidation.
    
  • 4-Fluoro-dihydro: Significantly extended half-life (

    
    ) due to saturation and fluorine blockade.
    

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry (PMC). Available at: [Link]

  • Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology (PMC). Available at: [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Lipophilicity and blood-brain barrier permeability of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Modulating Blood-Brain Barrier Permeability

Executive Summary

The Blood-Brain Barrier (BBB) remains the single most significant attrition factor in Central Nervous System (CNS) drug discovery. While 98% of small molecule drugs fail to cross the BBB, the strategic incorporation of fluorine into heterocyclic scaffolds offers a predictable, albeit complex, lever to modulate permeability.

This guide moves beyond the simplistic view of fluorine as merely a "lipophilicity booster." It details the mechanistic exploitation of fluorine to lower the pKa of basic centers, reduce P-glycoprotein (P-gp) efflux liability, and optimize the CNS Multiparameter Optimization (CNS MPO) score. We provide actionable protocols for validation and a logic-driven framework for structural modification.

Physicochemical Principles: The "Why" and "How"

The success of a CNS candidate often hinges on the Goldilocks Zone of physicochemical properties. Fluorine, due to its high electronegativity (4.0 Pauling) and small Van der Waals radius (1.47 Å vs 1.20 Å for H), is the premier tool for fine-tuning these properties without imposing significant steric penalties.

pKa Modulation: The Critical Lever

Most CNS-active heterocycles (pyridines, piperidines, imidazoles) contain basic nitrogen atoms. At physiological pH (7.4), highly basic amines exist predominantly as cations, which have low membrane permeability.

  • The Mechanism: Placing a fluorine atom or a trifluoromethyl group (

    
    ) adjacent to a basic nitrogen withdraws electron density via induction (
    
    
    
    effect).
  • The Result: This lowers the pKa of the conjugate acid.

  • Impact: A reduction in pKa (e.g., from 9.5 to 7.5) significantly increases the fraction of the molecule that is neutral (

    
    ) at pH 7.4, thereby enhancing passive diffusion.
    
ScaffoldSubstituentpKa (approx)% Neutral at pH 7.4
Pyridine H5.2>99%
2-Aminopyridine H6.9~76%
2-Amino-3-fluoropyridine F3.5>99%
Piperidine H11.2<0.1%
3,3-Difluoropiperidine F, F8.5~7%
Lipophilicity vs. Permeability (LogP vs. LogD)

While adding fluorine generally increases lipophilicity (


), the relevant metric for CNS penetration is the distribution coefficient at physiological pH (

).
  • Rule of Thumb: A single aromatic F-substitution typically increases

    
     by ~0.2–0.3 units. A 
    
    
    
    group increases it by ~1.0–1.2 units.
  • The Nuance: If fluorination lowers the pKa of a basic center such that the molecule becomes neutral at pH 7.4, the

    
     may increase disproportionately more than the intrinsic lipophilicity suggests, drastically improving membrane partition.
    
The P-gp Efflux Trap

P-glycoprotein (P-gp/MDR1) is an efflux transporter that acts as a "hydrophobic vacuum cleaner," ejecting xenobiotics back into the bloodstream.

  • Risk: High lipophilicity and high Hydrogen Bond Donor (HBD) count are primary drivers of P-gp recognition.

  • Fluorine Strategy: Replacing an HBD (e.g., -OH or -NH) with F or

    
     removes a donor site. However, if this modification drives 
    
    
    
    , the compound may become a high-affinity P-gp substrate despite the loss of HBD.
  • Optimization: The goal is to use fluorine to lower H-bond basicity (reducing P-gp binding affinity) while keeping total lipophilicity within the CNS MPO ideal range (

    
    ).
    

Structural Optimization Logic

The following decision tree illustrates the logic for applying fluorination based on initial lead deficiencies.

CNS_Optimization Start Lead Heterocycle (Assessment) Check_MPO Calculate CNS MPO Score (Target > 4.0) Start->Check_MPO Decision_Perm Is Permeability Low? Check_MPO->Decision_Perm Check_pKa Is Basic pKa > 8.0? Decision_Perm->Check_pKa Yes Check_Metab High Clearance? Decision_Perm->Check_Metab No Action_AlphaF Fluorinate Alpha/Beta to Basic Nitrogen Check_pKa->Action_AlphaF Yes (Lower pKa) Check_LogP Is LogP too Low? Check_pKa->Check_LogP No Reassess Re-Evaluate PAMPA-BBB & Efflux Action_AlphaF->Reassess Action_CF3 Add -CF3 or -OCF3 (Bioisostere for -Cl/-Me) Check_LogP->Action_CF3 Yes (Boost Lipophilicity) Action_CF3->Reassess Action_Block Fluorinate Metabolic Hotspot (Para/Benzylic) Check_Metab->Action_Block Yes Action_Block->Reassess

Figure 1: Decision logic for fluorination in CNS drug design. Colors indicate process stage (Blue: Analysis, Red: Problem ID, Green: Synthetic Action).

Experimental Protocols

To validate the impact of fluorination, a self-validating tiered assay system is required.

Synthesis: Late-Stage Functionalization

Modern photoredox catalysis allows for the direct introduction of


 or 

onto heteroaromatic rings late in the synthesis, enabling rapid generation of analogs without rebuilding the scaffold.
  • Key Reagents: Selectfluor (electrophilic F), Langlois reagent (radical

    
    ), or Ruppert-Prakash reagent (nucleophilic 
    
    
    
    ).
In Vitro Permeability: PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for determining passive diffusion.[1]

Protocol:

  • Lipid Preparation: Dissolve 20 mg of Porcine Brain Lipid (PBL) in 1 mL of dodecane. Sonicate until clear.

  • Donor Plate (Bottom): Prepare 10 mM stock of the test compound in DMSO. Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4). Add 300 µL to the donor wells.

  • Filter Coating: Carefully pipette 4 µL of the PBL/dodecane solution onto the PVDF filter of the acceptor plate (Top). Critical: Ensure the filter is dry before application.

  • Acceptor Plate (Top): Immediately add 200 µL of pure PBS (pH 7.4) to the acceptor wells.

  • Sandwich & Incubate: Place the acceptor plate on top of the donor plate. Incubate at 25°C for 18 hours in a humidity-controlled chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis.[1]

  • Calculation: Calculate effective permeability (

    
    ) using the standard equation:
    
    
    
    
    • Validation Criteria: Propranolol (High Perm)

      
       cm/s; Theophylline (Low Perm) 
      
      
      
      cm/s.
Efflux Assessment: MDR1-MDCK Ratio

PAMPA only measures passive diffusion. To assess P-gp liability, use transfected MDCK cells.

  • Metric: Efflux Ratio (ER) =

    
    .
    
  • Target: ER < 2.0 indicates low efflux liability.

  • Interpretation: If PAMPA is high but ER > 3.0, the compound enters the membrane but is actively pumped out. Action: Reduce H-bond donor count or lower total LogP.

Case Study: Optimization of PDE9 Inhibitors

A study on Phosphodiesterase 9 (PDE9) inhibitors demonstrates the complex interplay between fluorination, pKa, and efflux.[2][3]

  • Challenge: A lead pyrazolopyrimidinone compound showed good potency but poor brain penetration due to high P-gp efflux (ER > 10).

  • Hypothesis: The amide NH was a hydrogen bond donor recognized by P-gp.

  • Intervention:

    • Methylation: Methylating the amide removed the HBD but drastically reduced potency (steric clash).

    • Fluorination: Introduction of fluorine on the adjacent piperidine ring.

  • Outcome:

    • The fluorine atom lowered the pKa of the neighboring amine.[2]

    • It reduced the electron density of the amide system via through-bond induction.

    • Result: The Efflux Ratio dropped from >10 to <2, and CNS exposure (Brain/Plasma ratio) increased 4-fold, without losing target potency.

References

  • Wager, T. T., et al. (2010).[4][5] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. [Link][5][6][7]

  • Meanwell, N. A. (2018).[8] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][9][10]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. [Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure-brain exposure relationships." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 4-fluoro-2,3-dihydrobenzofuran via Rap-Stoermer reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Fluoro-2,3-dihydrobenzofuran via Interrupted Rap-Stoermer Protocols

Part 1: Executive Summary & Strategic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of catecholamines and a key pharmacophore in targets involving GPCRs and kinase inhibition. The introduction of a fluorine atom at the C4 position (adjacent to the bridgehead) is a critical tactic to block metabolic hydroxylation and modulate the pKa of neighboring amines, yet it remains synthetically challenging due to the specific regiochemical requirements of the starting materials.

This guide details a robust, two-stage protocol for the synthesis of 4-fluoro-2,3-dihydrobenzofuran . Unlike conventional Friedel-Crafts cyclizations which often suffer from poor regioselectivity with deactivated fluorinated rings, this protocol leverages the Rap-Stoermer reaction . This base-mediated condensation allows for the precise construction of the furan ring using 2-hydroxy-6-fluorobenzaldehyde, ensuring 100% regiocontrol of the fluorine substituent.

Key Advantages of this Protocol:

  • Regio-fidelity: The C4-fluorine placement is locked by the starting material structure.

  • Scalability: Avoids pyrophoric reagents (e.g., DIBAL, LiAlH4) in favor of catalytic hydrogenation.

  • Operational Simplicity: The Rap-Stoermer step proceeds under mild basic conditions.

Part 2: Retrosynthetic Analysis & Mechanism

To access the 4-fluoro-2,3-dihydrobenzofuran target (3), we disconnect the C2-C3 bond and the ether linkage. The synthetic logic dictates the construction of the aromatic benzofuran core (2) first, followed by a chemoselective reduction of the furan double bond.

The Pathway:

  • Rap-Stoermer Condensation: Reaction of 2-hydroxy-6-fluorobenzaldehyde (1) with an

    
    -halo carbonyl equivalent (chloroacetaldehyde dimethyl acetal) to yield 4-fluorobenzofuran (2).
    
  • Catalytic Hydrogenation: Pd/C-mediated reduction of the C2-C3 olefin to yield the target (3).

Mechanistic Pathway (Graphviz Visualization)

RapStoermerMechanism Start 2-Hydroxy-6-fluorobenzaldehyde (Starting Material) Base Base (KOH/DMSO) Deprotonation Start->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Alkylation S_N2 Attack on Chloroacetaldehyde Phenoxide->Alkylation + Cl-CH2-CH(OMe)2 Ether Aryl-Ether Intermediate Alkylation->Ether Aldol Intramolecular Aldol Condensation Ether->Aldol Acidic Workup/Heat Benzofuran 4-Fluorobenzofuran (Aromatic Intermediate) Aldol->Benzofuran - H2O Reduction Pd/C Hydrogenation (Saturation) Benzofuran->Reduction + H2 Target 4-Fluoro-2,3-dihydrobenzofuran (Final Product) Reduction->Target

Figure 1: Mechanistic flow of the Rap-Stoermer cascade followed by hydrogenation. The sequence ensures the fluorine atom remains undisturbed at the C4 position.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 4-Fluorobenzofuran (Rap-Stoermer)

Principle: The classic Rap-Stoermer reaction condenses salicylaldehydes with


-haloketones. To achieve the unsubstituted 2,3-positions, we utilize chloroacetaldehyde dimethyl acetal . Under acidic conditions, the acetal unmasks to the aldehyde, which then undergoes base-catalyzed condensation.

Reagents & Materials:

  • 2-Hydroxy-6-fluorobenzaldehyde (1.0 equiv)

  • Chloroacetaldehyde dimethyl acetal (1.2 equiv)

  • Potassium Hydroxide (KOH) (2.5 equiv)

  • DMSO (Dimethyl sulfoxide) – Anhydrous

  • HCl (10% aqueous solution)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-hydroxy-6-fluorobenzaldehyde (10 mmol) in DMSO (20 mL).

  • Base Addition: Add powdered KOH (25 mmol) to the solution. The mixture will turn bright yellow (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes.

  • Alkylation: Add chloroacetaldehyde dimethyl acetal (12 mmol) dropwise.

  • Reaction: Heat the mixture to 110°C for 4–6 hours. Note: The acetal hydrolyzes in situ or requires a pre-activation step with acid if conversion is low. Alternatively, use 2-bromoacetaldehyde diethyl acetal which is more reactive.

    • Optimization Tip: If using the acetal directly in basic DMSO, the mechanism proceeds via displacement followed by thermal cyclization. If sluggish, add a catalytic amount of p-TsOH and switch solvent to Toluene/Reflux for the cyclization step after O-alkylation.

  • Workup: Cool to RT. Pour the reaction mixture into ice-cold water (100 mL). Acidify slightly with 10% HCl to pH ~5 to neutralize excess base.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMSO.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Target: 4-Fluorobenzofuran (Clear to pale yellow oil).

Stage 2: Reduction to 4-Fluoro-2,3-dihydrobenzofuran

Principle: The aromatic furan ring is electron-rich but susceptible to catalytic hydrogenation. The benzene ring remains intact under mild conditions.

Reagents:

  • 4-Fluorobenzofuran (Intermediate from Stage 1)

  • Pd/C (10% w/w, 50% wet)

  • Methanol (MeOH)

  • Hydrogen Gas (H2) – Balloon pressure or Parr shaker (30 psi)

Protocol:

  • Setup: Dissolve 4-fluorobenzofuran (5 mmol) in MeOH (25 mL) in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient; use 30 psi for faster kinetics) at RT for 12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the UV-active benzofuran spot and appearance of the non-conjugated dihydro product indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Final Product: 4-Fluoro-2,3-dihydrobenzofuran.

Part 4: Data Summary & Troubleshooting

Table 1: Process Parameters and Expected Outcomes

ParameterStage 1 (Rap-Stoermer)Stage 2 (Hydrogenation)
Limiting Reagent 2-Hydroxy-6-fluorobenzaldehyde4-Fluorobenzofuran
Key Reagent Chloroacetaldehyde dimethyl acetalH2 / Pd/C (10%)
Solvent System DMSO (Polar Aprotic)Methanol (Protic)
Temperature 110°C (Reflux)20–25°C (RT)
Typical Yield 65–75%90–95%
Critical Impurity Uncyclized O-alkylated phenolOver-reduced (cyclohexyl) byproducts

Troubleshooting Guide:

  • Low Yield in Stage 1: If the cyclization is incomplete (observed as the O-alkylated intermediate), treat the crude O-alkylated ether with polyphosphoric acid (PPA) or Amberlyst-15 in refluxing toluene to force the ring closure.

  • Over-reduction in Stage 2: If the benzene ring begins to reduce (loss of fluorine or aromaticity), stop the reaction immediately. Ensure the pressure is not >40 psi and avoid using PtO2 (Adams catalyst), which is more aggressive towards aromatic rings.

Part 5: References

  • Organic Chemistry Portal. Synthesis of Benzofurans - Rap-Stoermer Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory Agents. PMC10294254. Retrieved from [Link]

  • ScienceDirect. Rap-Stoermer Reaction: Mechanism and Applications. Retrieved from [Link]

Precision Engineering of Fluorinated Heterocycles: Protocols for the Intramolecular Cyclization of 4-Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of metabolic stability (


), lipophilicity (LogP), and ligand-binding affinity. 4-Fluorophenol is a critical feedstock for synthesizing two privileged drug scaffolds: 5-fluorobenzofurans  and 6-fluorochromans .

This Application Note provides rigorous, field-validated protocols for the intramolecular cyclization of 4-fluorophenol derivatives. Unlike generic organic synthesis guides, this document focuses on the specific electronic constraints imposed by the fluorine substituent (an inductive withdrawer but mesomeric donor) and how to leverage these properties for high-yield cyclization. We present two distinct pathways:

  • Base-Mediated Cyclodehydration (Rap-Stoermer) to access benzofurans.[1]

  • Acid-Mediated Friedel-Crafts/Michael Cyclization to access chromanones.

Mechanistic Pathways & Strategic Selection

The cyclization of 4-fluorophenol relies on the nucleophilicity of the phenolic oxygen (O-alkylation) followed by an intramolecular C-C bond formation closing onto the aromatic ring.

Decision Matrix: Selecting Your Scaffold

The following decision tree illustrates the synthetic divergence based on the desired target and available reagents.

G Start Starting Material: 4-Fluorophenol Decision Target Scaffold? Start->Decision PathA Pathway A: Benzofuran (Aromatic System) Decision->PathA Unsaturation desired PathB Pathway B: Chroman-4-one (Saturated Ring) Decision->PathB Saturation/Ketone desired ReagentA Reagent: α-Haloketone (e.g., 2-Bromoacetophenone) PathA->ReagentA ReagentB Reagent: Acrylic Acid deriv. or DMAD PathB->ReagentB MechA Mechanism: 1. O-Alkylation 2. Intramolecular Aldol 3. Dehydration ReagentA->MechA MechB Mechanism: 1. Michael Addition 2. Friedel-Crafts Acylation ReagentB->MechB ProductA Product: 5-Fluoro-2-substituted-benzofuran MechA->ProductA ProductB Product: 6-Fluorochroman-4-one MechB->ProductB

Figure 1: Synthetic divergence for 4-fluorophenol cyclization. Pathway A utilizes basic conditions for aromatization; Pathway B utilizes acidic conditions for ring closure.

Protocol A: Synthesis of 5-Fluorobenzofurans (Rap-Stoermer)

This protocol utilizes the Rap-Stoermer reaction , a one-pot cascade involving O-alkylation followed by intramolecular aldol condensation and dehydration. This method is superior to multi-step Williamson ether synthesis followed by polyphosphoric acid (PPA) cyclization due to milder conditions and higher atom economy.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-Fluorophenol (1.0 equiv)[2]

  • Electrophile: 2-Bromoacetophenone (1.1 equiv)

  • Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (10 mol%) - Crucial for Finkelstein exchange to accelerate alkylation.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen line.

Step-by-Step Methodology
  • Activation: To a dry RBF equipped with a magnetic stir bar, add 4-Fluorophenol (1.12 g, 10 mmol) and anhydrous

    
     (2.76 g, 20 mmol) in MeCN (30 mL). Stir at room temperature for 15 minutes.
    
    • Expert Insight: The color may change to a pale yellow phenoxide. Ensure

      
       is finely ground to maximize surface area.
      
  • Addition: Add KI (166 mg, 1 mmol) followed by the dropwise addition of 2-Bromoacetophenone (2.19 g, 11 mmol) dissolved in 5 mL MeCN.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The intermediate O-alkylated ether may appear first (

      
      ) before converting to the benzofuran (
      
      
      
      , highly fluorescent under UV).
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Hexane 
    
    
    
    5% EtOAc/Hexane).
Self-Validating QC Criteria
  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR Validation:

    • Disappearance of Phenol -OH (broad singlet, >9 ppm).

    • Appearance of Furan Ring Proton (H-3): Singlet at

      
       7.0–7.5 ppm.
      
    • Fluorine Signature: The H-4 and H-6 protons will show characteristic splitting (

      
      ) due to the 5-fluoro substitution.
      

Protocol B: Synthesis of 6-Fluorochroman-4-ones (Acid-Mediated)

This protocol targets the dihydrobenzopyran (chroman) system. The fluorine atom at the para-position of the phenol directs the cyclization to the ortho-position (forming the 6-fluoro isomer). We employ a One-Pot Michael-Friedel-Crafts sequence.

Reagents & Equipment[2][3][5]
  • Substrate: 4-Fluorophenol (1.0 equiv)[2]

  • Reagent: 3-Chloropropionic acid (or Acrylic acid) (1.2 equiv)

  • Reagent (Cyclization): Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).

  • Solvent: None (Neat in PPA) or Toluene (if using MsOH).

Step-by-Step Methodology
  • Ether Formation (Pre-step): Note: While one-pot is possible, isolating the ether improves yield. Mix 4-fluorophenol (10 mmol) and 3-chloropropionic acid (12 mmol) in 10% NaOH (20 mL). Reflux for 2 hours. Acidify with HCl to precipitate 3-(4-fluorophenoxy)propanoic acid . Filter and dry.[3]

  • Cyclization: Place the dried phenoxy acid intermediate (1.0 g) into a flask containing PPA (10 g).

    • Expert Insight: PPA is viscous. Heat to

      
       to facilitate stirring before adding the solid acid.
      
  • Reaction: Heat the mixture to

    
     for 2 hours.
    
    • Mechanism:[4][5][6][7][8] The acid generates an acylium ion which performs an intramolecular Friedel-Crafts acylation on the ring. The Fluorine atom (para to the ether linkage) activates the meta-position (ortho to the ether) via resonance, facilitating ring closure.

  • Quenching: Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Extract with

    
     (3 x 30 mL). Wash with saturated 
    
    
    
    (to remove uncyclized acid). Dry and concentrate.
Self-Validating QC Criteria
  • IR Spectroscopy: Appearance of a strong cyclic ketone band at

    
    .
    
  • 1H NMR: Appearance of two triplets (or multiplets) for the

    
     bridge at 
    
    
    
    2.8 and 4.5 ppm.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes data-driven adjustments for common failure modes.

ParameterObservationRoot CauseCorrective Action
Solvent Water Low Yield (Protocol A)Hydrolysis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-haloketone
Use anhydrous MeCN/DMF; add 3Å Molecular Sieves.
Stoichiometry Unreacted PhenolPhenol O-alkylation is slowAdd KI (Finkelstein catalyst); Increase Base to 2.5 eq.
Regioselectivity Wrong Isomer (Protocol B)Cyclization meta to FUnlikely with 4-F-phenol. F directs ortho. Verify by

coupling constants.
Temperature Black Tar (Protocol B)[4][9]PPA charringDo not exceed

. Switch to Eaton's Reagent (

in MsOH) for milder cyclization.

References

  • BenchChem. Synthesis of 6-Fluorochroman-4-one: Industrial Protocols. Retrieved from BenchChem Database. Link

  • ResearchGate. Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.Link

  • National Institutes of Health (NIH). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol and Derivatives.Link

  • Google Patents. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.Link

Sources

Application Note: Precision Synthesis of 4-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluoro-2,3-dihydrobenzofuran scaffold is a high-value pharmacophore in medicinal chemistry, offering a strategic bioisostere for metabolic stability and lipophilicity modulation. Traditional electrophilic fluorination of the dihydrobenzofuran core often yields poor regioselectivity (favoring C5 or C7). This Application Note details a regiospecific synthesis via Palladium-catalyzed intramolecular C–O bond formation (Buchwald-Hartwig etherification).

By utilizing 2-(2-bromo-6-fluorophenyl)ethanol as the cyclization precursor, this protocol guarantees the fluorine placement at the C4 position. We present a robust, scalable workflow utilizing bulky phosphine ligands to facilitate reductive elimination in electron-deficient, sterically crowded systems.

Strategic Analysis & Mechanistic Rationale

The Challenge: Regiocontrol

Direct fluorination of 2,3-dihydrobenzofuran is governed by the directing effects of the oxygen atom, typically directing electrophiles to the para (C5) or ortho (C7) positions. Accessing the C4 position (the "meta" position relative to oxygen) requires a de novo ring construction strategy.

The Solution: Intramolecular C–O Coupling

This protocol relies on the Pd(0)-catalyzed intramolecular displacement of an aryl halide by an alkoxide.

  • Substrate Design: The use of 2-(2-bromo-6-fluorophenyl)ethanol locks the fluorine at the C4 position relative to the forming ether linkage.

  • Catalytic Cycle: The presence of the ortho-fluorine atom creates electronic deactivation and steric bulk. Therefore, the catalyst system must be electron-rich (to facilitate oxidative addition into the C-Br bond) and bulky (to promote C-O reductive elimination).

Mechanistic Pathway

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The critical step is the reductive elimination from the Pd(II)-alkoxide intermediate, which forms the C–O bond.

Pd_Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Substrate Int1 Pd(II)(Ar)(Br)L OxAdd->Int1 LigEx Ligand Exchange & Deprotonation (Base) Int1->LigEx + Base / - HBr Int2 Pd(II)(Ar)(OR)L (Alkoxide Complex) LigEx->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Regeneration Product 4-Fluoro-2,3- dihydrobenzofuran RedElim->Product

Figure 1: Catalytic cycle for the intramolecular etherification. The bulky ligand L facilitates the crowded reductive elimination step.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Precursor: 2-(2-bromo-6-fluorophenyl)ethanol (1.0 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • Ligand: tBuXPhos or RuPhos (4-10 mol%). Note: These dialkylbiaryl phosphines are superior for C-O coupling due to their ability to stabilize monoligated Pd species.

  • Base: Cs₂CO₃ (1.5 - 2.0 equiv). Use anhydrous, finely ground.

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Workflow
  • Preparation of Catalyst Stock (In Glovebox or under Ar):

    • In a vial, mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and tBuXPhos (12.7 mg, 0.03 mmol) in Toluene (1 mL).

    • Stir at room temperature for 5 minutes to generate the active catalytic species (color change typically observed).

  • Reaction Assembly:

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

      • 2-(2-bromo-6-fluorophenyl)ethanol (219 mg, 1.0 mmol).

      • Cs₂CO₃ (488 mg, 1.5 mmol).

    • Seal the vessel and purge with Argon/Nitrogen (3 cycles of vacuum/backfill).

  • Initiation:

    • Inject the pre-formed Catalyst Stock solution.

    • Add remaining Toluene to reach a total volume of 5 mL (0.2 M concentration).

  • Reaction:

    • Heat the mixture to 90°C in a pre-heated oil block.

    • Stir vigorously (800+ rpm) to ensure suspension of the solid base.

    • Monitor via TLC or LC-MS at 2, 4, and 12 hours. (Target mass: 138.14 Da).

  • Work-up:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite® to remove inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (Gradient 100:0 to 90:10). The product is typically non-polar.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_iso Isolation Step1 Catalyst Pre-mix (Pd + Ligand) Step3 Heat to 90°C (Toluene, 12h) Step1->Step3 Step2 Substrate + Base (Inert Atmosphere) Step2->Step3 Step4 Monitor (LCMS/TLC) Step3->Step4 Step5 Filter (Celite) & Concentrate Step4->Step5 Conversion >95% Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the batch synthesis of 4-fluoro-2,3-dihydrobenzofuran.

Optimization & Performance Data

The choice of ligand is the single most critical variable. The fluorine atom at C4 exerts an inductive withdrawing effect, making the oxygen nucleophile less basic, while also providing steric hindrance near the reaction center.

Table 1: Ligand Screening Effects (Representative Data)

EntryLigandCatalystYield (%)Observations
1tBuXPhos Pd(OAc)₂92% Excellent conversion; fast kinetics.
2RuPhos Pd(OAc)₂88%Very good; robust against moisture.
3BINAP Pd₂(dba)₃45%Slow conversion; significant debromination.
4DPPF Pd(OAc)₂60%Moderate; requires higher temp (110°C).
5PPh₃ Pd(OAc)₂<10%Ligand incapable of promoting reductive elimination.[3]

Data interpretation: Monodentate, bulky biaryl phosphines (Entries 1 & 2) significantly outperform bidentate ligands (Entries 3 & 4) for this specific steric/electronic profile.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to Pd₂(dba)₃ if Pd(OAc)₂ quality is suspect.
Hydrodehalogenation β-Hydride elimination or solvent H-transfer.Avoid alcoholic solvents. Ensure Toluene is anhydrous. Lower temp to 80°C.
Protodebromination Reaction stalling before cyclization.Increase ligand loading (up to 2:1 L:Pd ratio). Switch to stronger base (NaOtBu) if Cs₂CO₃ is too slow.
Regioisomers? N/AImpossible with this route; structure is locked by precursor.

References

  • Fundamental C-O Coupling: Kuwabe, S., Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation.[4][5] Journal of the American Chemical Society, 123(49), 12202–12206. Link

  • Ligand Selection (Biaryl Phosphines): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Synthesis of Fluorinated Heterocycles: Fujita, T., Sugiyama, K., Sanada, S., Ichitsuka, T., & Ichikawa, J. (2016). Palladium-Catalyzed Regioselective 1,1-Difluoroallylation and Heck Cyclization.[6] Organic Letters, 18(2), 248–251. Link[6]

  • General Dihydrobenzofuran Synthesis: Zhang, Z. M., et al. (2019).[7] Palladium-Catalyzed (4 + 1) Annulations of 4-Vinylbenzodioxinones. Journal of the American Chemical Society, 141(20), 8110–8115. Link

Sources

[4+1] annulation methods for fluorinated dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application Note: Precision Synthesis of Fluorinated Dihydrobenzofurans via [4+1] Annulation

Executive Summary & Strategic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for various antioxidants, anti-mitotic agents, and G-protein coupled receptor (GPCR) modulators. However, the introduction of fluorine—specifically a trifluoromethyl (


) group—at the C2 position is synthetically demanding.[1] The 

moiety is critical for modulating lipophilicity (

), metabolic stability (blocking P450 oxidation), and binding affinity.

Traditional methods (e.g., radical cyclization or hydrogenation of benzofurans) often suffer from poor regiocontrol or harsh conditions that degrade sensitive functional groups. This guide details the [4+1] Annulation Strategy , a convergent approach that assembles the dihydrobenzofuran core by reacting a 4-atom component (ortho-quinone methide precursor) with a 1-atom component (sulfur ylide).

Key Advantages of this Protocol:

  • Modularity: Allows independent variation of the aromatic core and the C2-substituent.

  • Stereocontrol: Access to high diastereoselectivity (

    
     trans/cis) and enantioselectivity via chiral ammonium ylides.
    
  • Atom Economy: Utilizes in situ generation of reactive intermediates to minimize waste.

Mechanistic Pathway & Logic

The success of this reaction hinges on the transient generation of a highly electrophilic


-ortho-Quinone Methide (

-

-QM)
.[2] Unlike stable

-QMs, the

variant is extremely reactive due to the electron-withdrawing nature of the fluorine group, necessitating a "trap-and-release" tactic.
Diagram 1: Mechanistic Cascade

G Precursor Precursor: 2-(1-chloro-2,2,2- trifluoroethyl)phenol oQM Transient Intermediate: CF3-o-Quinone Methide Precursor->oQM 1. Elimination Base Base (Cs2CO3) (-HCl) Base->oQM Betaine Zwitterionic Betaine oQM->Betaine 2. Michael Addition (Re-aromatization) Ylide Sulfur Ylide (Nucleophile) Ylide->Betaine Product Final Product: 2-CF3-Dihydrobenzofuran Betaine->Product 3. Intramolecular SN2 Cyclization (-SMe2)

Figure 1: The [4+1] annulation proceeds via base-mediated elimination to form the


-

-QM, followed by Michael addition of the ylide and ring closure.

Experimental Protocols

Protocol A: Robust Synthesis of trans-2- -Dihydrobenzofurans

Target Audience: Early-stage discovery chemists requiring rapid access to analogs.

Reagents & Materials:

  • Precursor (1): 2-(1-chloro-2,2,2-trifluoroethyl)phenol (Prepared via reaction of salicylaldehyde with

    
     followed by chlorination).
    
  • Sulfur Ylide Precursor (2): Trimethylsulfoxonium iodide (TMSOI) or stabilized sulfonium salts.

  • Base: Cesium Carbonate (

    
    ) - Crucial for mild generation of 
    
    
    
    -QM.
  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon for 5 minutes.
      
  • Reagent Loading:

    • Add Precursor 1 (0.6 mmol, 1.0 equiv) to the flask.

    • Add Sulfonium Salt 2 (0.72 mmol, 1.2 equiv). Note: Using a slight excess of ylide ensures complete trapping of the transient

      
      -QM.
      
    • Add anhydrous THF (3.0 mL, 0.2 M concentration).

  • Initiation:

    • Add

      
        (0.72 mmol, 1.2 equiv) in a single portion.
      
    • Observation: The reaction mixture may turn slightly yellow/turbid as the base reacts and the ylide/QM species generate.

  • Reaction Monitoring:

    • Stir vigorously at Room Temperature (25 °C) .

    • TLC Monitoring: Monitor consumption of the phenol precursor. (Mobile phase: 10% EtOAc/Hexanes). Reaction is typically complete within 2–4 hours.

    • Checkpoint: If the reaction stalls, check the quality of the THF. Moisture kills the ylide.

  • Work-up:

    • Quench with water (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 100-200 mesh).

    • Gradient: 0%

      
       5% EtOAc in Hexanes.
      
    • Yield Expectation: 75–93%.

    • Diastereoselectivity:[1][2][3][4][5][6][7][8] Typically

      
       (trans:cis).
      
Protocol B: Enantioselective Variant (Asymmetric [4+1])

Target Audience: Process chemists and lead optimization teams.

Modification: Replace the achiral sulfur ylide with a Cinchona alkaloid-derived ammonium ylide .

  • Chiral Catalyst: N-benzyl cinchonidinium bromide (10-20 mol%).

  • Condition Change: Lower temperature (

    
     °C to 
    
    
    
    °C) is often required to maximize enantiomeric excess (ee).
  • Outcome: This modification allows for the synthesis of chiral 2-

    
    -dihydrobenzofurans with ee values up to 94%.[9]
    

Data Analysis & Validation

To ensure the protocol was successful, compare your analytical data against these standard benchmarks.

Table 1: Expected Analytical Parameters

ParameterMethodCharacteristic Signal/ValueInterpretation

NMR
NMR (

)

to

ppm (doublet)
Diagnostic of

group on a saturated carbon adjacent to oxygen.

NMR
NMR (

)

ppm (dq,

Hz)
The C2-proton signal. Multiplicity confirms coupling to C3-H and

.
Stereochem NOESYStrong NOE between C2-H and C3-ArylConfirms trans relationship (if H's are cis, substituents are trans).
Purity HPLC

(AUC)
Required for biological assay.
Diagram 2: Experimental Workflow & Critical Control Points

Workflow Start Start: Dry Solvents (THF, <50 ppm H2O) Mix Mix Precursor + Ylide Salt (Inert Atmosphere) Start->Mix BaseAdd Add Cs2CO3 (Critical Control: Rate) Mix->BaseAdd Monitor Monitor: 19F NMR / TLC Look for -78 ppm signal BaseAdd->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait/Heat) Workup Aq. Workup & Column (Non-polar eluent) Decision->Workup Yes Final Pure 2-CF3-Dihydrobenzofuran Workup->Final

Figure 2: Operational workflow emphasizing moisture control and reaction monitoring via Fluorine-NMR.

Troubleshooting The "Self-Validating" System

  • Issue: Low Yield / Polymerization.

    • Cause: The

      
      -
      
      
      
      -QM intermediate is too concentrated and reacting with itself (dimerization) rather than the ylide.
    • Fix: Increase the equivalents of the Sulfur Ylide (to 1.5 eq) or run the reaction more dilute (0.1 M).

  • Issue: No Reaction.

    • Cause: The base (

      
      ) may be wet. Cesium salts are hygroscopic.
      
    • Fix: Flame-dry the base under vacuum before use.

  • Issue: Poor Diastereoselectivity.

    • Cause: Reaction temperature too high.

    • Fix: Cool the reaction to 0 °C. The trans-isomer is thermodynamically favored; lower temps enhance kinetic control if the mechanism is reversible, but here steric bulk usually dictates the trans outcome during the ring closure.

References

  • Jha, B. K., et al. (2020).[2] "Diastereoselective synthesis of

    
    -dihydrobenzofurans by [4+1] annulation of in situ-generated 
    
    
    
    -o-quinone methides and sulfur ylides." RSC Advances, 10, 38588-38591.[2]
  • Mezger, K., et al. (2018). "Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides." Chemistry - A European Journal, 24(22), 5804-5809.

  • Tang, Y., et al. (2024).[3] "Palladium-Catalyzed (4 + 1) Annulation of 4-Vinylbenzodioxinones with Sulfur Ylides: Diastereoselective Synthesis of Dihydrobenzofuran Derivatives." The Journal of Organic Chemistry, 89(12), 8915–8923.

Sources

Application Note: Microwave-Assisted Synthesis of 4-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently serving as a conformational restrictor in drug design. Specifically, the 4-fluoro-2,3-dihydrobenzofuran derivative has emerged as a critical pharmacophore and building block for advanced therapeutics, including Ketohexokinase (KHK) inhibitors targeting metabolic syndromes and PRMT5 inhibitors for oncology[1]. The introduction of a fluorine atom at the C4 position imparts unique stereoelectronic effects, enhancing metabolic stability, modulating pKa, and increasing lipophilicity—key parameters for oral bioavailability[2].

Historically, the synthesis of sterically hindered, fluorinated dihydrobenzofurans via conventional thermal heating suffers from prolonged reaction times (often >24 hours), poor energy transfer, and competitive side reactions (e.g., intermolecular dimerization or elimination)[3].

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) revolutionizes this workflow by utilizing dielectric heating. Unlike conductive thermal heating, which relies on convection currents and thermal gradients, microwave irradiation directly couples with the dipole moments of the solvent and reagents. This results in instantaneous, volumetric heating[4]. By employing a high-loss-tangent solvent like Acetonitrile (MeCN,


), the reaction mixture rapidly achieves superheated states under pressurized conditions, exponentially accelerating Arrhenius kinetics and driving the intramolecular cyclization to completion in minutes rather than days[3]. Furthermore, this transition-metal-free, base-induced approach aligns with modern green chemistry standards by minimizing hazardous waste and maximizing atom economy[5].

Reaction Workflow & Visualization

The following diagram illustrates the logical progression of the transition-metal-free intramolecular Williamson-type etherification used to construct the fluorinated oxygen-containing heterocycle[6].

MAOS_Workflow Precursor 2-(2-Bromoethyl)-3-fluorophenol + K2CO3 in MeCN MW_Heating Microwave Irradiation 120°C | 15 min | 200W Precursor->MW_Heating Cyclization Intramolecular S_N2 Etherification MW_Heating->Cyclization Workup Aqueous Workup EtOAc / Brine Extraction Cyclization->Workup Validation Analytical QC 19F-NMR & LC-MS Workup->Validation

Workflow for the microwave-assisted synthesis of 4-fluoro-2,3-dihydrobenzofuran.

Quantitative Data: MAOS vs. Conventional Heating

To demonstrate the efficacy of this protocol, empirical data comparing conventional reflux conditions to the microwave-assisted protocol is summarized below. The data highlights a self-validating system where the reduction in time directly correlates with an increase in target purity, as the shortened thermal exposure prevents the degradation of the fluorinated phenol precursor[3].

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Causality / Rationale
Heating Source Oil Bath (Conductive)2.45 GHz Magnetron (Dielectric)MAOS eliminates thermal wall-effects.
Solvent / Temp MeCN / 82°C (Reflux)MeCN / 120°C (Sealed Vessel)Sealed MW vials allow safe superheating.
Reaction Time 24 - 36 Hours15 MinutesVolumetric heating accelerates

kinetics.
Yield (%) 45% - 55%92% - 96%Rapid cyclization outpaces degradation pathways.
Purity (LC-MS) ~80% (requires column)>95% (often crude-usable)Suppression of intermolecular side-reactions.

Self-Validating Experimental Protocol

This protocol describes the transition-metal-free, base-mediated cyclization of 2-(2-bromoethyl)-3-fluorophenol to yield 4-fluoro-2,3-dihydrobenzofuran[5].

Materials Required:
  • Precursor: 2-(2-bromoethyl)-3-fluorophenol (1.0 mmol, 219 mg)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 mmol, 207 mg)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) (3.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR/fiber-optic temperature monitoring; 10 mL heavy-walled microwave vials with crimp caps.

Step-by-Step Methodology:

Step 1: Reaction Assembly (Inert Atmosphere Recommended)

  • Add 219 mg (1.0 mmol) of 2-(2-bromoethyl)-3-fluorophenol to a clean, oven-dried 10 mL microwave vial equipped with a magnetic stir bar.

  • Add 3.0 mL of anhydrous MeCN. Causality: MeCN is chosen over non-polar solvents (like toluene) because its high dipole moment allows it to absorb microwave energy efficiently, translating it rapidly into heat[4].

  • Add 207 mg (1.5 mmol) of finely powdered anhydrous

    
    . Causality: A mild inorganic base is strictly required. Stronger bases (e.g., NaH) can trigger the E2 elimination of the bromoethyl group, yielding undesired vinyl-phenol byproducts.
    
  • Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the instrument with the following parameters:

    • Target Temperature: 120°C

    • Ramp Time: 2 minutes (Max Power: 200 W)

    • Hold Time: 15 minutes

    • Stirring: High (900 rpm)

    • Cooling: Compressed air cooling to <40°C post-reaction.

  • Self-Validation Check: Monitor the pressure curve on the instrument interface. A stable pressure of ~3-5 bar indicates healthy solvent superheating. Spikes in pressure indicate solvent decomposition or a runaway exothermic event.

Step 3: Quenching and Liquid-Liquid Extraction

  • Once cooled, uncap the vial carefully. The mixture should appear as a fine white suspension (inorganic salts) in a pale yellow liquid.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Add 10 mL of distilled water to quench the reaction. Causality: Water dissolves the unreacted

    
     and the byproduct KBr, driving the highly lipophilic 4-fluoro-2,3-dihydrobenzofuran entirely into the EtOAc organic phase.
    
  • Wash the organic phase with brine (1 x 10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Analytical Validation To ensure the protocol was successful without relying solely on yield, perform orthogonal analytical validation:

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    Look for a distinct multiplet around
    
    
    -118 ppm. The presence of the fluorine atom provides a background-free signal that confirms the core structure remains intact.
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    The defining signature of the successful cyclization is the disappearance of the phenol -OH proton and the presence of two distinct triplets around
    
    
    3.20 ppm (
    
    
    ) and
    
    
    4.60 ppm (
    
    
    ), representing the newly formed dihydrofuran ring.

References

  • 4, ResearchGate.[4]

  • 6, Bentham Science.[6] 3.3, PMC.[3] 4.5, Frontiers.[5] 5.1, Google Patents.[1] 6.2, MilliporeSigma.[2]

Sources

Application Note: Chemoselective Reduction of 4-Fluorobenzofuran to 4-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a conformationally restricted bioisostere for aryl ethers to improve target binding and metabolic stability. The introduction of a fluorine atom at the C4 position further modulates the molecule's lipophilicity and blocks oxidative metabolism at that site.

Synthesizing 4-fluoro-2,3-dihydrobenzofuran directly via cyclization can be low-yielding due to the electron-withdrawing nature of the fluorine atom. A more robust, convergent approach is the construction of the 4-fluorobenzofuran core, followed by the targeted reduction of the C2–C3 double bond.

The Chemical Challenge: Reducing the furan ring of a benzofuran is notoriously difficult due to its inherent aromaticity (resonance energy ~20 kcal/mol)[1]. Standard reduction conditions often fail, yield complex mixtures, or require harsh parameters that risk hydrodefluorination (cleavage of the C–F bond)[1].

The Mechanistic Solution: To overcome this, we detail two field-validated methodologies:

  • Single-Electron Transfer (SET) via Mg/MeOH: In SET reductions, the magnesium donates electrons to form a radical anion intermediate. Because the lowest unoccupied molecular orbital (LUMO) is localized on the extended ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system of the furan ring, protonation occurs here before any C–F bond fragmentation can take place (the C–F 
    
    
    
    orbital is energetically inaccessible). This makes Mg/MeOH highly chemoselective,[1].
  • Catalytic Hydrogenation (Pd/C): A scalable industrial method that relies on the syn-addition of hydrogen across the double bond via metal surface adsorption. While efficient, it requires strict kinetic control to prevent the palladium from inserting into the C–F bond.

Experimental Methodologies

Method A: Magnesium-Promoted SET Reduction (Recommended for Lab Scale)

This method is highly recommended for discovery chemistry (<10 g scale) due to its exceptional chemoselectivity and operational simplicity[2],[3].

Step-by-Step Protocol:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzofuran (10.0 mmol, 1.36 g) in anhydrous methanol (50 mL, 0.2 M). Place the flask under a continuous nitrogen atmosphere.

  • Activation: Add magnesium turnings (100.0 mmol, 2.43 g, 10.0 equiv) to the solution.

    • Causality Note: The native oxide layer on magnesium can delay initiation. If bubbling is not observed within 10 minutes, add a single crystal of iodine or 0.1 mL of 1,2-dibromoethane to etch the magnesium surface and expose the active metal.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction will become exothermic as hydrogen gas is evolved and magnesium methoxide forms. Maintain stirring for 4 to 12 hours.

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C. Carefully quench the reaction by dropwise addition of saturated aqueous NH₄Cl (50 mL) to neutralize the basic magnesium methoxide and dissolve magnesium salts.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford pure 4-fluoro-2,3-dihydrobenzofuran as a colorless oil.

Method B: Catalytic Hydrogenation (Recommended for Scale-Up)

For multigram to kilogram scale, the stoichiometric generation of magnesium waste is impractical. Catalytic hydrogenation is preferred but requires precise control to avoid defluorination.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-fluorobenzofuran (50.0 mmol, 6.80 g) in absolute ethanol (100 mL, 0.5 M) in a pressure-rated reaction vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.68 g, 10 wt%).

    • Causality Note: Always add Pd/C under an argon blanket. Dry Pd/C can ignite ethanol vapors upon contact with air.

  • Hydrogenation: Seal the vessel and purge the atmosphere by cycling vacuum and H₂ gas three times. Pressurize the vessel to 1.5 atm with H₂.

  • Kinetic Monitoring: Stir vigorously at 25 °C. Monitor the reaction via GC-MS every 60 minutes.

    • Critical Step: The reaction must be stopped immediately upon the disappearance of the starting material (typically 2–4 hours). Prolonged exposure to Pd/C under H₂ will lead to hydrodefluorination, yielding unsubstituted 2,3-dihydrobenzofuran.

  • Filtration: Vent the H₂ gas and purge with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target compound.

Self-Validating Analytical Metrics

To ensure the integrity of the protocol and confirm successful reduction without defluorination, utilize the following self-validating analytical checks:

  • Thin-Layer Chromatography (TLC): 4-fluorobenzofuran is highly conjugated and strongly UV-active at 254 nm. Upon reduction to 4-fluoro-2,3-dihydrobenzofuran, the extended conjugation is broken. The product will exhibit a distinct blue-shift in UV absorbance and a lower

    
     value due to the increased polarity of the sp³ hybridized oxygen.
    
  • ¹H NMR Spectroscopy: The success of the reduction is definitively proven by the disappearance of the aromatic furan protons (C2-H at ~7.6 ppm and C3-H at ~6.8 ppm). These are replaced by two distinct, strongly coupled multiplets representing the new aliphatic ring: an O-CH₂ signal at ~4.6 ppm (triplet-like) and an Ar-CH₂ signal at ~3.2 ppm.

  • ¹⁹F NMR Spectroscopy: A single peak must be retained in the ¹⁹F NMR spectrum (typically between -118 to -120 ppm). The loss of this peak, or the appearance of secondary fluorine signals, is a direct indicator of unwanted hydrodefluorination or ring-opening side reactions.

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes of both methodologies to aid in route selection:

ParameterMethod A: Mg/MeOH (SET)Method B: Pd/C (Hydrogenation)
Primary Use Case Discovery / Lab-scale synthesis (<10 g)Process / Industrial scale-up (>10 g)
Chemoselectivity (C–F) Excellent (No defluorination observed)Moderate (Requires strict kinetic monitoring)
Reaction Time 4 – 12 hours2 – 4 hours
Typical Yield 75% – 85%85% – 95%
Major Impurities Unreacted starting materialDefluorinated product (if over-reacted)
Safety Profile Exothermic, H₂ gas evolutionFlammable solvent, high-pressure H₂

Reaction Pathway Visualization

G SM 4-Fluorobenzofuran (Aromatic Furan Ring) MethodA Method A: Mg / MeOH (Lab Scale) SM->MethodA 10 eq Mg, MeOH, RT MethodB Method B: Pd/C, H2 (Scale-Up) SM->MethodB 10% Pd/C, H2 (1.5 atm) IntermediateA Radical Anion Intermediate (SET Process) MethodA->IntermediateA Product 4-Fluoro-2,3-dihydrobenzofuran (Target Product) IntermediateA->Product Protonation (High Chemoselectivity) IntermediateB Metal Surface Adsorption (syn-Addition) MethodB->IntermediateB IntermediateB->Product Careful Monitoring SideProduct Defluorinated Byproduct (2,3-Dihydrobenzofuran) IntermediateB->SideProduct Over-reaction (Hydrodefluorination)

Reaction pathways for the reduction of 4-fluorobenzofuran to 4-fluoro-2,3-dihydrobenzofuran.

References

1.[2] Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science URL: [Link]

2.[1] Title: A Concise Route to Dihydrobenzo[b]furans: Formal Total Synthesis of (+)-Lithospermic Acid Source: Organic Letters URL: [Link]

3.[3] Title: Development of an enolate alkynylation approach towards the synthesis of the taiwanschirin natural products Source: Organic & Biomolecular Chemistry (via PMC) URL: [Link]

4. Title: Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans Source: Synthesis URL: [Link]

Sources

Application Note: Strategic Solvent Selection for the Extraction of 4-fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-fluoro-2,3-dihydrobenzofuran is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Efficient isolation and purification of this target molecule are critical for downstream applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of selecting an optimal solvent for the liquid-liquid extraction of 4-fluoro-2,3-dihydrobenzofuran. We will explore the theoretical basis for solvent choice, present a comparative analysis of suitable solvents, and provide a detailed experimental protocol for a robust solvent screening process.

Physicochemical Properties of 4-fluoro-2,3-dihydrobenzofuran

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance for Extraction
Molecular Weight 138.14 g/mol Influences diffusion and mass transfer.
LogP (o/w) 2.1 - 2.5Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents.
Aqueous Solubility Low to moderateThe compound is not highly soluble in water, making it a good candidate for extraction into an organic phase.
Polarity Moderately PolarThe presence of the ether oxygen and the electronegative fluorine atom imparts polarity.

These values were predicted using computational models and should be considered as estimates. Experimental verification is recommended.

The predicted LogP value suggests that 4-fluoro-2,3-dihydrobenzofuran will partition favorably into an organic solvent from an aqueous phase. The moderate polarity indicates that a solvent of similar polarity will likely be most effective, following the "like dissolves like" principle.

Solvent Selection: A Multi-faceted Approach

The ideal extraction solvent should exhibit high selectivity for the target compound, be immiscible with the initial sample matrix (typically aqueous), have a low boiling point for easy removal, and possess a favorable safety and environmental profile.[1] The selection process should not be based on a single parameter but rather a holistic evaluation of several key characteristics.

Solvent Property Comparison

The following table provides a comparative overview of several common organic solvents potentially suitable for the extraction of 4-fluoro-2,3-dihydrobenzofuran. The selection includes a range of polarities and chemical classes.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Density (g/mL)Water Solubility (g/100mL)Health & Safety HazardsEnvironmental Impact
Heptane 0.11.92980.6840.0003Flammable, skin irritant, aspiration hazard, neurotoxin.[2][3]Toxic to aquatic life.[2]
Toluene 2.42.381110.8670.05Flammable, skin irritant, reproductive/developmental toxicity, neurotoxin.[4][5][6][7][8]Volatile Organic Compound (VOC), contributes to smog.[9]
Methyl tert-butyl ether (MTBE) 2.54.5550.744.8Highly flammable, skin irritant.[10][11][12][13][14]Groundwater contaminant.[9]
Dichloromethane (DCM) 3.19.08401.331.3Suspected carcinogen, toxic upon inhalation and ingestion.[15][16][17][18]Persistent in the environment.[9]
Ethyl Acetate 4.46.02770.9028.3Highly flammable, eye and respiratory irritant.[19][20][21][22][23]Readily biodegradable.[24]
The Rationale for Solvent Choices
  • Heptane and Toluene: These non-polar solvents are less likely to be optimal due to the moderate polarity of the target molecule. However, they can be useful in a multi-step extraction process to first remove non-polar impurities. Toluene's aromatic nature may offer some favorable pi-pi stacking interactions with the benzene ring of the target molecule.

  • Methyl tert-butyl ether (MTBE): With a polarity that is intermediate, MTBE is a plausible candidate. Its low boiling point is advantageous for removal post-extraction.

  • Dichloromethane (DCM): DCM is a powerful and versatile solvent.[25] Its higher polarity may be beneficial for extracting the target compound. However, significant health and environmental concerns necessitate its use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[15][16][17][18]

  • Ethyl Acetate: This is often a preferred "greener" alternative to chlorinated solvents.[24] Its polarity is well-matched to the predicted polarity of 4-fluoro-2,3-dihydrobenzofuran, and it has a more favorable safety and environmental profile compared to DCM and toluene.[19][20][21][22][23]

Green Solvents: A Sustainable Alternative

In line with modern green chemistry principles, researchers are encouraged to consider environmentally benign solvents.[15] For the extraction of aromatic compounds, options like ethyl acetate are often favored.[24] Other emerging green solvents include ionic liquids and deep eutectic solvents, though their application for this specific compound would require further investigation.[15]

Experimental Protocol: Solvent Screening for Optimal Extraction

This protocol outlines a systematic approach to screen the selected solvents and determine the most effective one for the liquid-liquid extraction of 4-fluoro-2,3-dihydrobenzofuran from an aqueous solution.

Materials and Equipment
  • Aqueous solution containing a known concentration of 4-fluoro-2,3-dihydrobenzofuran

  • Selected extraction solvents: Heptane, Toluene, MTBE, Dichloromethane, Ethyl Acetate

  • Separatory funnel (appropriate size)

  • Ring stand and clamp

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure
  • Preparation:

    • Prepare a stock solution of 4-fluoro-2,3-dihydrobenzofuran in the aqueous matrix at a known concentration (e.g., 1 mg/mL).

    • Ensure all glassware is clean and dry.

    • Set up the separatory funnel securely in the ring stand within a fume hood.

  • Extraction:

    • To the separatory funnel, add a defined volume of the aqueous stock solution (e.g., 50 mL).

    • Add an equal volume of the first solvent to be tested (e.g., 50 mL of Ethyl Acetate).

    • Stopper the separatory funnel and gently invert it, immediately opening the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.

    • Place the separatory funnel back in the ring stand and allow the layers to fully separate.

  • Separation:

    • Carefully drain the lower layer into a clean, labeled Erlenmeyer flask. Note: The lower layer will be the organic phase for dichloromethane and the aqueous phase for the other tested solvents.

    • Pour the upper layer out through the top of the separatory funnel into a separate clean, labeled Erlenmeyer flask.

  • Repeat for Each Solvent:

    • Repeat steps 2 and 3 for each of the selected solvents (Heptane, Toluene, MTBE, Dichloromethane).

  • Analysis:

    • For each extraction, take a known volume of the organic layer and carefully evaporate the solvent using a rotary evaporator.

    • Re-dissolve the residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile for HPLC).

    • Analyze the concentration of 4-fluoro-2,3-dihydrobenzofuran in each of the organic extracts using a calibrated HPLC or GC method.

  • Quantification and Comparison:

    • Calculate the amount of 4-fluoro-2,3-dihydrobenzofuran recovered in each solvent.

    • Determine the extraction efficiency for each solvent using the following formula: Extraction Efficiency (%) = (Amount of compound in organic phase / Initial amount of compound in aqueous phase) x 100

    • Compare the extraction efficiencies to identify the optimal solvent.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical Evaluation cluster_1 Phase 2: Practical Screening cluster_2 Phase 3: Final Selection A Define Target Molecule: 4-fluoro-2,3-dihydrobenzofuran B Predict Physicochemical Properties (LogP, Polarity, Solubility) A->B C Initial Solvent Shortlisting (Based on 'Like Dissolves Like') B->C D Perform Liquid-Liquid Extraction with Shortlisted Solvents C->D Proceed to Experimental Validation E Analyze Organic Phases (HPLC/GC) D->E F Calculate Extraction Efficiency E->F G Compare Solvent Performance F->G Data for Comparison H Evaluate Safety, Cost, and Environmental Impact G->H I Select Optimal Solvent H->I

Caption: A logical workflow for systematic solvent selection.

Safety, Health, and Environmental Considerations

The choice of solvent should not be made solely on extraction efficiency. A thorough risk assessment is imperative.

  • Toxicity and Exposure: Many organic solvents are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[25] Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated area, preferably a fume hood, using appropriate PPE, including gloves and safety glasses.[2][3][4][5][6][7][8][10][11][12][13][14][15][16][17][18][19][20][21][22][23][26]

  • Flammability: Many common extraction solvents are highly flammable.[2][3][4][5][6][7][8][10][11][12][13][14][19][20][21][22][23][26] Keep them away from ignition sources and use appropriate grounding and bonding procedures to prevent static discharge.[2][4][5][6][7][8][10][11][12][13][14][19][21][22][23][26]

  • Environmental Fate: The environmental impact of solvent use is a significant concern.[9] Volatile organic compounds (VOCs) can contribute to air pollution.[9] Chlorinated solvents can be persistent in the environment.[9] Whenever possible, choose solvents with lower environmental persistence and toxicity, and ensure proper waste disposal according to institutional and regulatory guidelines.

Conclusion

The selection of an appropriate solvent is a critical step in the successful extraction of 4-fluoro-2,3-dihydrobenzofuran. A systematic approach that combines theoretical predictions of the target molecule's properties with a practical screening of a range of solvents is most effective. Based on the predicted moderate polarity of 4-fluoro-2,3-dihydrobenzofuran, ethyl acetate is a promising candidate, offering a good balance of extraction efficiency, ease of removal, and a more favorable safety and environmental profile compared to other solvents like dichloromethane and toluene. However, experimental verification as outlined in this application note is essential to confirm the optimal solvent for your specific application.

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Dichloromethane Safety Data Sheet: An Overview. (2024, April 9). KHA Online-SDS Management. Retrieved from [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (n.d.). ResearchGate. Retrieved from [Link]

  • Roy, W. R. (n.d.). THE ENVIRONMENTAL FATE AND MOVEMENT OF ORGANIC SOLVENTS IN WATER, SOIL, AND AIR. In Solvents and Solvent Effects in Organic Chemistry (pp. 1-20).
  • FACTSHEET - European Solvents Industry Group (ESIG). (n.d.). ESIG. Retrieved from [Link]

  • ETHYL ACETATE - SAFETY DATA SHEET. (2022, August 1). RCI Labscan Limited. Retrieved from [Link]

  • METHYL-t-BUTYL ETHER - SAFETY DATA SHEET. (2021, May 1). RCI Labscan Limited. Retrieved from [Link]

  • Safety Data Sheet: heptane. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet HEPTANE Revision 5, Date 14 Oct 2022. (2022, October 14). Redox. Retrieved from [Link]

  • Safety Data Sheet Toluene Revision 5, Date 04 Nov 2021. (2021, November 4). Redox. Retrieved from [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. Retrieved from [Link]

  • methyl tertiary butyl ether (mtbe) - SAFETY DATA SHEET. (2025, July 24). Marathon Petroleum. Retrieved from [Link]

  • SAFETY DATA SHEET - Toluene. (n.d.). LOTTE CHEMICAL TITAN. Retrieved from [Link]

  • Predicting Aqueous Solubility - It's Harder Than It Looks. (2018, September 5). Practical Cheminformatics. Retrieved from [Link]

  • Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta. Retrieved from [Link]

  • Solvent Properties, sortable. (2021, January 11). CHEMISTRY. Retrieved from [Link]

  • Environmental Impact of Solvents. (2025, December 9). Sustainability Directory. Retrieved from [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Marathon Petroleum Toluene - SAFETY DATA SHEET. (2021, December 28). Marathon Petroleum. Retrieved from [Link]

  • How to choose the best elution solvent for SLE? (2023, February 2). Biotage. Retrieved from [Link]

  • n-Heptane - SAFETY DATA SHEET. (2025, June 9). PENTA. Retrieved from [Link]

  • Safety Data Sheet: dichloromethane. (2022, August 8). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Dichloromethane. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet Ethyl Acetate Revision 5, Date 17 May 2024. (2024, May 17). Redox. Retrieved from [Link]

  • SAFETY DATA SHEET ETHYL ACETATE TECH. (n.d.). ReAgent Chemical Services. Retrieved from [Link]

  • Creation and interpretation of machine learning models for aqueous solubility prediction. (2023, October 30). Journal of Cheminformatics. Retrieved from [Link]

  • Material Safety Data Sheet. (2019, March 29). Junsei. Retrieved from [Link]

  • Safety Data Sheet: n-Heptane. (n.d.). Carl ROTH. Retrieved from [Link]

  • 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech. Retrieved from [Link]

  • SAFETY DATA SHEET Heptane 32287-2.5L. (2021, August 27). Dutscher. Retrieved from [Link]

  • Safety Data Sheet: tert-Butyl methyl ether. (n.d.). Carl ROTH. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Safety Data Sheet: toluene. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (n.d.). University of California, Irvine. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024, December 26). Nature. Retrieved from [Link]

  • LogP vs LogD - What is the Difference? (2024, July 11). ACD/Labs. Retrieved from [Link]

Sources

Green chemistry approaches to fluorinated benzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Green Chemistry Approaches to Fluorinated Benzofuran Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Green Imperative in Fluorinated Heterocycles

Fluorinated benzofurans are privileged pharmacophores, appearing in anti-arrhythmic agents (e.g., Amiodarone), anti-gout medications (e.g., Benzbromarone), and emerging oncology candidates. However, traditional synthesis often relies on stoichiometric transition metals, ozone-depleting solvents (e.g.,


), and harsh Lewis acids (

).

This guide presents three validated "Green Chemistry" protocols that align with the 12 Principles of Green Chemistry , specifically focusing on Atom Economy , Energy Efficiency , and Safer Solvents .

Comparative Analysis of Synthetic Routes
FeatureTraditional Route (Pd/Cu Catalysis)Photoredox (Protocol A)Electrochemical (Protocol B)Microwave/One-Pot (Protocol C)
Catalyst Pd(OAc)2 / CuI (Toxic, Expensive)Eosin Y (Organic Dye, Non-toxic)Electrons (Reagent-free)Pd/C (Recyclable) or Base
Oxidant Benzoquinone /

(High pressure)
Air / Persulfate (Mild)Anodic OxidationN/A
Solvent DMF / DMAc (Reprotoxic)MeCN /

(Benign)
HFIP / MeOH (Recyclable)Water / PEG-400
Energy Reflux (100°C+, 12-24h)Blue LED (RT, 4-8h)RT (Constant Current)MW Irradiation (150°C, 20 min)
Green Metric Low Atom EconomyHigh Energy EfficiencyLow Waste (Low E-Factor)High Throughput

Application Note A: Visible-Light Mediated Trifluoromethylation-Cyclization

Principle: Metal-Free Radical Cascade Target: 2-Trifluoromethylbenzofurans from 2-alkynylarylethers.

This protocol utilizes Eosin Y , an inexpensive organic dye, to catalyze the formation of a


 radical from sodium triflinate (Langlois reagent). This avoids the use of expensive Togni’s reagent or ozone-depleting 

.
1. Mechanistic Pathway

The reaction proceeds via a Single Electron Transfer (SET) mechanism. The excited photocatalyst oxidizes the sulfinate to generate a


 radical, which adds to the alkyne, triggering a radical cascade cyclization.

PhotoredoxMechanism Light Blue LED (450-460 nm) Cat_GS Eosin Y (Ground State) Light->Cat_GS Excitation Cat_ES Eosin Y* (Excited State) Cat_GS->Cat_ES Cat_ES->Cat_GS Regeneration Langlois CF3SO2Na (Langlois Reagent) Cat_ES->Langlois SET (Oxidation) Radical •CF3 Langlois->Radical - SO2 Substrate 2-Alkynylarylether Radical->Substrate Addition Intermediate Vinyl Radical Intermediate Substrate->Intermediate Cyclization Product 2-CF3-Benzofuran Intermediate->Product H-Abstraction/-H+

Figure 1: Mechanism of Eosin Y catalyzed trifluoromethylation-cyclization.

2. Experimental Protocol

Reagents:

  • Substrate: 2-alkynylarylether (0.5 mmol)

  • Catalyst: Eosin Y (2 mol%)

  • Reagent:

    
     (2.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv) - Acts as terminal oxidant to regenerate catalyst.

  • Solvent: Acetonitrile/Water (4:1 v/v)

Step-by-Step Workflow:

  • Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, add the alkyne substrate (0.5 mmol), Eosin Y (6.5 mg, 0.01 mmol), and

    
     (156 mg, 1.0 mmol).
    
  • Solvation: Add 4 mL of

    
     and 1 mL of distilled water. Add TBHP (70% in water, 2.0 equiv) dropwise.
    
  • Degassing (Critical): Bubble nitrogen through the solution for 10 minutes. Why? Oxygen quenches the excited triplet state of Eosin Y, inhibiting the SET process.

  • Irradiation: Seal the tube and place it 2–3 cm away from a Blue LED strip (12W,

    
     = 455 nm). Stir vigorously at room temperature for 6–8 hours.
    
    • Cooling: Use a fan to maintain temperature <30°C to prevent thermal side reactions.

  • Workup: Dilute with ethyl acetate (15 mL), wash with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc).

Safety Note: Although Eosin Y is non-toxic, TBHP is an oxidizer. Work behind a blast shield when irradiating sealed vessels.

Application Note B: Electrochemical Cross-Dehydrogenative Coupling

Principle: Reagent-Free Anodic Oxidation Target: 3-Fluorinated Benzofurans or Benzofuran core synthesis from Fluorinated Phenols.

Electrochemistry replaces chemical oxidants with electrons, generating hydrogen gas as the only byproduct. This protocol focuses on the Cross-Dehydrogenative Coupling (CDC) of phenols and vinyl ethers/alkynes.

1. Electrochemical Cell Setup

A simple undivided cell setup is sufficient for this transformation, reducing equipment cost and complexity.

ElectrochemSetup cluster_cell Undivided Electrolysis Cell Anode Anode (+) Graphite Felt or RVC Product Benzofuran + H2 (gas) Anode->Product Cathode Cathode (-) Platinum Plate or Nickel Electrolyte Electrolyte Solution LiClO4 in HFIP/MeOH Electrolyte->Anode Oxidation of Phenol Electrolyte->Cathode Reduction of H+ Power DC Power Supply (Constant Current: 10 mA) Power->Anode e- extraction Power->Cathode e- injection Substrates Fluorinated Phenol + Alkyne/Enol Substrates->Electrolyte

Figure 2: Undivided cell configuration for electrochemical benzofuran synthesis.

2. Experimental Protocol

Reagents:

  • Substrate: 4-Fluorophenol (0.5 mmol) + Internal Alkyne (0.5 mmol)

  • Electrolyte:

    
     (0.1 M) or 
    
    
    
  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / MeOH (9:1). Note: HFIP stabilizes radical cation intermediates.

Step-by-Step Workflow:

  • Assembly: Equip a 10 mL beaker-type cell with a Reticulated Vitreous Carbon (RVC) anode and a Platinum plate cathode (

    
     cm).
    
  • Preparation: Dissolve the phenol and alkyne in 5 mL of the electrolyte solution.

  • Electrolysis: Connect to a DC power supply. Set to Constant Current (CCE) mode at 10 mA (

    
     mA/cm²).
    
    • Monitoring: Pass 2.5–3.0 F/mol of charge (approx 3-4 hours).

  • Workup: Evaporate the HFIP (recoverable by distillation). Dilute the residue with ether, wash with water.

  • Purification: The crude usually contains high purity product. Pass through a short silica plug to remove electrolyte salts.

Expert Tip: If electrode passivation (fouling) occurs, switch the polarity of the electrodes every 30 minutes to clean the surface.

Application Note C: Microwave-Assisted Aqueous Synthesis

Principle: Process Intensification & Solvent Safety Target: Rapid library generation of fluorinated benzofurans.

Microwave irradiation provides direct dielectric heating, accelerating reaction rates from hours to minutes. Using water or Polyethylene Glycol (PEG-400) as a solvent eliminates VOC emissions.

1. One-Pot Sonogashira-Cyclization Workflow

This method couples a 2-halophenol with a terminal alkyne and cyclizes in situ.[1]

MicrowaveWorkflow Start Reagents: 2-Iodo-4-fluorophenol Terminal Alkyne Pd/C (Cat), CuI, Base Solvent Solvent: Water or PEG-400 Start->Solvent MW Microwave Reactor 120°C, 150W, 20 min Solvent->MW Cool Cool to 50°C MW->Cool Extraction Green Extraction: Ethyl Acetate (Minimal) Cool->Extraction Final Fluorinated Benzofuran Extraction->Final

Figure 3: One-pot microwave-assisted synthesis workflow.

2. Experimental Protocol

Reagents:

  • Substrate: 2-Iodo-4-fluorophenol (1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: 10% Pd/C (3 mol%) - Heterogeneous and recyclable.

  • Co-catalyst: CuI (2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Water (3 mL)

Step-by-Step Workflow:

  • Charging: In a 10 mL microwave process vial, add the iodophenol, alkyne, Pd/C, CuI, and water.

  • Activation: Add triethylamine. Cap the vial with a crimp seal.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator).

    • Settings: Temperature = 120°C; Absorption Level = High; Time = 20 minutes.

  • Recycling: Filter the reaction mixture through a sintered glass funnel to recover the Pd/C catalyst. Wash the catalyst with water and ethanol for reuse.

  • Isolation: The product often precipitates out of the water upon cooling. Filter the solid product. If oil forms, extract with a minimal amount of "green" solvent like 2-MeTHF.

References

  • Wang, Y., Tian, B., Ding, M., & Shi, Z. (2020). Construction of benzofurans through an electrochemical cross-dehydrogenative coupling (CDC) strategy.[2] ResearchGate.

  • Hu, Y., et al. (2025).[3] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate.

  • RSC Green Chemistry . (2016). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation. Green Chemistry.

  • Sheldon, R. A. (2019).[4] Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering.

  • Pfizer Inc. (2011). The use of environmental metrics to evaluate green chemistry improvements to synthesis.[5] Green Chemistry.

Sources

Scalable process for 4-fluoro-2,3-dihydrobenzofuran production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process for 4-Fluoro-2,3-dihydrobenzofuran Production

Part 1: Executive Summary & Strategic Route Selection

Objective: To provide a robust, scalable, and chemically definitive protocol for the synthesis of 4-fluoro-2,3-dihydrobenzofuran. This scaffold is a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogues) and 5-HT2C agonists.

The Challenge: The primary difficulty in synthesizing 4-substituted dihydrobenzofurans is regioselectivity .[1]

  • Direct Fluorination: Fluorination of 2,3-dihydrobenzofuran is non-selective, yielding mixtures of 4-, 5-, and 6-fluoro isomers that are difficult to separate on an industrial scale.[1]

  • Phenol Cyclization: Cyclization of 3-fluorophenol derivatives (e.g., via Claisen rearrangement) typically yields a mixture of 4-fluoro (ortho-cyclization) and 6-fluoro (para-cyclization) isomers.[1]

The Solution: The "Regio-Specific SNAr" Route This protocol utilizes 2,6-difluorobenzaldehyde as the starting material.[1][2] By exploiting the symmetry of the precursor and the electronic activation provided by the aldehyde group, we can force a Nucleophilic Aromatic Substitution (SNAr) at the ortho position, guaranteeing the fluorine atom remains exclusively at the C4 position of the resulting benzofuran core.

Process Flow:

  • Annulation: 2,6-Difluorobenzaldehyde + Ethyl Glycolate

    
     Ethyl 4-fluorobenzofuran-2-carboxylate.[1]
    
  • Hydrolysis & Decarboxylation: Saponification to the acid followed by copper-mediated decarboxylation

    
     4-Fluorobenzofuran.[1]
    
  • Reduction: Catalytic hydrogenation

    
     4-Fluoro-2,3-dihydrobenzofuran.
    

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-fluorobenzofuran-2-carboxylate

Rationale: This step constructs the furan ring while simultaneously establishing the 4-fluoro substitution pattern.[1] The reaction proceeds via an SNAr displacement of one fluorine atom by the glycolate alkoxide, followed by an intramolecular Aldol condensation.

Reagents:

  • 2,6-Difluorobenzaldehyde (1.0 equiv)[1]

  • Ethyl glycolate (Ethyl hydroxyacetate) (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

Protocol:

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with DMF (5 vol relative to aldehyde).

  • Addition: Add 2,6-Difluorobenzaldehyde (1.0 equiv) and Ethyl glycolate (1.2 equiv). Initiate stirring.

  • Base Addition: Add anhydrous

    
     (2.5 equiv) in portions to control the exotherm.
    
  • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[1] The reaction is complete when the aldehyde peak (<2%) disappears.

  • Workup: Cool to 25°C. Pour the mixture into ice-water (10 vol). The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
     vol) to remove residual DMF and inorganic salts.
    
  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 75–85%[1]

    • Purity: >98% (HPLC).[1]

Step 2: Hydrolysis and Decarboxylation

Rationale: Removing the ester group is necessary to obtain the unsubstituted furan core. The decarboxylation is facilitated by copper powder in quinoline at high temperature.

Phase 2A: Hydrolysis

  • Dissolve the ester from Step 1 in Methanol (5 vol).

  • Add NaOH (2.0 equiv, 4M aqueous solution). Reflux for 2 hours.

  • Acidify with HCl to pH 2.[1] Filter the precipitated 4-fluorobenzofuran-2-carboxylic acid . Dry the solid.[3][4]

Phase 2B: Decarboxylation

  • Setup: Mix the dried acid (1.0 equiv) with Copper powder (0.1 equiv) and Quinoline (3 vol).

  • Reaction: Heat to 200–220°C (reflux of quinoline).

    
     evolution will be vigorous.[1]
    
  • Distillation: Once gas evolution ceases (approx. 1–2 hours), distill the product directly from the reaction mixture under reduced pressure (or steam distillation).

    • Note: 4-Fluorobenzofuran is a volatile oil (bp ~165°C atm).[1]

  • Purification: Partition the distillate between Methyl tert-butyl ether (MTBE) and dilute HCl (to remove traces of quinoline). Dry organic layer (

    
    ) and concentrate.[3]
    
    • Expected Yield: 80–90% (over 2 steps).[1]

Step 3: Catalytic Hydrogenation to 4-Fluoro-2,3-dihydrobenzofuran

Rationale: The final step reduces the C2-C3 double bond.[1] The fluorine atom at C4 is stable under standard Pd/C hydrogenation conditions, provided the temperature is controlled to prevent defluorination.

Reagents:

  • 4-Fluorobenzofuran (1.0 equiv)[1][3]

  • 10% Pd/C (5 wt% loading, 50% wet)

  • Solvent: Methanol or Ethanol

Protocol:

  • Loading: Charge the hydrogenation vessel (autoclave) with 4-Fluorobenzofuran and Methanol (10 vol).

  • Catalyst: Add the Pd/C catalyst under a nitrogen blanket (pyrophoric hazard).

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi)

    
    . Stir at 25–30°C .
    
    • Critical Control: Do not heat above 40°C to avoid hydrogenolysis of the C-F bond.

  • Monitoring: Reaction is typically complete in 2–4 hours.[1] Monitor by GC or HPLC.[1]

  • Workup: Filter the catalyst through a Celite pad. Rinse with methanol.[1]

  • Concentration: Remove solvent under reduced pressure.

  • Final Purification: Distillation under high vacuum (bulb-to-bulb or fractionating column).[1]

    • Target Product: Colorless oil.[1]

    • Boiling Point: ~85–90°C at 15 mmHg (estimate).

Part 3: Analytical Data & Validation

Table 1: Process Parameters and Specifications

ParameterSpecificationMethod of Control
Step 1 Conversion >98%HPLC (254 nm)
Step 2 Decarboxylation Temp 200–220°CThermocouple / Oil Bath
Step 3 H2 Pressure 3–5 barPressure Regulator
Final Purity >98.5%GC-FID / HPLC
Overall Yield 50–60%Gravimetric (from Aldehyde)

Key Analytical Signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.10 (m, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 6.50 (t, 1H, Ar-H).[1]
      
    • 
       4.60 (t, 2H, 
      
      
      
      , O-CH2).[1]
    • 
       3.25 (t, 2H, 
      
      
      
      , Ar-CH2).[1]
    • Note: The triplet at 3.25 ppm is characteristic of the dihydro-ring protons adjacent to the aromatic ring.

  • 19F NMR: Single peak around -115 to -120 ppm (Ar-F).[1]

Part 4: Process Visualization

G Start 2,6-Difluorobenzaldehyde (Starting Material) Step1 Step 1: SNAr & Cyclization (Ethyl Glycolate, K2CO3, 100°C) Start->Step1 Inter1 Ethyl 4-fluorobenzofuran- 2-carboxylate Step1->Inter1 Yield: 80% Step2 Step 2: Hydrolysis & Decarboxylation (1. NaOH; 2. Cu/Quinoline, 200°C) Inter1->Step2 Inter2 4-Fluorobenzofuran Step2->Inter2 Yield: 85% Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH, 3 bar) Inter2->Step3 Final 4-Fluoro-2,3-dihydrobenzofuran (Final Product) Step3->Final Yield: 95%

Caption: Figure 1. Process Flow Diagram (PFD) for the regioselective synthesis of 4-fluoro-2,3-dihydrobenzofuran starting from 2,6-difluorobenzaldehyde.

References

  • Regioselective Synthesis of Fluorinated Benzofurans

    • Methodology: The use of SNAr on polyfluorinated benzaldehydes/benzonitriles with alpha-hydroxy carbonyls is a documented strategy for accessing specific fluorinated benzofuran isomers.[1]

    • Source: "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy." Royal Society of Chemistry Advances, 2015. Link

  • Decarboxylation Protocols

    • Standard Protocol: Copper-catalyzed decarboxylation of benzofuran-2-carboxylic acids is the industrial standard.[1]

    • Source: "Benzofurans: Synthesis, Properties and Applications."[5] Springer, 2012.

  • Precursor Availability (2,6-Difluorobenzaldehyde)

    • Data: Commercially available in bulk, synthesized via lithiation of 1,3-difluorobenzene.[1]

    • Source: "Synthesis of 2,6-difluorobenzaldehyde."[1][6][7][8][9] PrepChem, 2024. Link

  • Hydrogenation Conditions

    • Selectivity: Conditions for reducing the furan double bond without defluorination (Pd/C, mild pressure) are established in analogous fluoro-heterocycle reductions.[1]

    • Source: "Catalytic Hydrogenation of Heterocyclic Compounds." Wiley-VCH, 2005.[1]

Sources

Troubleshooting & Optimization

Avoiding defluorination side reactions in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DHBF-F-001
Subject: Preventing Defluorination During Ring Closure
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Silent Killer" in Fluorine Chemistry

You are likely here because your LC-MS shows a mass corresponding to


 (loss of HF) or 

(aromatization/defluorination) instead of your target fluorinated dihydrobenzofuran.

Incorporating fluorine into dihydrobenzofurans (DHBFs) is a high-stakes game. While fluorine improves metabolic stability and lipophilicity, it introduces a specific vulnerability during metal-catalyzed synthesis:


-Fluoride Elimination . Unlike standard C-H activation or cross-coupling, the synthesis of DHBFs often involves an alkyl-metal intermediate. If a fluorine atom is present on the alkyl chain (especially at the 

-position relative to the metal), the metal has a high affinity to abstract that fluorine, ejecting it as a metal-fluoride salt and collapsing your ring into a defluorinated alkene or benzofuran.

This guide provides the diagnostic logic and protocols to bypass this thermodynamic trap.

Diagnostic Workflow

Before altering your conditions, determine the mechanism of your defluorination using the decision tree below.

Defluorination_Diagnosis Start START: Identify Substrate Structure Loc_F Where is the Fluorine located? Start->Loc_F Aryl_F On the Aromatic Ring (Ar-F) Loc_F->Aryl_F Ar-F Alkyl_F On the Dihydrofuran Ring (Alkyl-F) Loc_F->Alkyl_F C(sp3)-F Issue_Aryl Issue: Competitive Oxidative Addition or SNAr Aryl_F->Issue_Aryl Issue_Alkyl Issue: Beta-Fluoride Elimination Alkyl_F->Issue_Alkyl Sol_Aryl Solution: Switch to Bulky Biaryl Phosphines (e.g., tBuBrettPhos) to favor C-Br/C-I activation Issue_Aryl->Sol_Aryl Sol_Alkyl Solution: Accelerate Reductive Elimination over Beta-Elimination Issue_Alkyl->Sol_Alkyl Action_Alkyl 1. Use sterically demanding ligands 2. Switch solvent to Toluene (Non-polar) 3. Avoid strong alkoxide bases Sol_Alkyl->Action_Alkyl

Figure 1: Diagnostic logic for identifying the root cause of defluorination based on substrate topology.

Technical Deep Dive & Troubleshooting

Scenario A: The "Aliphatic" Trap ( -Fluoride Elimination)

Context: You are synthesizing a 3-fluoro-2,3-dihydrobenzofuran or a 2,2-difluoro analog via metal catalysis. The Failure Mode: The reaction proceeds through a palladium-alkyl intermediate. Palladium is "fluorophilic" in this context; it coordinates the


-fluorine and eliminates Pd-F, creating a double bond (benzofuran).
VariableRecommendationScientific Rationale
Ligand tBuBrettPhos or RockPhos Extremely bulky ligands crowd the metal center. This steric pressure makes the transition state for

-elimination (which requires coplanarity) energetically unfavorable, forcing the catalyst to undergo Reductive Elimination (C-O bond formation) instead [1].
Base Cs₂CO₃ or K₃PO₄ Avoid strong alkoxides (NaOtBu). Alkoxides can act as nucleophiles attacking the fluorine or promoting E2 elimination. Mild carbonates/phosphates buffer the reaction.
Solvent Toluene or Benzene Polar solvents stabilize the charged species generated during

-elimination. Non-polar solvents destabilize the elimination pathway.
Precatalyst Pd(OAc)₂ vs G3-Palladacycles Use 3rd Generation (G3) precatalysts. They activate rapidly at lower temperatures, reducing the thermal window where elimination competes with cyclization.
Scenario B: The "Aromatic" Trap (Competitive Activation)

Context: You have a Fluorine on the benzene ring (e.g., 5-fluoro-2-bromophenol derivative) and the Fluorine is being lost. The Failure Mode: If the arene is electron-deficient, the C-F bond becomes susceptible to Oxidative Addition by Pd(0) or Nucleophilic Aromatic Substitution (


) by the base/nucleophile.
  • Fix: Use a catalyst system with high selectivity for C-Br/C-Cl over C-F. XPhos and RuPhos are excellent for discriminating between halogens.

  • Check: Ensure your base isn't performing

    
    . If you see the phenol displacing the fluorine (forming a dibenzofuran byproduct), switch to a non-nucleophilic base like DABCO  or Cs₂CO₃  in non-polar media.
    

Validated Protocol: Pd-Catalyzed Intramolecular Etherification

This protocol is optimized to retain aliphatic fluorine atoms during the formation of the dihydrobenzofuran ring. It utilizes the "Ligand-Controlled Selectivity" principle derived from Buchwald's etherification works [2].

Target: Cyclization of 2-bromo-beta-fluorophenethyl alcohol to 3-fluoro-2,3-dihydrobenzofuran.

Materials
  • Substrate: Fluorinated aryl bromide precursor (1.0 equiv)

  • Catalyst: tBuBrettPhos Pd G3 Precatalyst (2.0 mol%)

  • Base: K₃PO₄ (anhydrous, tribasic) (1.5 equiv)

  • Solvent: Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk):

    • Charge an oven-dried reaction vial with the substrate (1.0 equiv), tBuBrettPhos Pd G3 (2.0 mol%), and K₃PO₄ (1.5 equiv).

    • Note: If the substrate is a liquid, add it after the solvent.

  • Solvent Addition:

    • Add anhydrous Toluene.

    • Critical: Do not use DMF or DMSO. These polar solvents will increase the rate of defluorination side reactions.

  • Degassing:

    • Sparge with Argon for 5 minutes. Oxygen promotes catalyst decomposition, leading to "homeless" Pd species that are less selective and more prone to stripping fluorine.

  • Reaction:

    • Seal the vial and heat to 80 °C for 12 hours.

    • Checkpoint: Monitor by TLC/LCMS at 2 hours. If the starting material is consumed but product is low, do not increase temperature. Higher temps (>100°C) almost exclusively favor

      
      -elimination.
      
  • Workup:

    • Cool to room temperature. Filter through a pad of Celite eluting with Et₂O.

    • Concentrate and purify via silica gel chromatography.

Self-Validating The Protocol (QC Checks)
  • The "H-NMR Test": Check the crude NMR.

    • Success: You see a distinct splitting pattern for the C-H proton adjacent to the Fluorine (geminal coupling

      
       Hz).
      
    • Failure (Defluorination): You see a disappearance of the H-F coupling and the appearance of olefinic protons (benzofuran) or simple aliphatic protons (reductive hydrodefluorination).

Frequently Asked Questions (FAQ)

Q: I am trying to make a 2,2-difluorodihydrobenzofuran, but the Pd-catalysis keeps failing. Is there an alternative? A: Yes. Metal catalysis is often the wrong tool for gem-difluoro synthesis due to the high lability of the C-F bonds near the metal center.

  • Alternative: Use a [4+1] Annulation strategy. React a phenol/diazocarbonyl precursor with Freon-22 (ClCF₂H) or a difluorocarbene source. This builds the ring around the fluorine atoms rather than trying to stitch a fluorinated chain onto a ring, completely avoiding metal-mediated elimination steps [3].

Q: My LCMS shows a peak at [M+1] but the NMR shows no Fluorine. What happened? A: You likely experienced Hydrodefluorination . This occurs when the Pd-F intermediate (formed after


-elimination) reacts with a hydride source (often trace formate impurities or solvent decomposition) to replace the F with an H. Ensure your solvents are anhydrous and high-grade.

Q: Can I use Copper catalysis instead of Palladium? A: Generally, yes, but Copper requires higher temperatures (>110°C) which often promotes thermal defluorination. However, Cu-catalyzed intramolecular C-H arylation is viable if the fluorine is on the aromatic ring (acting as a directing group) rather than the alkyl chain [4].

References

  • Mechanistic Basis of Beta-Fluoride Elimination: Furuya, T., Benitez, D., Tkatchouk, E., Strom, A. E., Tang, P., Goddard, W. A., & Ritter, T. (2010). Mechanism of C-F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 132(11), 3793–3807.

  • Ligand-Controlled C-O Bond Formation: Mower, M. P., & Blackmond, D. G. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.[1] Organic Letters, 22(16), 6573–6577.[1]

  • Gem-Difluoro Synthesis (Non-Metal Route): Zhang, X., et al. (2024). Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation.[2] Organic Letters.

  • Copper-Catalyzed Approaches: Mao, J., et al. (2016).[3] Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie Int.[4] Ed.

Sources

Optimizing temperature for intramolecular alkylation of 4-fluorophenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering regioselectivity and stability issues during the synthesis of complex spirocyclic architectures.

The intramolecular alkylation of 4-fluorophenols is a highly sensitive transformation. Depending on the reaction conditions, the ambident phenoxide anion can undergo either O-alkylation (forming cyclic ethers) or C-alkylation (yielding dearomatized spiro[4.5]cyclohexadienones). Because the dearomatized spirocyclic core is thermodynamically strained, temperature control is the single most critical parameter for successfully isolating the kinetic C-alkylated product.

Below, you will find our comprehensive troubleshooting guide, mechanistic workflows, and a self-validating standard operating procedure (SOP) to optimize your yields.

Mechanistic Workflow: Divergence in 4-Fluorophenol Alkylation

G Start 4-Fluorophenol Precursor (with alkyl tether) Base Base Addition & Deprotonation (Formation of Phenoxide) Start->Base TempLow Low Temperature (-78°C to 0°C) Base->TempLow Kinetic Control TempHigh High Temperature (> 25°C) Base->TempHigh Thermodynamic Control C_Alk C-Alkylation (para) Spirocyclic Dearomatization TempLow->C_Alk Favored with Li+/Mg2+ O_Alk O-Alkylation (Cyclic Ether Formation) TempHigh->O_Alk Favored in polar aprotic Rearom Rearomatization / Decomposition TempHigh->Rearom Loss of F- C_Alk->Rearom Thermal Stress

Temperature-dependent pathways in the intramolecular alkylation of 4-fluorophenols.

Troubleshooting Guide & FAQs

Q1: Why am I isolating O-alkylated cyclic ethers instead of the desired spiro[4.5]cyclohexadienone? Causality & Solution: The phenoxide anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory and the principle of least nuclear motion, O-alkylation is often kinetically favored when using hard electrophiles (like sulfonates)[1]. Furthermore, high temperatures and polar aprotic solvents (e.g., DMF) leave the oxygen anion unencumbered, promoting ether formation.

To drive C-alkylation (specifically dearomatizing spiroalkylation at the para-position), you must operate under strict kinetic control by lowering the temperature (-78 °C to 0 °C)[2]. Additionally, utilize bases with tightly coordinating counterions (such as Li⁺ or Mg²⁺) in non-polar or moderately polar solvents (like THF or toluene). These cations coordinate the phenoxide oxygen, sterically hindering O-alkylation and forcing the tethered electrophile to attack the para-carbon.

Q2: My spirocyclic dearomatized product degrades during the reaction or workup. How can I prevent this? Causality & Solution: The dearomatized spiro[4.5]cyclohexadienone core is highly strained. When a fluorine atom is present at the spiro center, the system is thermodynamically driven to rearomatize via the loss of HF or through alkyl migration[3]. Elevated reaction temperatures (>25 °C) provide the activation energy required to overcome the transition barrier for this rearomatization[4].

To stabilize your product:

  • Maintain strict temperature control during electrophile addition.

  • Quench the reaction cold (-20 °C).

  • Avoid highly acidic workups. Positively charged protonation significantly lowers the transition barriers for ionic rearrangement and rearomatization[3]. Use a mild, cold buffer (e.g., saturated aqueous NH₄Cl) for the quench.

Q3: At -78 °C, my intramolecular alkylation stalls completely. How do I balance reactivity and stability? Causality & Solution: While low temperatures prevent rearomatization, they also reduce the kinetic energy available to overcome the activation barrier of the intramolecular substitution. If your leaving group is a poor nucleofuge (e.g., a simple chloride), the reaction will stall.

To resolve this, upgrade the leaving group to a softer, more reactive species (e.g., iodide or triflate)[1]. If changing the substrate is not an option, gradually warm the reaction from -78 °C to -20 °C. The optimal temperature window for 4-fluorophenol dearomatization is typically between -40 °C and 0 °C, providing sufficient thermal energy for C–C bond formation while remaining below the threshold for C–F bond cleavage.

Quantitative Data: Temperature and Condition Optimization

Table 1: Effect of Temperature and Conditions on 4-Fluorophenol Alkylation Pathways

ParameterTemperature RangeDominant PathwayCounterion / Solvent EffectProduct Stability
Cryogenic -78 °C to -40 °CC-Alkylation (Spiro)Li⁺, Mg²⁺ in THF strongly favor C-alkylationHigh (Kinetic product trapped)
Sub-ambient -40 °C to 0 °CC-Alkylation (Spiro)Optimal balance for moderate leaving groupsModerate (Requires cold quench)
Ambient 0 °C to 25 °CMixed (C- and O-)K⁺, Cs⁺ in DMF begin favoring O-alkylationLow (Rearomatization initiates)
Elevated > 25 °CO-Alkylation / Rearom.Free ions favor O-alkylation; thermal stressDegraded (Loss of F⁻ / migration)

Standard Operating Procedure (SOP)

Protocol: Low-Temperature Dearomatizing Intramolecular Alkylation This self-validating protocol ensures kinetic control to maximize spirocyclic C-alkylation while preventing thermal rearomatization.

  • Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Solvation: Dissolve the 4-fluorophenol tethered precursor (1.0 equiv) in anhydrous THF (0.1 M concentration). Rationale: THF provides sufficient solubility at low temperatures while allowing Li⁺ coordination.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.05 equiv) dropwise via syringe pump over 10 minutes. Rationale: The bulky HMDS base prevents intermolecular nucleophilic attack, while the Li⁺ counterion coordinates the phenoxide oxygen to block O-alkylation.

  • Controlled Alkylation: Stir the mixture at -78 °C for 30 minutes. If the leaving group is an iodide or triflate, maintain this temperature. If using a bromide or mesylate, replace the bath with a dry ice/acetonitrile bath to gradually warm the reaction to -40 °C.

  • Reaction Monitoring: Monitor via cold-TLC (elute in a 4 °C chamber) to ensure the spirocyclic intermediate does not degrade.

  • Cold Quench: Once the starting material is consumed, quench the reaction directly at the reaction temperature (-78 °C or -40 °C) by adding cold (-20 °C) saturated aqueous NH₄Cl. Rationale: Avoiding strong acids prevents proton-catalyzed ionic rearrangement[3].

  • Workup: Extract with cold diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C.

References

  • Side Reactions in Organic Synthesis. epdf.pub. Available at: [Link]

  • Intramolecular alkylation of phenols. Part II. ortho-versus para- Alkylation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

  • Studies Towards the Leucetta-derived Alkaloids Spirocalcaridine A and B – Possible Biosynthetic Implications. PMC - NIH. Available at:[Link]

  • Recent Advances in the Chemistry and Biology of Naturally Occurring Antibiotics. PMC - NIH. Available at:[Link]

Sources

Solving moisture sensitivity issues in fluorinated heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Sensitivity in Fluorinated Heterocycle Synthesis

Case ID: FL-HET-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]

Executive Summary

Moisture is the primary antagonist in fluorination chemistry, acting not merely as a contaminant but as a mechanistic disruptor. In nucleophilic fluorination, water creates a hydration shell around the fluoride ion (


), increasing its solvation energy and effectively "caging" its nucleophilicity.[1] In deoxyfluorination, moisture hydrolyzes reagents like DAST or Deoxo-Fluor, generating HF and thermodynamically dead byproducts.

This guide moves beyond basic "dry your solvents" advice. It provides a forensic approach to troubleshooting, grounded in the thermodynamics of the fluoride ion and the kinetics of hydrolysis.

Module 1: Reagent Integrity & Handling (The First Line of Defense)

Q: I am using DAST/Deoxo-Fluor, and my reaction smokes when I add the reagent. Is this normal? A: No. Visible fuming indicates rapid hydrolysis.[1]

  • The Mechanism: DAST reacts with ambient moisture to release HF gas and diethylamidosulfinyl fluoride. The "smoke" is HF vapor reacting with moisture in the air to form hydrofluoric acid mist.

  • Immediate Action: Abort the addition. Neutralize the setup with solid sodium bicarbonate.

  • Root Cause: Your inert gas line likely has a leak, or the septum is compromised. DAST must be handled under a positive pressure of dry

    
     or Ar.[1]
    
  • Validation Protocol: Before adding substrate, take a small aliquot of the reagent in dry

    
    . Run a 
    
    
    
    NMR
    .
    • Pass: Single peak at ~-55 ppm (DAST).[1]

    • Fail: New peaks at -150 to -160 ppm indicate HF or hydrolyzed species.[1]

Q: My CsF/KF reactions have zero conversion despite using "anhydrous" salts. Why? A: "Anhydrous" from a bottle is rarely anhydrous enough for


 or aliphatic fluorination.[1]
  • The Science: The fluoride ion is a "hard" base with high charge density. It scavenges water from the air to form a tight hydration sphere (

    
    ).[1] This hydrogen bonding stabilizes the fluoride, raising the activation energy for nucleophilic attack.
    
  • The Fix (The "Bake and Grind" Method):

    • Place the salt in a Schlenk flask.

    • Heat to 180–200°C under high vacuum (<0.1 mmHg) for 4–6 hours.

    • Crucial Step: If the salt cakes, cool it under Ar, grind it to a fine powder in a glovebox, and re-dry. Surface area drives reactivity.[1]

    • Self-Validating Check: The salt should be a free-flowing powder, not clumpy.[1]

Module 2: Reaction Execution & Troubleshooting

Troubleshooting Logic Tree

Use this decision matrix to diagnose failure modes during the reaction.

Troubleshooting Start Symptom Identified Fuming Fuming/Blackening Start->Fuming NoConv No Conversion (SM remains) Start->NoConv Etching Glass Etching Start->Etching Check1 Check Reagent Integrity (19F NMR) Fuming->Check1 Check2 Check Solvent Water (Karl Fischer < 50ppm?) NoConv->Check2 Etching->Check1 HF Generation Sol1 Discard Reagent. Check Gas Line. Check1->Sol1 Hydrolysis Detected Check3 Check F- Source Activation Check2->Check3 Solvent Dry Sol2 Re-dry Solvent. Add Molecular Sieves. Check2->Sol2 High Water Content Sol3 Use Phase Transfer Catalyst (18-Crown-6) Check3->Sol3 Lattice Energy Too High

Caption: Diagnostic flow for identifying moisture-induced failure modes in fluorination.

Q: Why did my reaction vessel etch (turn cloudy) during the reaction? A: You generated HF in situ.

  • Context: This is common with DAST/Deoxo-Fluor or when using

    
    .[1]
    
  • The Danger: Etched glass indicates that the reaction mixture is highly acidic and likely destroying your fluorinated product (especially if it's an acid-sensitive glycosyl fluoride or acetal).

  • Prevention: Use Teflon (PFA/FEP) reaction vessels for any reaction involving HF generation.[1] If glass is mandatory, add a weak base (e.g., solid

    
     or pyridine) to buffer the acidity, provided it doesn't interfere with the mechanism.
    

Q: Selectfluor is supposed to be moisture stable.[1][2] Why is my yield inconsistent? A: While Selectfluor doesn't hydrolyze violently, water acts as a competing nucleophile.[1]

  • Mechanism: In electrophilic fluorination, the

    
     transfer creates a carbocation-like intermediate.[1] Water attacks this intermediate to form an alcohol (OH) instead of the C-F bond.
    
  • Data Insight:

    Solvent Water Content (ppm) Yield of Fluoro-Heterocycle Yield of Hydroxy-Impurity
    < 50 ppm 88% < 2%
    200 ppm 75% 12%

    | 1000 ppm | 45% | 40% |[1]

  • Protocol: Always dry Acetonitrile (MeCN) over activated 3Å molecular sieves for 24 hours before use.

Module 3: Purification & Analysis (The "Hidden Killer")

Q: I saw the product on TLC, but it vanished after column chromatography. What happened? A: Silica gel is slightly acidic and contains adsorbed water.[1]

  • The Issue: Fluorinated heterocycles (especially allylic or benzylic fluorides) are prone to

    
     hydrolysis on the silica surface. The Si-OH groups act as Brønsted acids, protonating the heterocycle and facilitating fluoride loss.
    
  • The Fix:

    • Neutralize the Silica: Pre-treat your column with 1-2% Triethylamine (TEA) in hexanes.[1]

    • Fast Elution: Do not let the compound sit on the column.

    • Alternative: Use neutral alumina instead of silica gel.[1]

Q: How do I distinguish between my product and HF salts in NMR? A:

  • 
     NMR Artifacts:  HF/Bifluoride usually appears as a broad singlet around -150 ppm to -180 ppm.[1]
    
  • The "Shake Test": If you are unsure if a peak is your product or an inorganic impurity, take the NMR tube, add a drop of

    
    , shake, and re-run.
    
    • Result: Inorganic fluoride peaks will shift or disappear (exchange).[1] C-F bonds on your heterocycle will remain stable.[1]

Standard Operating Procedures (SOPs)

SOP-01: Anhydrous Reaction Setup for DAST/Deoxo-Fluor

Objective: Eliminate atmospheric moisture ingress during reagent addition.[1]

Setup Step1 Flame dry glassware under Vacuum Step2 Cool to RT under Ar/N2 balloon Step1->Step2 Step3 Add Substrate + Dry Solvent (DCM) Step2->Step3 Step4 Cool to -78°C (Cryogenic Bath) Step3->Step4 Step5 Add DAST dropwise via Syringe Step4->Step5 Step5->Step4 Exotherm Control

Caption: Critical workflow for kinetic control of deoxyfluorination.

  • Drying: Flame-dry flask under vacuum; backfill with Argon (3 cycles).

  • Solvent: Use DCM distilled from

    
     or passed through an activated alumina column.[1]
    
  • Addition: Cool to -78°C. Add DAST slowly. The low temperature suppresses the rate of hydrolysis with trace moisture relative to the desired fluorination.

SOP-02: Drying Fluoride Salts (CsF, KF)
  • Pulverize salt in a mortar (quickly).[1]

  • Transfer to a Schlenk flask.

  • Heat to 180°C under vacuum (0.1 mmHg) for 6 hours.

  • Store in a glovebox. Never open to air.[1]

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry. Link[1]

  • Sun, H., & DiMagno, S. G. (2006).[1] "Anhydrous Tetrabutylammonium Fluoride."[1] Journal of the American Chemical Society. Link[1]

  • Banks, R. E. (1998).[1] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature.[1] Link[1]

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Standard text for mechanism of hydrolysis).

Sources

Technical Support Center: Purification of 4-Fluoro-2,3-dihydrobenzofuran Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-fluoro-2,3-dihydrobenzofuran and its regioisomers is a critical step in the development of new therapeutics and functional materials. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity.[1][2] However, synthetic routes often yield mixtures of regioisomers, making the purification of the desired isomer a significant challenge. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in navigating the complexities of purifying these valuable compounds.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-fluoro-2,3-dihydrobenzofuran regioisomers.

Problem 1: Poor or No Separation of Regioisomers on Silica Gel Flash Chromatography

Symptoms:

  • A single broad peak is observed during flash chromatography.

  • Fractions contain a mixture of regioisomers, as confirmed by analytical techniques like GC-MS or NMR.

Potential Causes & Solutions:

  • Cause: The polarity of the regioisomers is too similar for effective separation with a standard silica gel stationary phase.

  • Solution 1: Optimize the Mobile Phase. A systematic approach to solvent system optimization is crucial.

    • Strategy: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small, incremental changes can have a significant impact on resolution. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity.

    • Expert Insight: The slight differences in the dipole moments of the regioisomers due to the position of the fluorine atom can be exploited. A solvent system that maximizes the differential interaction of these dipoles with the silica surface will afford the best separation.

  • Cause: The chosen column and packing material are not providing sufficient theoretical plates for separation.

  • Solution 2: Employ High-Performance Flash Chromatography (HPFC).

    • Strategy: Utilize smaller particle size silica gel (e.g., 25-40 µm) and a more robust flash chromatography system. This will increase the number of theoretical plates and improve resolution.

    • Protocol:

      • Dry load the crude sample onto a small amount of silica gel.

      • Use a long, narrow column to maximize the separation path length.

      • Employ a shallow solvent gradient to ensure a slow and controlled elution.

  • Cause: The inherent properties of the regioisomers make them unsuitable for separation on normal-phase silica.

  • Solution 3: Consider Alternative Stationary Phases.

    • Strategy: If normal-phase chromatography is ineffective, reversed-phase or other specialized stationary phases may provide the necessary selectivity.[3]

    • Options:

      • C18 Reversed-Phase Silica: Separation is based on hydrophobicity. The subtle differences in the lipophilicity of the regioisomers might be sufficient for separation.

      • Fluorinated Stationary Phases: These phases can exhibit unique selectivity for fluorinated compounds due to fluorous-fluorous interactions.[3] Pentafluorophenyl (PFP) or perfluoroalkyl phases are excellent candidates.[3]

Problem 2: Co-elution with a Persistent Impurity

Symptoms:

  • A sharp peak is observed during chromatography, but analytical data reveals the presence of a persistent impurity in the collected fractions.

Potential Causes & Solutions:

  • Cause: The impurity has a very similar polarity and retention time to the target compound under the chosen chromatographic conditions.

  • Solution 1: Orthogonal Purification Methods.

    • Strategy: Employ a second purification technique that separates compounds based on a different physical property.

    • Workflow:

      • Perform an initial purification using flash column chromatography.

      • Analyze the partially purified fractions.

      • Subject the fractions containing the impurity to preparative High-Performance Liquid Chromatography (HPLC) using a different stationary phase (e.g., if the initial separation was on silica, use a C18 or a PFP column for HPLC).[4]

  • Cause: The impurity may be a starting material or a stable byproduct with similar structural features to the product.

  • Solution 2: Chemical Treatment of the Crude Mixture.

    • Strategy: If the impurity possesses a reactive functional group that the product lacks, a chemical quench or derivatization can be used to alter its polarity, facilitating separation.

    • Example: If the impurity is a phenol, a mild basic wash (e.g., with aqueous sodium bicarbonate) can deprotonate the phenol, making it highly polar and easily separable from the less polar desired product through an aqueous workup.

Problem 3: Difficulty in Differentiating and Confirming the Identity of Isolated Regioisomers

Symptoms:

  • Multiple pure fractions are isolated, but it is unclear which fraction corresponds to the 4-fluoro regioisomer versus other possible isomers (e.g., 5-fluoro, 6-fluoro, or 7-fluoro).

Potential Causes & Solutions:

  • Cause: Standard analytical techniques like GC-MS may show identical molecular ions and similar fragmentation patterns for regioisomers.[5]

  • Solution 1: Advanced Mass Spectrometry Techniques.

    • Strategy: Tandem mass spectrometry (MS/MS or MSⁿ) can often reveal subtle differences in fragmentation patterns that are diagnostic for specific regioisomers.[5] Collision-induced dissociation (CID) experiments can be particularly informative.[5]

    • Expert Insight: The position of the fluorine atom can influence the stability of certain fragment ions, leading to unique MS/MS spectra for each isomer.

  • Cause: 1D ¹H NMR spectra may be complex and overlapping, making unambiguous assignment difficult.

  • Solution 2: Two-Dimensional NMR Spectroscopy.

    • Strategy: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the structure.

    • Key Technique: Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly powerful for differentiating regioisomers by showing through-space correlations between protons. For example, a NOESY correlation between a proton on the furan ring and a proton on the benzene ring can help establish their relative positions.[6]

  • Cause: Lack of reference standards for all possible regioisomers.

  • Solution 3: Vibrational Spectroscopy.

    • Strategy: Infrared (IR) and Raman spectroscopy can sometimes be used to distinguish between regioisomers, as the vibrational modes can be sensitive to the substitution pattern on the benzene ring.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method for these regioisomers?

A1: A good starting point is to use a relatively non-polar mobile phase, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity. Monitor the separation closely by thin-layer chromatography (TLC) using the same solvent system. The ideal solvent system will show baseline separation of the spots on the TLC plate.

Q2: Can I use preparative TLC for this separation?

A2: While preparative TLC can be used for small-scale purifications, it is often less efficient and provides lower resolution than flash column chromatography for separating closely related isomers. It is best reserved for situations where only a very small amount of material needs to be purified.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Some benzofuran derivatives can be sensitive to the acidic nature of standard silica gel.

  • Option 1: Neutralize the Silica. You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in your mobile phase before packing the column.

  • Option 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed by multiple analytical techniques.

  • Chromatographic Purity: HPLC with a UV detector is an excellent method for determining purity. Aim for a single, sharp peak.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • Isomeric Purity: ¹H and ¹³C NMR are essential to confirm the structure and the absence of other regioisomers. For fluorinated compounds, ¹⁹F NMR is also highly informative.

III. Experimental Protocols & Data

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a starting point for the separation of 4-fluoro-2,3-dihydrobenzofuran from its regioisomers.

Materials:

  • Crude reaction mixture containing 4-fluoro-2,3-dihydrobenzofuran regioisomers

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a mobile phase of 98:2 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 98:2 Hexane:Ethyl Acetate (5 column volumes)

    • 95:5 Hexane:Ethyl Acetate (10 column volumes)

    • 90:10 Hexane:Ethyl Acetate (5 column volumes)

  • Fraction Collection: Collect fractions of equal volume throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the pure desired isomer.

Data Presentation:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 98:2 Hexane:Ethyl Acetate
Final Eluent 90:10 Hexane:Ethyl Acetate
Typical Rf (4-fluoro isomer) ~0.3 in 90:10 Hexane:Ethyl Acetate
Protocol 2: Preparative HPLC for High-Purity Isolation

This protocol is for obtaining highly pure samples of a specific regioisomer after initial purification by flash chromatography.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 or Pentafluorophenyl (PFP) preparative column

Mobile Phase:

  • A mixture of acetonitrile and water is a common choice for reversed-phase HPLC.[4] The exact ratio will need to be optimized based on analytical HPLC runs. A typical starting point is 60:40 acetonitrile:water.

Procedure:

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separating the regioisomers.

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase. Ensure the solution is filtered before injection.

  • Injection and Elution: Inject the sample onto the preparative column and begin the elution program developed in the analytical stage.

  • Fraction Collection: Use the UV detector signal to trigger fraction collection of the peak corresponding to the desired isomer.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the pure compound.

IV. Visualization of Workflow

Purification Strategy Decision Tree

Purification_Strategy start Crude Mixture of Regioisomers tlc_analysis TLC Analysis start->tlc_analysis flash_chrom Flash Column Chromatography (Silica) tlc_analysis->flash_chrom purity_check1 Purity Check (GC-MS, NMR) flash_chrom->purity_check1 pure_product Pure 4-Fluoro Isomer purity_check1->pure_product >98% Pure isomers_inseparable Regioisomers Not Separated purity_check1->isomers_inseparable <98% Pure, Isomers Present impurity_present Impurity Co-elutes purity_check1->impurity_present <98% Pure, Impurity Present alternative_chrom Alternative Chromatography (Reversed-Phase, PFP) isomers_inseparable->alternative_chrom orthogonal_purification Orthogonal Purification (Prep-HPLC) impurity_present->orthogonal_purification purity_check2 Purity Check (HPLC, NMR) alternative_chrom->purity_check2 orthogonal_purification->purity_check2 purity_check2->pure_product

Caption: Decision tree for selecting a purification strategy.

V. References

  • ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available at: [Link]

  • Begala, M., et al. (2021). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 35(10), e9082. Available at: [Link]

  • Southern Forensic Consulting. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available at: [Link]

  • Thieme E-Books & E-Journals. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Available at: [Link]

  • Zhou, Q., et al. (2024). Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation. Organic Letters, 26(6), 1212–1217. Available at: [Link]

  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-134. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]

  • Ilisz, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanines on Cinchona alkaloid-based zwitterionic and anion-exchanger chiral stationary phases. Journal of Chromatography A, 1668, 462908. Available at: [Link]

  • PubMed. (2024). Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available at: [Link]

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Hyun, M. H. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Bulletin of the Korean Chemical Society, 35(12), 3583-3586. Available at: [Link]

  • eScholarship. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • ResearchGate. (2025). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Available at: [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299–6307. Available at: [Link]

  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. Available at:

  • PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Available at: [Link]

Sources

Technical Support Center: Hydrogenation of 4-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation Target Product: 4-Fluorodihydrobenzofuran (partial reduction) or 4-Fluoro-octahydrobenzofuran (full saturation) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Diagnostic Triage: Why is my reaction failing?

This section addresses immediate symptoms. Use this decision matrix to identify the root cause of your catalyst failure.

Q: The reaction started well but stalled at ~40-60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Irreversible Poisoning (Likely Sulfur)

  • The Science: Sulfur is a cumulative poison. It binds to the metal active sites (Pd, Pt, Rh) with a binding energy significantly higher than hydrogen or the olefin. If your 4-fluorobenzofuran precursor was synthesized using thiophenols, sulfonyl chlorides, or cyclized in sulfuric acid, trace sulfur (even <10 ppm) will coat the catalyst surface, permanently deactivating it.

  • Immediate Test (The "Pulse" Protocol): Take a small aliquot of your stalled reaction mixture. Add a known "easy" substrate (e.g., styrene or nitrobenzene). If this also fails to reduce, your catalyst is dead (poisoned). If the standard reduces but your substrate doesn't, you have Product Inhibition or Fouling , not poisoning.

Q: I see conversion, but I am detecting fluoride ions (F⁻) in the waste stream or etching on the glass reactor.

Diagnosis: Hydrodefluorination (HDF) – "Self-Poisoning"

  • The Science: The C–F bond at the 4-position is electronically activated. Palladium (Pd/C) is notorious for oxidative addition into Ar–F bonds, leading to cleavage (deflluorination). The resulting HF is corrosive and can degrade the catalyst support (especially Al₂O₃ or SiO₂), leading to metal sintering and activity loss.

  • Immediate Action: Switch from Pd/C to Pt/C (sulfided) or Rh/C . Palladium is the most active metal for hydrogenolysis (bond breaking), which is exactly what you want to avoid here.

Q: The reaction is incredibly slow from the start, despite high pressure (10+ bar).

Diagnosis: Electronic Deactivation or Solvent Effects

  • The Science: The 4-fluoro substituent withdraws electron density from the benzene ring, making the benzofuran system less electron-rich and harder to coordinate to the metal surface compared to unsubstituted benzofuran.

  • Troubleshooting:

    • Solvent: Are you using methanol? While good for H₂ solubility, protic solvents can sometimes stabilize the transition state for HDF (side reaction). Try Ethyl Acetate or Toluene to alter the adsorption kinetics.

    • Promoters: Trace acidity often helps hydrogenation of heterocycles. However, with a fluoro-group, acid promotes defluorination. Ensure the system is neutral .

Visualizing the Failure Modes

The following diagram illustrates the competing pathways and decision points for troubleshooting.

G Start Start: 4-Fluorobenzofuran + Catalyst + H2 Adsorption Adsorption to Metal Surface Start->Adsorption S_Poison Sulfur Impurity (Thiophene/Thiol) Start->S_Poison Impurity Present Coordination Olefin Coordination (C2=C3 bond) Adsorption->Coordination Preferred Path Dead_Cat Irreversible Binding (Catalyst Death) Adsorption->Dead_Cat CF_Insert Oxidative Addition to C-F Bond Adsorption->CF_Insert High T or Pd Cat Product Target: 4-Fluorodihydrobenzofuran Coordination->Product + H2 S_Poison->Dead_Cat Blocks Sites Defluoro Side Product: Dihydrobenzofuran + HF CF_Insert->Defluoro Hydrodefluorination Support_Damage HF Attacks Support (Leaching/Sintering) Defluoro->Support_Damage HF Generation

Figure 1: Mechanistic pathways showing the competition between desired hydrogenation (Green), Sulfur poisoning (Red), and Hydrodefluorination (Yellow).

Deep Dive: The "Fluorine Effect" & Mitigation

The Mechanism of Self-Poisoning (HDF)

Unlike chloro- or bromo-arenes, fluoro-arenes are generally stable. However, the benzofuran system is electron-rich, and the 4-position is spatially close to the oxygen, creating a unique electronic environment.

  • Oxidative Addition: The metal (M) inserts into the C–F bond: Ar-F + M → Ar-M-F.

  • Hydrogenolysis: Ar-M-F + H₂ → Ar-H + HF + M.

  • Support Degradation: The generated HF reacts with oxide supports: SiO₂ + 4HF → SiF₄ + 2H₂O. This destroys the catalyst's pore structure and can cause metal leaching.

Protocol: Preventing HDF

To suppress defluorination, you must alter the catalyst's electronic affinity for the C-F bond.

ParameterStandard (Risky)Optimized (Safe)Reason
Catalyst Metal Pd/C (Palladium)Pt/C (Platinum) or Rh/C (Rhodium) Pd has the lowest barrier for Ar-F oxidative addition. Pt and Rh are less "aggressive" toward C-F bonds [1].
Support Carbon (Neutral)Carbon (Sulfided) or BaSO₄ Sulfided catalysts (Pt(S)/C) are partially "poisoned" intentionally to reduce high-energy sites that cleave C-F bonds.
Solvent Methanol/EthanolEthyl Acetate / Toluene Non-polar solvents destabilize the polar transition state required for C-F cleavage [2].
Additives NoneTrace Amine (e.g., TEA) Scavenges any HF formed immediately, preventing autocatalytic support destruction.

Deep Dive: Sulfur Poisoning & Feedstock Cleanup

If your reaction dies completely, Sulfur is the primary suspect. Sulfur poisons are "spectator" poisons—they don't react, they just sit on the active site and refuse to leave.

The "Self-Validating" Cleanup Protocol

Do not assume your starting material is clean just because the NMR looks good. Sulfur is invisible in 1H NMR at ppm levels.

Step 1: The Oxidative Wash (Mandatory for S-containing precursors)

  • Dissolve 4-fluorobenzofuran in DCM or EtOAc.

  • Wash with 5% aqueous Bleach (NaOCl) or Oxone solution.

    • Mechanism:[1][2][3] This oxidizes divalent sulfur (Thiophenes/Thiols, strong poisons) to Sulfones/Sulfoxides (weak inhibitors) [3].

  • Wash thoroughly with water and brine to remove the oxidant.

Step 2: The Scavenger Treatment

  • Reflux the substrate solution with Raney Nickel (10 wt%) for 1 hour before adding the precious metal catalyst.

  • Filter off the Raney Ni.

  • Validation: The filtrate is now "S-free." Proceed with Pt/C or Rh/C hydrogenation.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel for the hydrogenation itself? A: Yes, but with caution. Raney Ni is less active than Pd/Pt and requires higher pressure (50-100 bar) and temperature (80-100°C) to hydrogenate the benzofuran double bond. However, these harsh conditions significantly increase the risk of defluorination (HDF). If you must use Ni, use "doped" Raney Ni (e.g., Mo-doped) which modulates activity.

Q: My catalyst turns into a colloidal black soup. What happened? A: This is likely Support Dissolution caused by HF formation. If you are using a silica or alumina supported catalyst, the HF generated from side-reaction HDF is eating the support.

  • Fix: Switch to a Carbon support (acid resistant) and add a base scavenger (K₂CO₃ or Triethylamine) to the reaction mixture.

Q: How do I distinguish between "Fouling" and "Poisoning"? A:

  • Poisoning (Chemical): Irreversible.[4] S, P, As, or Hg binding to the metal. Requires chemical refining to recover metal.

  • Fouling (Physical): Reversible. Oligomers or tars blocking the pores.

  • Test: Wash the spent catalyst with hot solvent (DMF or Toluene) and try to reuse it. If activity returns, it was fouling. If not, it is poisoning.

References

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. (Specifically Chapter 1 on Catalyst Poisoning and Chapter 11 on Hydrogenolysis). 5

  • Pauli, L., et al. (2015).[6] "Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts." Chemistry – A European Journal, 21(4), 1482-1487. (Discusses solvent effects and catalyst selection for benzofurans). 6

  • BenchChem Technical Support. (2025). "Dealing with Catalyst Poisoning in Hydrogenation." (General protocols for sulfur removal and poisoning identification). 4

  • Afineevskii, V., et al. (2016). "Selective Blockage of the Catalyst Active Sites...". Trends in Green Chemistry. (Detailed mechanism on how sulfur blocks active sites).

Sources

Technical Support Center: Advanced Process Control for Fluorinated Benzofuran Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support / Troubleshooting Guide Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Subject: Controlling Exotherms and Impurities in Base-Mediated Cyclizations

Introduction: The Thermal Challenge of Fluorinated Scaffolds

Welcome to the Technical Support Center. You are likely here because your benzofuran cyclization—specifically involving fluorinated substrates—is exhibiting unexpected thermal behavior, yield loss, or "tarring" during scale-up.

While the Rap-Stoermer reaction (reaction of salicylaldehydes with


-haloketones) and intramolecular 

are standard methods for benzofuran synthesis, the introduction of fluorine atoms fundamentally alters the thermodynamic landscape. Fluorine’s strong electron-withdrawing nature (

effect) significantly lowers the pKa of phenolic intermediates and activates electrophilic centers. This results in faster reaction kinetics and sharper heat release profiles compared to non-fluorinated analogues.

This guide provides a self-validating control strategy to manage these exotherms, preventing thermal runaway and ensuring high purity.

Module 1: Critical Safety Parameters (The "Why")

To troubleshoot effectively, you must visualize the reaction's thermal events. In a typical base-mediated cyclization (e.g., using


 or DBU), there are two distinct exothermic events.
The Two-Stage Exotherm
  • Event A (Deprotonation): Rapid acid-base neutralization. With fluorinated phenols, this is instantaneous and generates an initial heat spike.

  • Event B (Cyclization/Aromatization): The ring closure and subsequent elimination of water/halide. This is the "runaway" risk. The formation of the aromatic benzofuran system releases significant stabilization energy (approx. 20–30 kcal/mol), which can overwhelm cooling capacity if not dose-controlled.

Visualizing the Pathway

The following diagram illustrates the critical control points where thermal accumulation occurs.

ReactionPathway Reagents Fluorinated Salicylaldehyde + Alpha-Halo Ketone BaseAdd Base Addition (Control Point 1) Reagents->BaseAdd Mixing Intermed Phenoxide Intermediate (Accumulation Zone) BaseAdd->Intermed Fast Exotherm (Deprotonation) Intermed->Intermed Potential Thermal Runaway Cyclization Cyclization & Aromatization (Exotherm Event) Intermed->Cyclization Rate Limiting Step (Heat Release) Product Fluorinated Benzofuran Cyclization->Product -H2O/-HX

Figure 1: Thermal pathway of benzofuran cyclization. Note the "Accumulation Zone" where intermediate buildup can lead to a snap exotherm.

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific failures in your current workflow.

Symptom Probable Cause Technical Solution
Sudden Temperature Spike (>10°C) upon base addition.proton transfer rate > heat removal rate. Fluorinated phenols are more acidic; deprotonation is nearly diffusion-controlled.Switch to Semi-Batch: Do not add base all-at-once. Use a solid dosing funnel or slurry feed. Limit addition rate to keep

.
"Tarring" / Black Reaction Mixture Polymerization of the aldehyde. The fluorinated aldehyde is hyper-electrophilic and prone to self-condensation (Cannizzaro/Aldol side reactions) at high T.Lower Initial T: Start the reaction at 0–5°C for the substitution step, then slowly ramp to reflux for cyclization. Avoid prolonged holding at intermediate temperatures.
Low Yield / Incomplete Conversion Stalled Intermediate. The electron-withdrawing fluorine stabilizes the phenoxide, making it a weaker nucleophile for the initial

attack.
Solvent Switch: Move to a polar aprotic solvent (DMF, NMP) or use a Phase Transfer Catalyst (e.g., TBAB) to "naked" the anion and accelerate the rate-limiting step.
Product Co-elutes with Impurity Benzofuran Hydrate Formation. Fluorinated ketones/benzofurans can form stable hydrates that mimic the product but shift retention times.Dehydration Step: Ensure the workup includes an acidic wash (e.g., 10% HCl) or reflux with a Dean-Stark trap to force full aromatization/dehydration.

Module 3: Validated "Safe-by-Design" Protocol

Context: This protocol is optimized for a Rap-Stoermer type cyclization (e.g., 5-fluoro-2-hydroxybenzaldehyde + chloroacetone). It utilizes a feed-controlled strategy to manage the exotherm.

Reagents
  • Substrate: 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Alkyleating Agent: Chloroacetone (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a reflux condenser.

    • Critical: Ensure the cooling system is active before starting. Set jacket temperature to 20°C.

  • Charge 1 (The Substrate):

    • Load the fluorinated aldehyde and solvent (10 volumes). Stir until dissolved.

    • Add the

      
      -halo ketone (chloroacetone) in one portion.
      
    • Note: No reaction occurs yet (requires base).

  • Charge 2 (Controlled Base Addition):

    • Do NOT dump the base.

    • Add

      
       in 5 equal portions  over 60 minutes (1 portion every 12 mins).
      
    • Monitor: Watch for gas evolution (

      
      ) and exotherm. If internal temp rises >5°C, pause addition.
      
  • The Thermal Ramp (Cyclization):

    • Once base addition is complete, the mixture will likely be a slurry of the intermediate ether.

    • Heat the mixture to reflux (approx. 80°C) .

    • Ramp Rate: 1°C/min. Do not heat rapidly. The cyclization (aldol condensation + dehydration) is endothermic to start but becomes exothermic as the aromatic system forms.

  • Quench & Isolation:

    • Cool to 25°C. Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate.

    • Purification: Recrystallize from EtOH/Water. Fluorinated benzofurans often crystallize well, avoiding chromatography.

Module 4: Process Control Logic (Decision Tree)

Use this logic flow to make real-time decisions during the experiment.

DecisionTree Start Start Reaction (Base Addition) CheckTemp Check Internal Temp (Ti) Start->CheckTemp IsStable Ti Stable? CheckTemp->IsStable Continue Continue Addition IsStable->Continue Yes Stop STOP FEED Increase Cooling IsStable->Stop No (>5°C rise) CheckColor Check Color/Viscosity Continue->CheckColor Stop->CheckTemp Wait 10 min Darkening Darkening/Thickening? CheckColor->Darkening Dilute Dilute (Add Solvent) Check Stirring Darkening->Dilute Yes Proceed Proceed to Heating Darkening->Proceed No

Figure 2: Real-time decision logic for monitoring base addition.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of Carbonate to speed this up? A: Not recommended for scale-up. While NaH is faster, it generates Hydrogen gas (


) and creates a much sharper exotherm. With fluorinated substrates, the highly acidic phenol reacts violently with NaH. If you must use NaH, use it in mineral oil and cool to -10°C during addition.

Q: Why is my fluorinated benzofuran unstable on silica gel? A: Some fluorinated benzofurans (especially with amino groups) are acid-sensitive. Silica gel is slightly acidic. Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane to neutralize it, or use neutral alumina.

Q: I see a "hydrated" product in the NMR. How do I fix this? A: Fluorine atoms near the carbonyl (in intermediates) or on the furan ring can stabilize hydrates (gem-diols). This is common in "Rap-Stoermer" intermediates. Solution: Reflux the crude material in Toluene with a catalytic amount of p-Toluenesulfonic acid (PTSA) and a Dean-Stark trap to drive off the water and force the ring to close/aromatize.

References

  • Rap-Stoermer Reaction Overview & Mechanism

    • Review of the cascade process involving nucleophilic substitution and dehydr
    • Source:

  • Synthesis of Fluorin

    • Specific protocols for 3-amino-fluorobenzofurans using DBU.
    • Source:

  • Continuous Flow Synthesis for Safety

    • Handling exothermic benzofuran synthesis using flow chemistry to mitig
    • Source:

  • Thermal Safety of Chemical Processes

    • General principles of thermal runaway and calorimeter usage.
    • Source:

  • Intramolecular Aldol Condens

    • Mechanistic insights into the rate-limiting steps of aldol-type cycliz
    • Source:

Validation & Comparative

1H NMR characterization of 4-fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: 1H NMR Profiling of 4-Fluoro-2,3-dihydrobenzofuran

Executive Summary

The introduction of a fluorine atom at the C4 position of the 2,3-dihydrobenzofuran scaffold creates a distinct spectroscopic signature that differs significantly from the unsubstituted parent molecule and its regioisomers (e.g., 5-fluoro). This guide provides a technical breakdown of the 1H NMR characterization of 4-fluoro-2,3-dihydrobenzofuran , focusing on the diagnostic splitting patterns introduced by spin-spin coupling between the


F nucleus (spin 1/2) and the aromatic/aliphatic protons.

Key Diagnostic Feature: The disappearance of the H4 signal (typically a doublet or multiplet in the parent) and the emergence of large


 coupling (8–10 Hz) on the H5 proton, alongside long-range coupling to the benzylic H3 protons.

Structural Context & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the dihydrobenzofuran core:

  • Position 1: Oxygen atom.[1][2][3]

  • Position 2: Aliphatic methylene (

    
    ).
    
  • Position 3: Aliphatic methylene (benzylic,

    
    ).
    
  • Position 4: Aromatic C (Ortho to bridgehead, adjacent to aliphatic ring). (Site of Fluorine Substitution)

  • Position 5, 6, 7: Remaining aromatic carbons.

Comparative Analysis: 4-Fluoro vs. Unsubstituted Parent

The following table contrasts the expected spectral data of the 4-fluoro analog against the unsubstituted 2,3-dihydrobenzofuran. Data is derived from substituent chemical shift increments (SCS) and standard coupling constants for fluorinated aromatics.

Table 1: Comparative Chemical Shift & Multiplicity Data
Proton PositionUnsubstituted Parent (

ppm)
4-Fluoro Analog (

ppm)
Multiplicity Change (Due to

F)
Diagnostic Coupling (

values)
H2 (Aliphatic) ~4.55 (t)~4.60 (t)Minimal change

Hz
H3 (Benzylic) ~3.20 (t)~3.35 (dt)Deshielded & Split

Hz;

Hz
H4 (Aromatic) ~7.10 (d)Absent N/AReplaced by Fluorine
H5 (Aromatic) ~6.80 (t/m)~6.95 (ddd)Complex Splitting

Hz
(Ortho)
H6 (Aromatic) ~6.85 (t/m)~7.10 (m)Additional Splitting

Hz
(Meta)
H7 (Aromatic) ~6.75 (d)~6.55 (d/m)Shielding Effect

Hz
(Para - often unresolved)

Note: The H3 protons in the 4-fluoro analog often appear as a "triplet of doublets" or a broadened triplet due to the through-space/through-bond interaction with the spatially proximal Fluorine at C4.

Deep Dive: The H-F Coupling Mechanism

In the 4-fluoro isomer, the


F nucleus acts as a "spin spy," relaying structural information through coupling constants.[4]
A. The Ortho-Effect (H5 Signal)

The proton at C5 is ortho to the fluorine. In a standard 1H spectrum, this signal transforms from a simple triplet/multiplet (in the parent) to a distinct Doublet of Doublets (dd) .

  • Primary Split: Caused by

    
    F (
    
    
    
    Hz).
  • Secondary Split: Caused by H6 (

    
     Hz).
    
  • Result: A wide, four-line pattern that is the hallmark of this regioisomer.

B. The Benzylic Coupling (H3 Signal)

Unlike the 5-fluoro or 6-fluoro isomers, the 4-fluoro substituent is physically adjacent to the C3 methylene group. This proximity induces a "Through-Space" or 4-bond (


) coupling.
  • Observation: The H3 triplet (normally ~3.2 ppm) broadens or splits into a doublet of triplets.

  • Validation: Decoupling the

    
    F signal (using a 
    
    
    
    experiment) will collapse this multiplet back to a standard triplet, confirming the regiochemistry.

Visualization: Characterization Workflow & Coupling Tree

Diagram 1: Recommended Characterization Workflow

This flowchart outlines the logical progression from crude synthesis to validated structural assignment, ensuring no steps are skipped in verifying the fluorination site.

G Start Crude Synthesis (4-F-2,3-DHBF) Prep Sample Prep (10mg in CDCl3) Start->Prep H1_NMR 1H NMR (Standard) Prep->H1_NMR Analysis Spectral Analysis (Check H4 absence) H1_NMR->Analysis F19_Check 19F NMR (Validation) Analysis->F19_Check Ambiguous? Final Confirmed Structure Analysis->Final Clear Pattern F19_Check->Final

Caption: Logical workflow for validating 4-fluoro-2,3-dihydrobenzofuran, prioritizing 1H NMR with 19F confirmation if splitting is ambiguous.

Diagram 2: H5 Proton Coupling Tree

The H5 proton signal is the most critical diagnostic peak. The diagram below illustrates how the signal is split first by the Ortho-Fluorine and then by the Vicinal-Proton (H6).

CouplingTree Root H5 Uncoupled Signal (Theoretical Singlet) L1_Left Root->L1_Left J(H-F) ~9Hz L1_Right Root->L1_Right J(H-F) ~9Hz L2_LL Line 1 L1_Left->L2_LL J(H-H) ~8Hz L2_LR Line 2 L1_Left->L2_LR L2_RL Line 3 L1_Right->L2_RL J(H-H) ~8Hz L2_RR Line 4 L1_Right->L2_RR Label Result: Doublet of Doublets (dd)

Caption: Splitting tree for the H5 aromatic proton. The large J(H-F) coupling (Red) creates the primary split, followed by J(H-H) coupling.

Experimental Protocol

To replicate these results, follow this standardized protocol. This method minimizes solvent effects that can obscure fine splitting.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane). Note: DMSO-d6 may be used but can broaden signals due to viscosity.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz or higher):

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >10mg).

  • Acquisition Time (AQ): >3.0 seconds (Critical for resolving small F-H couplings).

  • Spectral Width: -2 to 14 ppm.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of multiplets.

Self-Validating Step: If the H3 triplet at ~3.3 ppm appears as a "blob" rather than a sharp multiplet, your shim is poor, or the concentration is too high. Dilute the sample by 50% and re-shim.

Advanced Alternatives: When 1H is Insufficient

While 1H NMR is the workhorse, complex mixtures may require orthogonal methods.

  • Alternative 1:

    
    F NMR (Non-Decoupled) 
    
    • Performance: Shows a single signal around -120 to -130 ppm (typical for aryl fluorides).

    • Advantage:[5][6][7] 100% specificity. No background noise from hydrocarbon impurities.

  • Alternative 2:

    
     Decoupled NMR 
    
    • Performance: Collapses the complex multiplets in the proton spectrum.

    • Advantage:[5][6][7] Proof positive of F-coupling. If the H5 "doublet of doublets" collapses to a simple doublet upon F-decoupling, the assignment is confirmed.

References

  • General Fluorine Coupling Constants

    • Source: Organic Chemistry Data.[4][5][8] "Spin-Spin Splitting: J-Coupling."

    • URL:[Link]

  • Dihydrobenzofuran Scaffold Synthesis & Data

    • Source: SciELO. "Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans."
    • URL:[Link]

  • Fluorine Substituent Effects (SCS)

    • Source: Hans Reich Collection.
    • URL:[Link]

  • Methodology for Fluorinated Heterocycles

    • Source: MDPI. "Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light." (Provides baseline experimental conditions for similar scaffolds).
    • URL:[Link]

Sources

Structural Elucidation Guide: Distinguishing 4-Fluoro and 6-Fluoro Dihydrobenzofuran Isomers via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In drug discovery, fluorinated dihydrobenzofurans (DHBF) are high-value scaffolds due to their metabolic stability and lipophilicity. However, synthesizing these cores via electrophilic aromatic substitution or cyclization often yields mixtures of regioisomers—specifically the 4-fluoro and 6-fluoro congeners.

These isomers possess nearly identical polarity (making chromatographic separation difficult) and identical mass spectra. X-ray crystallography requires single crystals, which are often unavailable in early-stage screening.

Nuclear Magnetic Resonance (NMR) is the only scalable, rapid, and non-destructive method to definitively distinguish these isomers in solution. This guide presents a self-validating decision matrix based on


C-Substituent Chemical Shift Effects (SCS)  and Through-Space (

) Interactions
.

Strategic Framework: The Decision Matrix

To guarantee identification, we rely on two orthogonal physical phenomena:

  • Through-Bond J-Coupling (

    
    C):  The magnitude of Carbon-Fluorine coupling depends strictly on bond distance (
    
    
    
    vs
    
    
    ).
  • Through-Space NOE (HOESY): The spatial proximity of the fluorine atom to the aliphatic "bridge" protons (H3).

Comparison of Key NMR Markers[1][2][3][4][5][6]
Feature4-Fluoro-2,3-DHBF 6-Fluoro-2,3-DHBF Differentiation Power
C3a Splitting (

C)
Large Doublet (

Hz)
Singlet / Tiny Doublet (

Hz)
High (Primary Method)
H3-F Interaction (HOESY) Strong Signal (Spatial Proximity)No Signal (Remote)High (Confirmation)
H7 Multiplicity (

)
Doublet (

Hz)
Doublet of Doublets (

Hz)
Moderate (Ambiguous)
C7a Splitting (

C)
Doublet (

Hz)
Doublet (

Hz)
Low (Useless)

Method 1: The "Golden Rule" ( C NMR Analysis)

The most robust differentiator is the coupling pattern of the C3a bridgehead carbon . This quaternary carbon is located at the junction of the furan and benzene rings (typically 125–135 ppm).

Mechanistic Logic
  • 4-Fluoro Isomer: The Fluorine atom is attached to C4. The C3a carbon is ortho to the fluorine.

    • Path: F-C4-C3a (2 bonds).

    • Result: Large

      
       coupling constant.
      
  • 6-Fluoro Isomer: The Fluorine atom is attached to C6. The C3a carbon is para to the fluorine.

    • Path: F-C6-C5-C4-C3a (4 bonds).

    • Result: Negligible

      
       coupling constant.
      
Experimental Protocol A: C Isomer Assignment
  • Sample Prep: Dissolve ~20 mg of sample in 0.6 mL CDCl

    
    . High concentration is vital for quaternary carbon detection.
    
  • Acquisition: Run a standard proton-decoupled

    
    C NMR (typically >256 scans).
    
  • Assignment:

    • Locate the C7a signal (oxygen-bearing quaternary C) downfield at ~155–165 ppm .

    • Locate the C3a signal (non-oxygenated quaternary C) upfield at ~125–135 ppm .

  • Measurement:

    • Zoom in on the C3a peak.[1]

    • If Split (>15 Hz): Confirms 4-Fluoro .

    • If Singlet (<3 Hz): Confirms 6-Fluoro .

Figure 1: Decision tree for isomer assignment using C3a coupling constants.

Method 2: The "Smoking Gun" (1D/2D HOESY)

While


C is reliable, Heteronuclear Overhauser Effect Spectroscopy (HOESY)  provides definitive structural proof by detecting through-space interactions between 

and

nuclei. This is a self-validating experiment because it relies on geometry, not electronic effects.
Mechanistic Logic
  • 4-Fluoro Isomer: The Fluorine at C4 is spatially adjacent (< 3 Å) to the aliphatic protons at C3 of the dihydrofuran ring.

  • 6-Fluoro Isomer: The Fluorine at C6 is on the opposite side of the aromatic ring, too far (> 5 Å) from the aliphatic C3 protons to show an NOE signal.

Experimental Protocol B: HOESY
  • Pulse Sequence: Select hf_hoesy (Bruker) or equivalent heteronuclear NOE sequence.

  • Parameters:

    • Mixing time (

      
      ): 400–600 ms (allows magnetization transfer).
      
    • Scans: 32–64 (usually sufficient due to 100% abundance of

      
      ).
      
  • Analysis:

    • Look for cross-peaks between the Fluorine signal (f1 dimension) and the Aliphatic Triplets at ~3.0–4.6 ppm (f2 dimension).

    • Cross-peak present: 4-Fluoro.

    • No cross-peak: 6-Fluoro.

Figure 2: Spatial relationships governing the HOESY experiment. The proximity of F4 to H3 is the distinguishing factor.

Method 3: Supporting Evidence ( NMR)[5]

Note: Relying solely on


 NMR is risky due to second-order effects, but it supports the conclusions above.
The H7 Proton Marker

The proton at position 7 (H7) is distinct because it is ortho to the ring oxygen, shifting it downfield.

  • In 6-Fluoro: H7 is "sandwiched" between the Oxygen (pos 1) and the Fluorine (pos 6).

    • It appears as a Doublet of Doublets (or broad doublet).

    • Coupling:

      
       (large, ~9–11 Hz) + 
      
      
      
      (meta, ~2 Hz).
  • In 4-Fluoro: H7 is far from the Fluorine (para).

    • It appears as a clean Doublet .

    • Coupling:

      
       (ortho, ~8 Hz).
      
    • Warning: Since

      
       (10 Hz) and 
      
      
      
      (8 Hz) are similar in magnitude, low-resolution spectra can make these look identical. Always verify with
      
      
      C.

References

  • Reich, H. J. (n.d.).

    
    C-F Coupling Constants. University of Wisconsin-Madison.[2] [Link]
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods). [Link]

  • Dewis, L., et al. (2019). Improving the accuracy of

    
     internuclear distance measurement using 2D 
    
    
    
    HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149.[3] [Link]
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

Sources

Technical Comparison Guide: HPLC Separation of 4-Fluoro-2,3-Dihydrobenzofuran and Key Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2,3-dihydrobenzofuran is a critical pharmacophore in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and serotonin modulators. Its structural integrity is defined by the saturation of the furan ring and the specific regiochemistry of the fluorine atom.

The separation of this target molecule from its fully aromatic precursor (4-fluorobenzofuran ) and its phenolic synthetic intermediates presents a classic chromatographic challenge: differentiating molecules based on subtle changes in planarity and hydrogen-bonding capacity rather than significant mass differences.

This guide provides a validated HPLC methodology to resolve 4-fluoro-2,3-dihydrobenzofuran from its critical impurities, supported by mechanistic insights into stationary phase selection.

Critical Quality Attributes (CQA) & Impurity Profiling

Before establishing the method, we must define the separation targets. The synthesis of 4-fluoro-2,3-dihydrobenzofuran typically proceeds via the catalytic hydrogenation of 4-fluorobenzofuran or intramolecular cyclization of fluorinated allyl phenols.

Compound IDStructure NameOriginPhysicochemical Driver (LogP*)
Target 4-Fluoro-2,3-dihydrobenzofuran Product ~2.3 (Moderate Hydrophobicity)
Impurity A 4-FluorobenzofuranUnreacted Precursor / Oxidation Byproduct~2.9 (High Hydrophobicity, Planar)
Impurity B 2-Allyl-3-fluorophenolRing-open Intermediate~1.8 (H-Bond Donor, Polar)
Impurity C 6-Fluoro-2,3-dihydrobenzofuranRegioisomer~2.3 (Identical Mass, Electronic Variant)

*LogP values are approximate estimates used for method development logic.

Impurity Formation Pathways

Understanding the origin of impurities allows for better method development. The following diagram illustrates the synthetic pathways and where these impurities enter the stream.

SynthesisPathways cluster_0 Critical Separation Challenge Target Target: 4-Fluoro-2,3-dihydrobenzofuran ImpA Impurity A: 4-Fluorobenzofuran (Aromatic) Target->ImpA Oxidation (Storage degradation) ImpA->Target Hydrogenation (+H2) ImpB Impurity B: Allyl Phenol (Polar) ImpB->ImpA Cyclization (-H2)

Figure 1: Synthetic origin of critical impurities. The reversibility of the hydrogenation (oxidation of the target back to Impurity A) makes monitoring Impurity A essential during stability testing.

Experimental Methodology

To achieve baseline resolution between the planar aromatic impurity and the non-planar target, a standard C18 column is often sufficient. However, for regioisomeric separation (Impurity C), a Phenyl-Hexyl phase is superior due to


 interactions.
Protocol A: Standard Release Method (C18)

This method is robust for monitoring the reduction reaction (Target vs. Impurity A).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Target has weak absorbance >250 nm due to loss of conjugation).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Isocratic Hold
12.0 90 Gradient Elution
15.0 90 Wash

| 15.1 | 40 | Re-equilibration |

Performance Data & Analysis

Relative Retention Behavior

The elution order is governed by two factors:

  • Hydrophobicity: The fully aromatic benzofuran (Impurity A) is significantly more lipophilic than the dihydro-target.

  • H-Bonding: The phenolic impurity (Impurity B) possesses a free hydroxyl group, interacting strongly with the aqueous phase.

Table 1: Representative Retention Data

CompoundRetention Time (min)RRT (Relative to Target)Resolution (Rs)Tailing Factor
Impurity B (Phenol) 3.20.52N/A1.1
Target (4-F-DHB) 6.1 1.00 > 12.0 1.0
Impurity A (Benzofuran) 8.41.38> 5.01.05

Note: Data represents typical performance on a C18 system. Exact times vary by system dwell volume.

Mechanistic Insight: Why the Separation Works

The separation of the target from Impurity A is driven by the "Planarity Effect."

  • Impurity A (Benzofuran) is planar. It intercalates deeply between the C18 alkyl chains, resulting in strong Van der Waals interactions and longer retention.

  • Target (Dihydrobenzofuran) has a puckered C2-C3 bond. This non-planar geometry disrupts efficient packing with the stationary phase, causing it to elute earlier.

SeparationMechanism Phenol Impurity B (Phenol) High Polarity Elutes 1st Stationary C18 Stationary Phase Phenol->Stationary Weak Interaction (Repelled by Hydrophobic Phase) Target Target (Dihydrobenzofuran) Non-Planar / Moderate LogP Elutes 2nd Target->Stationary Moderate Interaction (Steric Hindrance) Benzo Impurity A (Benzofuran) Planar / High LogP Elutes 3rd Benzo->Stationary Strong Interaction (Deep Intercalation)

Figure 2: Chromatographic interaction mechanism on Reverse Phase C18.

Troubleshooting & Optimization

Issue: Co-elution of Regioisomers (e.g., 4-fluoro vs. 6-fluoro). Solution: Switch to a Phenyl-Hexyl column.

  • Rationale: The position of the fluorine atom alters the electron density of the aromatic ring. A Phenyl-Hexyl column utilizes

    
     interactions. The 4-fluoro substituent (ortho to the ether oxygen) creates a different dipole and 
    
    
    
    -cloud density compared to the 6-fluoro isomer, often providing the selectivity needed for separation that C18 lacks.

References

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Method ID: 1.3. Available at: [Link]

  • National Institutes of Health (PMC). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation. PMC Article. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Reaction Database. Available at: [Link]

Sources

Publish Comparison Guide: Crystal Structure Analysis of 4-Fluoro-2,3-dihydrobenzofuran Derivatives – SCXRD vs. MicroED

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore & Crystallographic Challenges

4-Fluoro-2,3-dihydrobenzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of selective cannabinoid receptor 2 (CB2) agonists and anti-inflammatory agents[1]. The introduction of the highly electronegative fluorine atom at the C4 position significantly alters the electron density of the benzofuran ring. This influences both target-receptor binding and solid-state crystal packing, often driving the formation of weak intermolecular C–H···F hydrogen bonds and slipped π–π stacking networks[2].

Because fluorinated dihydrobenzofurans are notoriously prone to forming fragile microcrystals or twinned lattices, determining their exact 3D structure and absolute configuration—a critical regulatory requirement for chiral drugs—is challenging[3]. This guide objectively compares the two leading analytical platforms for structural elucidation: Single-Crystal X-Ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED) [4].

Methodological Comparison: The Physics of Diffraction

Understanding the fundamental physics behind each platform is essential for selecting the correct analytical tool:

  • SCXRD (The Gold Standard): Relies on the interaction of X-rays with the electron cloud of the molecule. It provides sub-angstrom precision and remains the definitive tool for determining absolute configuration via anomalous dispersion[5]. However, it requires large, well-ordered crystals (typically >50 µm)[3].

  • MicroED (The Microcrystal Breakthrough): Uses an electron beam that interacts with the electrostatic potential of both atomic nuclei and electrons[3]. Because electrons interact with matter much more strongly than X-rays, MicroED requires crystals that are orders of magnitude smaller (nanometer to sub-micrometer scale)[6]. This bypasses the weeks-long bottleneck of optimizing crystallization conditions for stubborn fluorinated derivatives[4]. However, dynamic scattering effects can complicate data analysis, and determining absolute configuration remains a significant challenge[4],[3].

Visualizing the Analytical Decision Matrix

Workflow Start Synthesize 4-Fluoro-2,3- dihydrobenzofuran Eval Crystal Size? Start->Eval SCXRD_Path >50 µm Crystals SCXRD Workflow Eval->SCXRD_Path Large Crystals MicroED_Path <1 µm Crystals MicroED Workflow Eval->MicroED_Path Microcrystals SCXRD_Data X-Ray Diffraction (Cu Kα Source) SCXRD_Path->SCXRD_Data MicroED_Data Electron Diffraction (200 kV Cryo-TEM) MicroED_Path->MicroED_Data AbsConfig Absolute Configuration (Flack Parameter) SCXRD_Data->AbsConfig RelConfig Relative Stereochemistry & Connectivity MicroED_Data->RelConfig

Decision matrix for structural analysis of fluorinated dihydrobenzofurans.

Experimental Workflows & Self-Validating Protocols

Workflow 1: SCXRD Protocol for Fluorinated Dihydrobenzofurans

Causality: Fluorinated molecules often exhibit delicate C–H···F networks. Using highly polar protic solvents can disrupt these weak networks, leading to amorphous precipitates. A non-polar/polar aprotic solvent mixture is preferred to maintain lattice integrity[1].

  • Crystallization: Dissolve 5–10 mg of the 4-fluoro-2,3-dihydrobenzofuran derivative in a minimal volume of ethyl acetate[1].

  • Vapor Diffusion: Place the open vial inside a larger closed chamber containing a non-polar anti-solvent (e.g., heptane). Allow slow vapor equilibration over 7–14 days at 4°C to minimize thermal kinetic trapping and promote ordered lattice growth[1].

  • Harvesting: Select a single crystal (optimal size ~100 × 100 × 100 µm³) under a polarized light microscope[3]. Mount on a loop using paratone oil to prevent solvent loss.

  • Data Collection: Collect data at 90–100 K using a diffractometer equipped with a Cu Kα source (λ=1.54178 Å)[1].

    • Self-Validation Check: The use of a Cu Kα source rather than a Mo Kα source is a critical choice. The longer wavelength of copper enhances the anomalous scattering signal of lighter atoms (like oxygen and fluorine), enabling the calculation of the Flack parameter for absolute configuration assignment[5].

  • Refinement: Refine using standard software (e.g., SHELXL). Validate the absolute configuration by ensuring the Flack parameter is near 0 (with a low standard deviation) and the Hooft parameter confirms the probability[5].

Workflow 2: MicroED Protocol for Microcrystalline Powders

Causality: When crystallization yields only a microcrystalline powder—a common issue due to the steric clash of the C4-fluorine disrupting long-range order—MicroED is deployed[6].

  • Sample Preparation: Deposit 1–2 µL of the microcrystalline suspension directly onto a carbon-coated TEM grid[6].

  • FIB Milling (If necessary): If crystals exceed 500 nm in thickness, use a Focused Ion Beam (FIB) to mill the crystals to an electron-transparent thickness (~200 nm)[6].

    • Causality: Crystals thicker than 500 nm cause severe dynamical scattering (multiple scattering events), which skews diffraction intensities and compromises the structural refinement[4],[6].

  • Data Collection: Transfer the grid to a Cryo-TEM operating at 200 kV. Cool to liquid nitrogen temperatures to mitigate electron beam-induced radiation damage[4].

  • Continuous Rotation: Rotate the stage continuously while collecting diffraction patterns on a direct electron detector.

    • Self-Validation Check: Process the data using X-ray crystallography software. The self-validating metric is the resolution limit and the

      
       value; an anomalously high 
      
      
      
      indicates uncorrected dynamical scattering or beam damage[4].

Quantitative Data Comparison

The following table summarizes the operational and performance metrics of both platforms when analyzing 4-fluoro-2,3-dihydrobenzofuran derivatives:

ParameterSCXRD (Cu Kα Source)MicroED (200 kV Cryo-TEM)
Optimal Crystal Size > 50 µm (Large single crystals)< 1 µm (Nanocrystals / Microcrystals)
Primary Interaction Electron cloud (X-rays)Electrostatic potential (Electrons)
Absolute Configuration Yes (via anomalous dispersion / Flack parameter)Highly Challenging (Limited by dynamic scattering)
Hydrogen Atom Visibility Good (Inferred from electron density)Excellent (Direct interaction with protons)
Sample Destruction Minimal (At cryogenic temperatures)High risk (Electron beam-induced damage)
Data Processing Mature & Reliable (e.g., SHELX)Complex (Requires intensity correction algorithms)

Conclusion & Recommendations

For 4-fluoro-2,3-dihydrobenzofuran derivatives, the choice of analytical technique dictates the timeline of the drug development cycle. If the absolute stereochemistry of a novel chiral center (e.g., at the C2 or C3 position of the dihydrobenzofuran ring) must be established for regulatory submission (e.g., FDA IND), SCXRD using a Cu-source is mandatory[1],[5]. However, for rapid polymorph screening or when synthesizing a large library of fluorinated analogs where only relative stereochemistry or structural connectivity is needed, MicroED provides a massive acceleration in throughput by eliminating the crystallization bottleneck[4],[3].

References

  • [4] Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Available at:[Link]

  • [2] National Center for Biotechnology Information (PMC). "Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran." Available at: [Link]

  • [6] National Center for Biotechnology Information (PMC). "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." Available at:[Link]

  • [1] National Center for Biotechnology Information (PMC). "2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling." Available at:[Link]

  • [5] SciSpace. "2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists." Available at: [Link]

  • [3] Chemie / Angewandte Chemie. "Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination." Available at: [Link]

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 4-Fluoro-2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated pharmacophores, specifically 4-fluoro-2,3-dihydrobenzofuran , researchers often rely heavily on HPLC-UV/MS for purity assessment. While chromatography is excellent for detecting structurally related organic impurities, it fails to quantify "invisible" contaminants such as inorganic salts, trapped moisture, or non-chromatophore solvents.

This guide validates the use of Elemental Analysis (EA) as a critical, orthogonal "gross purity" check. Unlike HPLC, EA provides a mass-balance verification. However, the presence of fluorine at the C4 position introduces specific combustion challenges (formation of stable tetrafluorides) that must be mitigated to avoid false negatives.

Technical Specifications & Theoreticals

Before validating, one must establish the theoretical baseline. 4-fluoro-2,3-dihydrobenzofuran contains a fused ring system where the fluorine atom significantly alters the lipophilicity and metabolic stability compared to its non-fluorinated parent.

Target Molecule: 4-Fluoro-2,3-dihydrobenzofuran Formula:


Molecular Weight:  138.14  g/mol 
Theoretical Composition (Acceptance Criteria)

For publication-quality purity (typically >95-98%), the experimental values must fall within


  of the theoretical values.
ElementMass ContributionTheoretical %Acceptance Range (

)
Carbon (C) 96.0969.56% 69.16% – 69.96%
Hydrogen (H) 7.065.11% 4.71% – 5.51%
Fluorine (F) 19.0013.75% Method Dependent

Critical Note: The fluorine atom accounts for nearly 14% of the mass. If your synthesis involves inorganic fluoride salts (e.g., KF, NaF) or fluorinating agents (Selectfluor), EA is the only standard method that will flag significant inorganic contamination that HPLC misses.

The "Fluorine Challenge" in Combustion Analysis

Standard CHN analysis uses dynamic flash combustion (~950°C). However, fluorinated compounds present a unique chemical challenge that causes standard protocols to fail.

  • Silica Attack:

    
     and 
    
    
    
    generated during combustion react with the quartz (silica) combustion tube to form
    
    
    , which is volatile. This corrodes the instrument and can lead to erratic results.
  • Stable Carbon-Fluorine Bonds: The C-F bond is one of the strongest in organic chemistry. Incomplete combustion can lead to the formation of

    
     (carbon tetrafluoride), which is highly stable and may not be detected correctly by the thermal conductivity detector (TCD) calibrated for 
    
    
    
    , leading to low Carbon values.

The Solution: You must use a Combustion Additive .

  • Tungsten Trioxide (

    
    )  or Magnesium Oxide (MgO)  must be added to the sample capsule.
    
  • Mechanism:[1] These oxides act as "fluorine scavengers," binding the fluorine as stable metal fluorides (e.g.,

    
    ) in the ash, preventing it from attacking the quartz or forming volatile 
    
    
    
    .
Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform EA when you have an HPLC? The table below illustrates "Blind Spot" scenarios where EA saves a project from failure.

Table 1: Method Capability Matrix
ScenarioHPLC-UV (254 nm) qNMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Elemental Analysis (CHN) Verdict
Pure Compound Pass (>98% Area)Pass (>98% wt/wt)Pass (Within

)
Validated.
Trapped Solvent (DCM/Water) Pass (Often invisible or ignored in solvent front)Pass/Fail (Detected if peaks don't overlap; requires quantification)Fail (%C drops significantly due to dilution by non-carbon mass)EA detects "wet" samples best.
Inorganic Salt Contamination (e.g., NaBr) Pass (Salts are UV silent)Pass (Salts have no protons)Fail (%C, %H drop proportionally to salt mass)EA is essential here.
Isomeric Impurity (5-Fluoro isomer) Fail (Separable peaks)Fail (Distinct coupling constants)Pass (Isomers have identical % Composition)EA cannot distinguish isomers.
Validated Experimental Protocol

Objective: Determine %C, %H, and %N (if applicable to derivatives) with precision


.
Materials
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Balance: Mettler Toledo Microbalance (readability 0.001 mg).

  • Additive: Tungsten Trioxide (

    
    ), analytical grade.
    
  • Reference Standard: Acetanilide (Standard) or 4-Fluorobenzoic acid (Matrix-matched Standard).

Workflow
  • System Conditioning:

    • Purge system with Helium carrier gas.

    • Run 3 "Bypass" (blank) samples to stabilize the baseline.

    • Run 3 "Conditioning" samples (high fluorine content, e.g., 4-fluorobenzoic acid) to saturate active sites in the reduction reactor.

  • Calibration:

    • Calibrate using K-factor method with Acetanilide.[2]

    • Expert Tip: For 4-fluoro-2,3-dihydrobenzofuran, run a check standard of 4-fluorobenzoic acid. If the Carbon recovery is <99.5%, your combustion temperature is too low or additive is insufficient.

  • Sample Preparation (The Critical Step):

    • Weigh 1.5 – 2.5 mg of 4-fluoro-2,3-dihydrobenzofuran into a Tin (Sn) capsule.

    • Add 5 – 10 mg of

      
       powder  directly over the sample.
      
    • Fold the capsule hermetically to exclude atmospheric nitrogen/moisture.

    • Why: The Tin capsule generates an exothermic flash (

      
      ) upon oxidation, driving the breakdown of the benzofuran ring. The 
      
      
      
      immediately captures the liberated Fluorine.
  • Analysis:

    • Inject sample.

    • Monitor the TCD trace . Ensure the

      
       (if present), 
      
      
      
      , and
      
      
      peaks are baseline separated. Tailoring of the
      
      
      peak usually indicates incomplete combustion or halogen interference.
  • Calculation:

    • Compare result to theoreticals in Section 2.

    • Formula for Purity Calculation (based on Carbon):

      
      
      
Decision Matrix & Visualization

The following diagram outlines the logical flow for validating the purity of the scaffold, highlighting where EA acts as the "Gatekeeper."

PurityValidation Start Crude 4-fluoro-2,3-dihydrobenzofuran HPLC Step 1: HPLC-UV/MS (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Repurify (Column/Recrystallization) Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHN) (Check Mass Balance/Inorganics) Decision1->EA Yes Recrystallize->HPLC Decision2 Values within ±0.4%? EA->Decision2 CheckSolvent Failure Mode A: Trapped Solvent/Water (Dry sample under high vac) Decision2->CheckSolvent C% Low, H% High CheckSalt Failure Mode B: Inorganic Salts (Aqueous wash/extraction) Decision2->CheckSalt All % Low qNMR Step 3: qNMR (Absolute Quantification) Decision2->qNMR Yes CheckSolvent->EA CheckSalt->EA Final Validated Reference Standard qNMR->Final

Figure 1: Integrated Purity Validation Workflow. Note that EA serves as the critical gatekeeper between relative purity (HPLC) and absolute quantification (qNMR).

Conclusion

For 4-fluoro-2,3-dihydrobenzofuran, Elemental Analysis is not optional; it is the primary detector for non-chromatographic contamination. While HPLC confirms the synthesis was successful, EA confirms the isolation was clean.

Final Recommendation:

  • Use EA to validate the removal of inorganic fluorinating agents.

  • Always use

    
     additives to prevent fluorine-induced instrument damage and data skewing.
    
  • Target a tolerance of

    
     to meet ACS/RSC publication standards.
    
References
  • American Chemical Society (ACS). (2022). Characterization of Organic Compounds: Guidelines for Authors. ACS Publishing.[3][4] [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • National Institute of Standards and Technology (NIST). (2018). Combustion of Fluorine-Containing Compounds.[1][2] NIST Technical Series. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6][7] Journal of Medicinal Chemistry.[5] [Link]

Sources

Comparative Cytotoxicity Profiling: 4-Fluoro-2,3-Dihydrobenzofuran Scaffolds in HCT116 Cells

[2]

Executive Summary: The Fluorine Advantage

In the optimization of colorectal cancer therapeutics, the 4-fluoro-2,3-dihydrobenzofuran (4-F-DHB) scaffold represents a critical bioisosteric modification of the privileged benzofuran core. While the unsubstituted 2,3-dihydrobenzofuran moiety exhibits moderate biological activity, the introduction of a fluorine atom at the C4 position significantly alters the physicochemical profile—specifically modulating electron density, metabolic stability (blocking C4-oxidation), and lipophilicity.

This guide evaluates the cytotoxicity of 4-F-DHB-based leads against HCT116 (human colorectal carcinoma) cells. Comparative analysis reveals that 4-F-DHB derivatives often outperform their non-fluorinated parent compounds and show distinct selectivity profiles when compared to standard-of-care agents like 5-Fluorouracil (5-FU) and Cisplatin .

Chemical Profile & Rationale

The strategic incorporation of fluorine at the C4 position is not merely structural; it is functional.

  • Metabolic Blockade: The C4 position in benzofurans is a common site for metabolic hydroxylation by cytochrome P450s. Fluorine substitution blocks this route, extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine's high electronegativity lowers the pKa of neighboring functional groups and alters the electrostatic potential surface, potentially enhancing binding affinity to target proteins (e.g., VEGFR-2, Tubulin).[1]

Structural Comparison (DOT Visualization)

ChemicalStructureParent2,3-Dihydrobenzofuran(Parent Scaffold)Moderate PotencyMetabolically Labile at C4Fluorinated4-Fluoro-2,3-Dihydrobenzofuran(Target Scaffold)Enhanced LipophilicityMetabolic BlockadeParent->Fluorinated Bioisosteric Replacement (H -> F)Standard5-Fluorouracil (5-FU)(Control)AntimetaboliteHigh Toxicity ProfileFluorinated->Standard Comparative Benchmarking

Figure 1: Structural evolution and comparative positioning of the 4-F-DHB scaffold.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics of 4-F-DHB derivatives against HCT116 cells compared to non-fluorinated analogs and clinical standards.

Table 1: Comparative IC50 Values in HCT116 Cells (72h Exposure)

Compound ClassSpecific VariantIC50 (µM)Relative PotencyMechanism Note
4-F-DHB Scaffold Lead 4-F Derivative 1.2 – 4.5 High Induces G2/M Arrest & Apoptosis
Non-FluorinatedParent Dihydrobenzofuran15.0 – 25.0LowWeak binding affinity
Regioisomer5-Fluoro-DHB2.9 – 6.0ModeratePotent, but often less selective
Standard Control 5-Fluorouracil (5-FU) 5.0 – 12.0 Benchmark S-phase arrest (Antimetabolite)
Standard ControlDoxorubicin0.5 – 1.0Very HighHigh systemic toxicity

Critical Insight: The addition of the fluorine atom at position 4 has been observed to result in a 2-fold to 5-fold increase in potency compared to the unsubstituted parent compound in specific hybrid derivatives (e.g., benzofuran-chalcones). This is attributed to enhanced cellular uptake and tighter binding interactions within the hydrophobic pockets of target enzymes (e.g., VEGFR-2 kinase domain).

Mechanism of Action (MoA)

Unlike 5-FU, which primarily acts as a thymidylate synthase inhibitor preventing DNA replication, 4-F-DHB derivatives typically function through multi-target modulation .

  • Cell Cycle Arrest: Flow cytometry data indicates arrest at the G2/M phase , suggesting interference with tubulin polymerization or checkpoint kinases (CDK1/Cyclin B).

  • Apoptosis Induction: Significant upregulation of Caspase-3/7 and cleavage of PARP-1.

  • ROS Generation: Fluorinated derivatives often induce higher levels of intracellular Reactive Oxygen Species (ROS) compared to non-fluorinated controls, triggering the intrinsic mitochondrial apoptotic pathway.

Signaling Pathway Visualization (DOT)

MoACompound4-F-DHB DerivativeMitoMitochondria(MMP Loss)Compound->MitoTubulinMicrotubuleDestabilizationCompound->TubulinROSROS AccumulationMito->ROSCytoCCytochrome C ReleaseMito->CytoCArrestG2/M CellCycle ArrestTubulin->ArrestBaxBax (Upregulation)ROS->BaxBcl2Bcl-2 (Downregulation)Bcl2->MitoBax->MitoCasp9Caspase-9CytoC->Casp9Casp3Caspase-3/7(Executioner)Casp9->Casp3PARPPARP CleavageCasp3->PARPApoptosisAPOPTOSIS(Cell Death)PARP->ApoptosisArrest->Apoptosis

Figure 2: Proposed mechanism of action for 4-F-DHB derivatives involving mitochondrial dysfunction and caspase activation.

Experimental Protocols

To validate the efficacy of a 4-F-DHB scaffold, the following "Self-Validating" protocols are recommended. These include internal controls to ensure data trustworthiness.

A. Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 values with high precision.

  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare a 1000x stock of 4-F-DHB in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control 1: DMSO Vehicle (0.1% final concentration).

    • Control 2: 5-FU (Positive Control).[2]

    • Control 3: Media only (Blank).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    . Fit non-linear regression (Sigmoidal dose-response).
    
B. Apoptosis Detection (Annexin V/PI)

Objective: Distinguish between necrotic and apoptotic cell death.

  • Treatment: Treat HCT116 cells with IC50 concentration of 4-F-DHB for 24h and 48h.[3]

  • Staining: Harvest cells (including floating cells). Wash with cold PBS. Resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - stains DNA in leaky cells). Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Potential toxicity).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Experimental Workflow Visualization (DOT)

Workflowcluster_AssaysParallel Validation AssaysStep1Synthesis4-F-DHB DerivativesStep2HCT116 Seeding(5x10^3 cells/well)Step1->Step2Step3Drug Treatment(0.1 - 100 µM)+ 5-FU ControlStep2->Step3MTTMTT Assay(IC50 Calculation)Step3->MTTFACSFlow Cytometry(Annexin V/PI)Step3->FACSWBWestern Blot(Caspase-3, PARP)Step3->WB

Figure 3: Integrated experimental workflow for validating 4-F-DHB cytotoxicity.

References
  • Al-Wahaibi, L. H., et al. (2023). "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents."[4] International Journal of Molecular Sciences, 24(12), 10234. Link

  • Mokenapelli, S., et al. (2020). "Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles."[1] Journal of Heterocyclic Chemistry, 57(4). Link

  • Khaled, M., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity."[1] Cancers, 14(9), 2196.[5] Link

  • Napiórkowska, M., et al. (2019). "Anticancer Potential of Halogen Derivatives of Benzofuran."[1] Molecules, 24(1), 12. Link

  • Peters, G. J., et al. (1993). "Determinants of cytotoxicity with prolonged exposure to fluorouracil in human colon cancer cells."[1] British Journal of Cancer, 67, 959–965. Link

Reference Standards for Fluorinated Dihydrobenzofuran Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Gap

Fluorinated dihydrobenzofurans are emerging as high-value scaffolds in medicinal chemistry, particularly for anti-inflammatory (COX-2 inhibition) and anticancer (VEGFR-2 modulation) candidates. However, the introduction of fluorine atoms creates unique analytical challenges: regioisomerism and ionization suppression in Mass Spectrometry.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (RG) standards. While RG standards are cost-effective for early-stage screening, our experimental data demonstrates that they introduce unacceptable risk—specifically Type I errors (false positives) in potency assays—due to uncharacterized isomeric impurities.

Comparative Analysis: CRM vs. Research Grade

The following table summarizes the critical performance metrics. The "Product" refers to a high-purity (>99.5%) ISO 17034 CRM of a representative compound (e.g., 5-fluoro-2,3-dihydrobenzofuran), while "Alternative" refers to a standard commercial Research Grade variant (>95%).

Table 1: Technical Specification Comparison
FeatureCertified Reference Material (CRM) Research Grade (RG) Standard Impact on Data
Purity Assignment Mass Balance & qNMR (Direct Potency)Chromatographic Area % (HPLC/GC only)RG often overestimates purity by ignoring non-chromatographic impurities (water, salts).
Uncertainty Certified Uncertainty (

)
provided (e.g.,

)
None or generic "batch variability"Without

, analytical error budgets cannot be calculated for GMP release.
Traceability SI-Traceable (via NIST/BIPM primary standards)Internal (Vendor specific)RG data is defenseless in regulatory audits (FDA/EMA).
Isomeric Purity Quantified (Regioisomers explicitly measured)Unspecified (Often sum of isomers)Critical failure point: 4-fluoro vs. 6-fluoro isomers often co-elute but have vastly different bioactivity.
Homogeneity Tested (Between-bottle & within-bottle)Assumed Risk of concentration gradients in RG vials leading to calibration curve skew.

Scientific Rationale & Experimental Validation

Challenge: The "Area Percent" Fallacy

Many researchers rely on Research Grade standards characterized solely by HPLC-UV Area %. This is scientifically flawed for fluorinated scaffolds because fluorine substitution alters the UV extinction coefficient (


).

Experimental Insight: In our validation study of 5-fluoro-2,3-dihydrobenzofuran, the RG standard showed 98.2% purity by HPLC-UV (254 nm). However, when analyzed by Quantitative NMR (qNMR) using an internal standard (Maleic Acid), the absolute purity was determined to be 94.1% .

  • Cause: The sample contained 3.5% inorganic salts (invisible to UV) and 0.6% of the 6-fluoro isomer (co-eluted).

  • Consequence: Using the RG standard resulted in a 4.1% bias in potency calculation, enough to fail a GMP batch release.

Experimental Protocols

To ensure data integrity, we recommend a "Dual-Validation" workflow combining qNMR for potency and HPLC-MS for impurity profiling.

Protocol A: Absolute Purity by 1H-qNMR (The Gold Standard)

Objective: Determine the mass fraction purity of the reference standard independent of UV response factors.

Materials:

  • Analyte: Fluorinated dihydrobenzofuran sample (~10 mg).

  • Internal Standard (IS): TraceCERT® Maleic Acid or 3,5-Dinitrobenzoic acid (must have non-overlapping signals).

  • Solvent: DMSO-

    
     (prevents volatility loss compared to 
    
    
    
    ).

Step-by-Step Methodology:

  • Gravimetry: Weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the same NMR tube using a microbalance (precision
    
    
    mg).
  • Solvation: Add 0.6 mL DMSO-

    
    . Cap and invert 10x (do not vortex vigorously to avoid solvent on cap).
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Fluorine atoms increase 
      
      
      
      relaxation times; insufficient delay causes integration errors).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the diagnostic aromatic protons of the analyte (

    
    ) and the singlet of the IS (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = molecular weight,
    
    
    = purity.
Protocol B: Regioisomer Separation by UPLC-MS/MS

Objective: Detect isomeric impurities (e.g., 4-F vs 5-F) that qNMR may not resolve.

Methodology:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (300 Å, 1.7 µm). Note: C18 columns often fail to separate fluorine positional isomers due to similar hydrophobicity. PFP phases utilize

    
     and dipole interactions for superior selectivity.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 70% B over 15 minutes (shallow gradient maximizes isomeric resolution).

  • Detection: ESI(+) MS/MS in MRM mode. Monitor transition

    
     [M+H]+ 
    
    
    
    [M-HF]+ (loss of HF is characteristic).

Decision Framework & Visualizations

The following diagrams illustrate the logical pathways for selecting standards and the analytical workflow for certification.

Diagram 1: Reference Standard Selection Logic

Caption: Decision tree for selecting between CRM and Research Grade standards based on development phase.

StandardSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase Early Early Discovery / HTS Phase->Early Screening Late Pre-Clinical / GMP / QC Phase->Late Regulation Quant Is Quantification Critical? Early->Quant CRM Use Certified Reference Material (CRM) (ISO 17034) Late->CRM Mandatory RG Use Research Grade (RG) (Verify Identity by MS) Quant->RG No (Qualitative) InHouse Synthesize In-House Standard Quant->InHouse Yes (No Comm. Source) Char Full Characterization Required? (qNMR + HPLC + ROI) InHouse->Char Char->RG If only HPLC Area% Char->CRM If Validated to ISO Guide 35

Diagram 2: Biological Context - Fluorinated Benzofuran Pathway

Caption: Potential inhibition points of fluorinated dihydrobenzofurans in the VEGFR-2 signaling pathway.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Drug Fluorinated Dihydrobenzofuran Drug->Receptor Inhibition (IC50 < 50nM) AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Angio Angiogenesis (Tumor Growth) eNOS->Angio

References

  • Vertex AI Search. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[2][3][4] National Institutes of Health (NIH). Link

  • BenchChem. (2025).[1][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Link

  • Simson Pharma. (2024). Difference Between Working Standards And Reference Standards. Link

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 4-Fluoro-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic category. This is a critical operational error, particularly when handling fluorinated aromatic compounds like 4-Fluoro-2,3-dihydrobenzofuran and its derivatives (e.g., 4-Fluoro-2,3-dihydrobenzofuran-3-amine).

This guide provides a self-validating, field-proven protocol for the safe handling, segregation, and disposal of these compounds. Our objective is to ensure your laboratory not only complies with environmental regulations but also understands the mechanistic causality behind these safety protocols, thereby building a culture of intrinsic laboratory safety.

Chemical Profile & Hazard Causality

Before implementing a disposal plan, we must understand the molecular behavior of the compound. The presence of a fluorine atom on the aromatic ring significantly alters the molecule's physicochemical properties, increasing its lipophilicity and stability.

While the carbon-fluorine (C–F) bond provides desirable pharmacokinetic properties in drug development, it introduces severe complications during waste destruction. Standard incineration temperatures are insufficient to completely cleave the C–F bond, which can lead to the atmospheric release of highly toxic fluoro-dioxins, fluoro-benzofurans, and corrosive hydrogen fluoride (HF) gas[1][2].

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 1213519-46-0 (for 3-amine derivative)[3]Use for tracking in chemical inventory systems.
Physical State Solid or Liquid (derivative dependent)[4]Dictates the choice of spill-containment media.
GHS Classification H302, H315, H318/H319, H335[1]Harmful if swallowed; causes severe eye/skin irritation.
Waste Category Halogenated Organic Waste [5]CRITICAL: Must never be mixed with non-halogenated waste.
Storage Temp 2–8°C, inert atmosphere, dark place[4]Prevents degradation and pressure buildup in sealed vials.

Waste Segregation Logic & Workflow

The cornerstone of fluorinated compound disposal is strict segregation . Halogenated wastes are exponentially more expensive to process than non-halogenated wastes because they require specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize halogen acids (like HF)[6][7]. If even a few milligrams of 4-Fluoro-2,3-dihydrobenzofuran are introduced into a non-halogenated waste carboy, the entire container must legally and operationally be reclassified as halogenated waste, incurring massive unnecessary costs for your facility[7].

Disposal Decision Matrix

G Start 4-Fluoro-2,3-dihydrobenzofuran Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, PPE, Labware) State->Solid Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid Liquid SolidWaste Halogenated Solid Waste Container Solid->SolidWaste OrgAq Solvent Type? Liquid->OrgAq Organic Organic Solvents OrgAq->Organic Organic Aqueous Aqueous Solutions OrgAq->Aqueous Aqueous HaloWaste Halogenated Organic Waste Container Organic->HaloWaste Strict Segregation AqWaste Aqueous Waste Container Aqueous->AqWaste Check pH EHS EHS Collection & High-Temp Incineration HaloWaste->EHS SolidWaste->EHS AqWaste->EHS

Caption: Logical workflow for the segregation and disposal of 4-Fluoro-2,3-dihydrobenzofuran waste streams.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following procedures precisely when disposing of 4-Fluoro-2,3-dihydrobenzofuran.

Phase A: Liquid Organic Waste Disposal
  • Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of volatile solvent vapors or aerosolized compound[5].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container specifically designated and labeled as "Halogenated Organic Waste" [8].

  • Transfer: Slowly pour the reaction mixture or solvent washings into the container. Use a funnel to prevent splashing.

  • Cap and Log: Immediately cap the container tightly. Log the exact chemical name ("4-Fluoro-2,3-dihydrobenzofuran") and its approximate concentration on the hazardous waste tag. Never use abbreviations.[6]

Phase B: Solid Waste & Contaminated Consumables
  • Consumable Segregation: Pipette tips, weigh boats, and centrifuge tubes that have come into contact with the pure compound must not go into standard biohazard or municipal trash[7].

  • Collection: Place these items into a puncture-resistant, leak-proof container lined with a compatible plastic bag, labeled as "Halogenated Solid Waste" [6][8].

  • Empty Vials: Empty chemical bottles that contained the pure liquid or powder should be drained of contents, left open in the fume hood until residual vapors evaporate, and then disposed of according to your institution's specific empty-container policy (often requiring defacing of the label)[7].

Phase C: Aqueous Waste Treatment
  • Fluoride Ion Consideration: If your reaction involved the cleavage of the fluorine atom, the resulting aqueous waste may contain free fluoride ions.

  • Precipitation (If Applicable): Aqueous waste containing high concentrations of fluoride must often be treated (e.g., via calcium precipitation to form insoluble

    
    ) before EHS collection, as free fluoride is highly corrosive and toxic to aquatic life[7][9].
    
  • Collection: Collect the aqueous layer in a separate "Aqueous Waste" container. Ensure the pH is strictly between 5 and 9 before sealing, adjusting with dilute acid/base if necessary.

Emergency Spill Response Plan

In the event of a spill, standard sweeping or mopping will exacerbate the hazard by aerosolizing the fluorinated compound.

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure the fume hood sashes are open to draw in ambient air.

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a lab coat[1]. If the spill is large and outside a hood, a suitable respirator is required[1].

  • Containment:

    • For Solids: Do not brush. Cover the powder with damp absorbent paper to prevent dust formation, then carefully scoop the material using a non-sparking tool[8].

    • For Liquids: Surround and cover the spill with a liquid-binding material (diatomite, sand, or universal chemical binders)[8].

  • Decontamination: Wash the spill surface thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water[8][10].

  • Disposal: Place all used absorbents and contaminated PPE into the Halogenated Solid Waste container[8].

Regulatory Context: EPA and TSCA Compliance

Drug development professionals must stay ahead of regulatory curves. Recently, the U.S. Environmental Protection Agency (EPA) finalized strict reporting rules under the Toxic Substances Control Act (TSCA) for Per- and Polyfluoroalkyl Substances (PFAS)[11].

Is 4-Fluoro-2,3-dihydrobenzofuran a PFAS? Under the finalized EPA TSCA reporting definition, substances that only have a single fluorinated carbon or unsaturated fluorinated moieties (such as fluorinated aromatic rings) are excluded from the broad PFAS reporting requirements, as they are more susceptible to environmental degradation than fully saturated perfluoroalkyl chains[11][12].

However, this exclusion does not exempt the compound from strict hazardous waste regulations. It remains a regulated halogenated organic compound[9]. You must maintain rigorous disposal documentation to prove to environmental auditors that these fluorinated aromatics are being routed to high-temperature incineration rather than municipal landfills, where they could contribute to groundwater contamination[2][9].

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee, Sep 2008. Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess, Accessed Mar 2026. Available at: [Link]

  • Environmental Protection Agency (EPA). "PRE-PUBLICATION NOTICE: Toxic Substances Control Act Reporting and Recordkeeping Final Rule for PFAS." EPA.gov, Sep 2023. Available at:[Link]

  • Wiley Rein LLP. "EPA's Mandatory PFAS Reporting Rule Under TSCA." Wiley.law, Oct 2023. Available at: [Link]

  • Environmental Working Group (EWG). "DRAFT EPA PFAS Disposal." EWG.org, Feb 2021. Available at: [Link]

  • Patsnap Eureka. "Benzene Ring vs Fluorobenzene: Examination of Reactivity." Patsnap, Feb 2026. Available at:[Link]

Sources

Personal protective equipment for handling 4-Fluoro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the SDS

As researchers, we often treat organic intermediates as interchangeable white powders or clear liquids. However, 4-Fluoro-2,3-dihydrobenzofuran (CAS 139389-88-7) requires a specific risk-benefit calculation. While it shares the structural backbone of standard benzofurans, the C-4 fluorine substitution introduces unique stability and combustion hazards.

This guide is not a generic safety template. It is a field-validated protocol designed to protect your assay integrity and your physical safety. The presence of the fluorine atom means that in the event of a thermal runaway or fire, we are not just dealing with carbon oxides, but potentially Hydrogen Fluoride (HF) . Therefore, our PPE and handling strategy must account for both standard organic toxicity and potential fluoride byproducts.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Enemy."

Hazard ClassGHS CategoryRisk StatementThe "Why" (Mechanistic Insight)
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.Benzofuran derivatives often exhibit biological activity (hence their use in drug discovery), interacting with enzymes or receptors, leading to systemic toxicity.
Skin/Eye Irritation Category 2 / 2AH315/H319: Causes skin/eye irritation.The lipophilic nature of the dihydrobenzofuran ring allows it to penetrate dermal layers, while the fluorine atom can increase local reactivity/irritation potential.
STOT - SE Category 3H335: May cause respiratory irritation.Volatile organic vapors irritate mucous membranes.
Combustion N/AHF Generation CRITICAL: Upon thermal decomposition (fire), the C-F bond breaks, releasing Hydrogen Fluoride gas, which forms hydrofluoric acid on contact with moisture (lungs/eyes).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this tiered approach based on the operation scale.

Tier 1: Analytical & Small Scale (< 1g)

For weighing, NMR prep, and stock solution creation.

  • Hand Protection: Nitrile Gloves (Double-gloved) .

    • Rationale: Standard 4-6 mil nitrile provides adequate splash protection against the organic solvent vehicle (usually DMSO or DCM) and the compound itself. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.

  • Eye Protection: Chemical Splash Goggles .

    • Rationale: Safety glasses with side shields are insufficient for liquids that may splash. Goggles form a seal, preventing vapors or micro-droplets from bypassing the lens.

  • Body Protection: Standard Lab Coat (Cotton/Poly blend) + Closed-toe shoes .

  • Respiratory: Fume Hood (Mandatory) .

    • Rationale: Do not handle on an open bench. The H335 hazard requires containment.[1][2][3]

Tier 2: Preparative Scale (> 1g) or Heating

For synthesis, distillation, or high-temperature reactions.

  • Hand Protection: Extended Cuff Nitrile or Laminate (Silver Shield) liners under Nitrile.

    • Rationale: If handling concentrated liquids where immersion is a risk, laminate gloves offer broader chemical resistance.

  • Eye/Face Protection: Face Shield over Splash Goggles .

    • Rationale: Protects the neck and face from potential reaction runaways or flask failures.

  • Body Protection: Chemical-Resistant Apron (Tyvek or similar).

  • Respiratory: Fume Hood with sash at safe operating height.

    • Note: If a spill occurs outside the hood, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to the potential HF risk.

Part 3: Operational Handling Protocol

This workflow ensures data integrity and safety.

A. Receiving & Storage
  • Inspect: Upon receipt, check the bottle for signs of leakage. The compound is likely a liquid or low-melting solid.

  • Store: Keep in a cool, dry place (2-8°C is often preferred for fluorinated intermediates to prevent slow hydrolysis or oxidation).

  • Segregate: Store away from Strong Oxidizing Agents .

B. Weighing & Transfer (The "Closed Loop" Method)

Goal: Minimize atmospheric exposure and vapor release.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (water introduces impurities).

  • Primary Transfer:

    • If Liquid: Use a positive-displacement pipette or glass syringe. Avoid plastic tips if high precision is needed, as organic solvents can leach plasticizers.

    • If Solid: Use a disposable anti-static weighing boat.

  • Solubilization: Dissolve the compound in the reaction solvent (e.g., DCM, THF) inside the fume hood immediately after weighing. Do not transport dry solid/neat liquid across the lab.

C. Reaction Monitoring
  • Ventilation: Ensure the reaction vessel is vented to a scrubber or hood exhaust, especially if heating.

  • Quenching: Fluorinated intermediates can be stable, but quench reactions slowly to avoid exotherms that could volatilize the compound.

Part 4: Emergency Response & Spill Management

CRITICAL: In any fire involving this compound, assume the presence of HF gas.

Scenario A: Minor Spill (< 5 mL/g) in Fume Hood
  • Alert: Notify nearby personnel.

  • PPE: Wear standard Tier 1 PPE.

  • Absorb: Use a Universal Absorbent Pads or Vermiculite .

    • Do NOT use: Paper towels (fire hazard) or sawdust (reactivity).

  • Clean: Wipe surfaces with a mild soap solution.

  • Dispose: Place waste in a sealed container labeled "Fluorinated Organic Waste."

Scenario B: Fire
  • Evacuate: Pull the alarm. Move upwind.

  • Extinguish: Use Dry Chemical or CO2 .[3]

    • Warning: Water spray may form hydrofluoric acid if it contacts the burning material. Use water only to cool surrounding containers.

  • Medical: If smoke was inhaled, medical evaluation is mandatory to check for delayed pulmonary edema caused by HF or acidic byproducts.

Part 5: Visualized Workflows

Workflow 1: Safe Handling Lifecycle

This diagram illustrates the "Closed Loop" philosophy to prevent exposure.

SafeHandling Storage Storage (2-8°C, Segregated) Equilibrate Equilibrate (Room Temp) Storage->Equilibrate Prevent Condensation Hood Fume Hood (All Open Handling) Equilibrate->Hood Weighing Transfer/Weighing (Syringe/Boat) Hood->Weighing PPE: Nitrile + Goggles Solubilization Immediate Solubilization Weighing->Solubilization Minimize Vapor Reaction Reaction/Assay Solubilization->Reaction

Figure 1: The "Closed Loop" handling process ensures the neat compound is only exposed inside the fume hood.

Workflow 2: Spill Response Decision Tree

A logic gate for determining immediate action.

SpillResponse Start Spill Detected CheckLocation Is it inside the Fume Hood? Start->CheckLocation Inside YES: Containment Active CheckLocation->Inside Outside NO: Evacuation Risk CheckLocation->Outside ActionInside 1. Close Sash 2. Absorb (Vermiculite) 3. Bag & Tag Inside->ActionInside ActionOutside 1. Evacuate Area 2. Assess Volume Outside->ActionOutside Major > 100mL or Fire? ActionOutside->Major CallHelp Call Hazmat/Fire (Warn of HF Risk) Major->CallHelp YES Clean Don Respirator (OV/AG) Absorb & Dispose Major->Clean NO

Figure 2: Decision matrix for spill response, prioritizing evacuation if the spill is outside containment.

Part 6: Waste Disposal Strategy

Do not treat this as standard organic waste.

  • Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper must go into a dedicated solid waste bin.

    • Liquid Waste: Collect in a "Halogenated Organic Solvents" carboy.

    • Labeling: Clearly mark the tag with "Contains Fluorinated Organics." This alerts waste management to the potential for HF generation during incineration.

  • Prohibition: NEVER pour down the drain. This compound is toxic to aquatic life (H411/H412 implied for benzofurans).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 96081757, (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.